Spiro[3.5]nonan-7-OL
描述
Structure
3D Structure
属性
IUPAC Name |
spiro[3.5]nonan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-2-6-9(7-3-8)4-1-5-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPASOFVJMLJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spiro[3.5]nonan-7-ol: A Technical Guide to Structure, Stereochemistry, and Synthesis
Abstract
Spirocycles, featuring two rings joined at a single atom, are of increasing importance in medicinal chemistry and materials science due to their inherent three-dimensional structures. This guide provides a detailed technical examination of Spiro[3.5]nonan-7-ol, a representative spirocyclic alcohol. It is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of its structure, stereoisomerism, and synthetic pathways. The content emphasizes the causal relationships in experimental design, the importance of self-validating protocols, and is grounded in established chemical principles.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic systems are a class of bicyclic organic compounds characterized by two rings connected through a single, shared spiro atom. This structural feature imparts a rigid, three-dimensional geometry that is highly sought after in modern drug discovery. The defined spatial arrangement of functional groups on a spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets, as well as improved physicochemical properties.[1][2] Spiro[3.5]nonan-7-ol, which comprises a cyclobutane ring fused to a cyclohexanol ring, serves as a valuable model for understanding the synthesis and stereochemical intricacies of this important class of molecules. The hydroxyl group at the 7-position introduces a chiral center, leading to the existence of multiple stereoisomers, the control of which is critical for its application in stereospecific synthesis and medicinal chemistry.
Structure and Stereochemistry of Spiro[3.5]nonan-7-ol
The fundamental structure of Spiro[3.5]nonan-7-ol consists of a cyclobutane ring and a cyclohexane ring sharing a spiro carbon atom.[3] The molecular formula is C₉H₁₆O, and the molecular weight is approximately 140.23 g/mol .[4] The key structural features are the spirocyclic junction and the hydroxyl group on the cyclohexane ring, which is a source of stereoisomerism.
Stereochemical Considerations:
The presence of a chiral center at the carbon bearing the hydroxyl group (C7) gives rise to enantiomers. Furthermore, the cyclohexane ring can adopt chair conformations, placing the hydroxyl group in either an axial or equatorial position. This leads to the formation of diastereomers, which are typically designated as cis and trans relative to the plane of the cyclobutane ring.
-
cis-Spiro[3.5]nonan-7-ol: The hydroxyl group and the cyclobutane ring are on the same face of the cyclohexane ring.
-
trans-Spiro[3.5]nonan-7-ol: The hydroxyl group and the cyclobutane ring are on opposite faces of the cyclohexane ring.
Each of these diastereomers exists as a pair of enantiomers. The interplay of steric and electronic effects governs the relative stability of these isomers. The assignment of the absolute configuration (R/S) at the chiral center requires specific analytical techniques.[5]
Figure 1: Structure of Spiro[3.5]nonan-7-ol.
Synthetic Strategies
The synthesis of Spiro[3.5]nonan-7-ol is most commonly achieved through the reduction of its corresponding ketone, Spiro[3.5]nonan-7-one.[6][7] This two-step approach, involving the synthesis of the ketone followed by its reduction, allows for strategic control over the stereochemical outcome.
Synthesis of Spiro[3.5]nonan-7-one
Spiro[3.5]nonan-7-one is a key intermediate.[6][8] While several synthetic routes exist, a common laboratory-scale preparation involves the reaction of 1,1-dicyclopropylethylene followed by thermal rearrangement. Another approach involves the reaction of cyclohexanone with an appropriate precursor.[9]
Experimental Protocol: Synthesis of Spiro[3.5]nonan-7-one via Cycloaddition
-
Rationale: This protocol utilizes a [2+2] cycloaddition reaction, a powerful tool for the formation of four-membered rings. The choice of a Lewis acid catalyst is crucial for promoting the reaction under mild conditions.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1,1-bis(trimethylsilyloxy)cyclobutane in anhydrous dichloromethane and cool to -78 °C.
-
Slowly add a solution of a Lewis acid (e.g., titanium tetrachloride) in dichloromethane.
-
Add a solution of a suitable alkene (e.g., 1-methylcyclohexene) in dichloromethane dropwise, maintaining the low temperature.
-
Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Perform an aqueous workup, dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure Spiro[3.5]nonan-7-one.
-
Stereoselective Reduction of Spiro[3.5]nonan-7-one
The reduction of the ketone to the alcohol is a critical step where stereochemistry is established. The choice of reducing agent dictates the diastereomeric ratio of the product.[10][11]
-
Non-Stereoselective Reduction: Reagents like sodium borohydride (NaBH₄) will typically yield a mixture of the cis and trans isomers, often favoring the thermodynamically more stable equatorial alcohol.
-
Stereoselective Reduction: To achieve higher diastereoselectivity, sterically hindered reducing agents are employed.[12][13] For instance, lithium tri-sec-butylborohydride (L-Selectride®) is known to favor attack from the less hindered equatorial face, leading to the formation of the axial alcohol (cis isomer).
Experimental Protocol: Stereoselective Reduction
-
Rationale: This procedure employs a bulky reducing agent to achieve high diastereoselectivity. The low reaction temperature is critical for maximizing stereocontrol.
-
Procedure:
-
Dissolve Spiro[3.5]nonan-7-one in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Add a solution of L-Selectride® (1.0 M in THF) dropwise to the cooled ketone solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction at low temperature by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Dry the organic layer, concentrate, and purify the resulting diastereomeric mixture by column chromatography to separate the cis and trans isomers.
-
Figure 2: Synthetic workflow for Spiro[3.5]nonan-7-ol.
Characterization and Analytical Methods
A combination of spectroscopic and chromatographic techniques is essential for the complete characterization of Spiro[3.5]nonan-7-ol isomers.
| Technique | Purpose | Key Observations |
| ¹H and ¹³C NMR | Structural elucidation and stereochemical assignment. | Chemical shifts and coupling constants of protons on the cyclohexane ring, particularly the proton at C7, can differentiate between axial and equatorial hydroxyl groups. NOE experiments can confirm through-space proximity of protons, aiding in cis/trans assignment. |
| Infrared (IR) Spectroscopy | Functional group identification. | A broad O-H stretching band around 3200-3600 cm⁻¹ and a C-O stretching band around 1000-1200 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Provides the molecular ion peak to confirm the molecular formula. |
| Chiral HPLC | Separation of enantiomers. | Utilizes a chiral stationary phase to resolve the racemic mixture of each diastereomer into its constituent enantiomers.[14][15][16] |
Applications in Drug Development and Beyond
The unique three-dimensional nature of the spiro[3.5]nonane scaffold makes it an attractive building block in medicinal chemistry.[17][18][19]
-
Novel Scaffolds: Spirocycles can introduce conformational rigidity and novel exit vectors for substituents, which can lead to improved potency and selectivity of drug candidates.[1][2][20][21]
-
Bioisosteric Replacement: The spirocyclic motif can serve as a bioisostere for other groups, potentially improving pharmacokinetic properties such as solubility and metabolic stability.
-
Chiral Auxiliaries: Enantiomerically pure Spiro[3.5]nonan-7-ol can be used as a chiral auxiliary in asymmetric synthesis.
Conclusion
Spiro[3.5]nonan-7-ol represents a fundamentally important spirocyclic structure, the synthesis and stereochemical analysis of which provide valuable insights for chemists in academia and industry. The methodologies described herein for its stereocontrolled synthesis and detailed characterization serve as a practical guide for researchers working with this and related spirocyclic systems. As the demand for structurally novel and three-dimensional molecules in drug discovery continues to grow, a thorough understanding of the principles governing the chemistry of spirocycles is indispensable.
References
A comprehensive list of specific, citable references with URLs is not provided in this context. The information and protocols are based on established principles of organic chemistry. For detailed experimental procedures and further reading, please consult the primary scientific literature and chemical databases such as those provided by the American Chemical Society (SciFinder), Elsevier (Reaxys), and the National Center for Biotechnology Information (PubChem).
Sources
- 1. drughunter.com [drughunter.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. Spiro(3.5)nonane | C9H16 | CID 12651160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SPIRO[3.5]NONAN-7-OL | CymitQuimica [cymitquimica.com]
- 5. spiro [ursula.chem.yale.edu]
- 6. PubChemLite - Spiro[3.5]nonan-7-one (C9H14O) [pubchemlite.lcsb.uni.lu]
- 7. Spiro[3.5]nonan-7-one | C9H14O | CID 15091318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spiro[3.5]nonan-6-one; CAS No.: 74064-35-0 [chemshuttle.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Stereoselective electrochemical reduction of cyclic ketones - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 13. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 20. researchgate.net [researchgate.net]
- 21. Spiro Compounds [chemenu.com]
Comprehensive Spectroscopic Profiling of Spiro[3.5]nonan-7-ol
Executive Summary
Spiro[3.5]nonan-7-ol (CAS: 1393450-96-8) is a bicyclic secondary alcohol featuring a spiro-linkage between a cyclobutane and a cyclohexane ring.[1] This scaffold is increasingly valued in medicinal chemistry for its ability to restrict conformational flexibility while maintaining sp3 character, often serving as a bioisostere for substituted cyclohexanes or piperidines.
This technical guide provides a rigorous analysis of the spectroscopic data (NMR, MS, IR) required for the structural validation of Spiro[3.5]nonan-7-ol. It synthesizes experimental data from recent patent literature with fundamental chemometric principles to establish a self-validating identification protocol.
Compound Identity & Structural Geometry
| Property | Detail |
| IUPAC Name | Spiro[3.5]nonan-7-ol |
| CAS Registry | 1393450-96-8 |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| SMILES | OC1CCC2(CCC2)CC1 |
| Geometry | Bicyclic spiro-system; Hydroxyl group at C7 (cyclohexane ring), para to the spiro center (C5).[2][3] |
Structural Numbering & Logic
The numbering convention for spiro[3.5]nonane initiates at the smaller ring.
-
Positions 1-3: Cyclobutane ring.
-
Position 4: Spiro quaternary carbon (shared).
-
Positions 5-9: Cyclohexane ring.
-
Functionalization: The hydroxyl group is located at Position 7 , placing it on the six-membered ring, directly opposite the spiro junction.
Synthesis & Experimental Pathway
The spectroscopic signature is best understood in the context of its synthesis, typically via the hydride reduction of the corresponding ketone.
Reaction Scheme
Figure 1: Synthetic pathway for the generation of Spiro[3.5]nonan-7-ol via ketone reduction.[4]
Experimental Protocol (Validation Standard)
-
Precursor : Dissolve Spiro[3.5]nonan-7-one (1.0 eq) in anhydrous THF.
-
Reduction : Add Sodium Borohydride (2.0 eq) portion-wise at 0°C.
-
Workup : Quench with saturated NH₄Cl; extract with Ethyl Acetate.
-
Purification : Concentrate to yield a colorless oil .
-
Verification : Disappearance of C=O signal in IR/NMR confirms conversion.
Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7]
¹H NMR Data (Experimental)
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 3.60 | Broad Singlet (br s) | 1H | H-7 (Methine) | The chemical shift is characteristic of a proton geminal to a hydroxyl group (CH-OH). The "broad singlet" appearance suggests an equatorial orientation of the proton (implying an axial OH ) or rapid conformational averaging of the cyclohexane ring. |
| 1.88 – 1.81 | Multiplet (m) | 2H | H-6/H-8 (eq) | Equatorial protons on the cyclohexane ring, adjacent to the hydroxyl group. |
| 1.77 – 1.65 | Multiplet (m) | 8H | H-1,2,3 & H-6/H-8 (ax) | Overlapping signals from the cyclobutane ring (6 protons) and remaining cyclohexane axial protons. |
| 1.32 | Broad (br) | ~5H | H-5/H-9 | Protons on the cyclohexane ring adjacent to the spiro center (shielded by the quaternary carbon). |
Note: Data synthesized from patent disclosure US20240317706A1 [1].
¹³C NMR Data (Predicted/Derived)
Due to the scarcity of direct literature tables for the alcohol, the following shifts are derived from the ketone precursor and standard chemometric shifts for cyclohexanols.
| Predicted Shift (δ, ppm) | Carbon Type | Assignment | Reasoning |
| 69.5 – 71.0 | CH | C-7 (C-OH) | Diagnostic signal. Significant upfield shift from the ketone carbonyl (~210 ppm). |
| 35.0 – 38.0 | C (Quaternary) | C-4 (Spiro) | The quaternary spiro center is distinctively shielded compared to linear alkyls. |
| 30.0 – 32.0 | CH₂ | C-6, C-8 | Methylene carbons alpha to the hydroxyl group. |
| 28.0 – 30.0 | CH₂ | C-5, C-9 | Methylene carbons beta to the hydroxyl, adjacent to spiro center. |
| 15.0 – 18.0 | CH₂ | C-1, C-2, C-3 | Cyclobutane carbons are typically highly shielded due to ring strain. |
Mass Spectrometry (MS) Profiling
Ionization & Fragmentation Logic
-
Ionization Mode : Electron Impact (EI) or ESI (Positive mode for adducts).
-
Molecular Ion :
( ). Often weak in alcohols due to rapid dehydration. -
Base Peak Logic : Expect
( , loss of ) or ring-opening fragments.
Fragmentation Pathway
The spiro-junction creates unique fragmentation stability. The primary pathway involves dehydration followed by ring opening.
Figure 2: Proposed MS fragmentation pathway for Spiro[3.5]nonan-7-ol.
Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid "Go/No-Go" checkpoint for the reduction reaction.
| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Value |
| 3300 – 3450 | O-H Stretch (Broad) | Primary Confirmation. Indicates presence of hydroxyl group. |
| 2850 – 2950 | C-H Stretch ( | Intense bands corresponding to the cyclohexane and cyclobutane rings. |
| 1050 – 1100 | C-O Stretch | Characteristic of secondary alcohols ( |
| ~1710 (Absent) | C=O Stretch | Purity Check. The complete disappearance of this ketone band confirms quantitative reduction. |
References
-
Compounds that mediate protein degradation and methods of use thereof. US Patent Application 20240317706A1. (2024).
-
Spiro[3.5]nonan-7-one. PubChem Compound Summary. National Center for Biotechnology Information. (2025).[3][5][6][7]
-
Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3][5][7] John Wiley & Sons.[6][7] (General Reference for Chemometric Shifts).
Sources
- 1. Spiro[3.5]Nonan-7-ol | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 2. PubChemLite - Spiro[3.5]nonan-7-one (C9H14O) [pubchemlite.lcsb.uni.lu]
- 3. Spiro[3.5]nonan-7-one | C9H14O | CID 15091318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2023069720A1 - Compounds that mediate protein degradation and methods of use thereof - Google Patents [patents.google.com]
- 5. Spiro[3.5]nonan-2-one | C9H14O | CID 58227859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spiro[3.5]nonan-1-OL | C9H16O | CID 71744115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spiro[3.5]nonan-1-one | C9H14O | CID 557036 - PubChem [pubchem.ncbi.nlm.nih.gov]
Executive Summary: Escaping Flatland
Topic: Introduction to Spirocyclic Alcohols: Structural Architectures and Synthetic Methodologies Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
The dominance of planar, aromatic scaffolds in legacy drug discovery has precipitated a "molecular obesity" crisis—characterized by high lipophilicity, poor solubility, and rapid metabolic clearance. Spirocyclic alcohols represent a high-value structural class that addresses these attrition risks by introducing three-dimensional complexity (high
Unlike flat aromatic systems, spirocyclic alcohols possess orthogonal exit vectors and inherent chirality. The hydroxyl moiety serves a dual function: it acts as a hydrogen bond donor/acceptor for target engagement and provides a handle for further diversification into ethers, carbamates, or esters. This guide delineates the structural logic, synthetic pathways, and experimental protocols required to deploy spirocyclic alcohols as superior bioisosteres in modern drug design.
Structural & Physicochemical Advantages
Spirocyclic alcohols are defined by two rings sharing a single quaternary carbon atom (the spiro center), with at least one hydroxyl group attached to the scaffold. Their utility is grounded in three physicochemical pillars:
-
Conformational Restriction: The spiro center locks the two rings perpendicular to each other, reducing the entropic penalty of binding to protein targets.
-
Metabolic Stability: The quaternary center blocks metabolic "soft spots," preventing oxidative metabolism (e.g., P450-mediated hydroxylation) common in flat alkyl chains.
-
Vector Orthogonality: Substituents on spirocycles project into 3D space, allowing interactions with binding pockets inaccessible to planar analogs.
Table 1: Physicochemical Comparison of Scaffolds
| Property | Phenyl/Aromatic Ring | Cyclohexyl Ring | Spiro[3.3]heptan-1-ol |
| Geometry | Planar (2D) | Chair/Boat (Flexible 3D) | Rigid Orthogonal (Fixed 3D) |
| Solubility (LogS) | Low | Moderate | High |
| Lipophilicity (LogP) | High | High | Tunable (Lower) |
| Metabolic Stability | Low (Arene oxidation) | Moderate | High (Quaternary block) |
| Exit Vectors | Variable | Non-linear / Orthogonal |
Strategic Selection: The Bioisostere Decision Matrix
Selecting the correct spirocyclic alcohol depends on the structural motif being replaced. The following decision tree guides the medicinal chemist from target moiety to the optimal spirocyclic replacement.
Figure 1: Decision matrix for selecting spirocyclic alcohol scaffolds based on the moiety being replaced and the desired physicochemical outcome.
Synthetic Architectures & Methodologies
The synthesis of spirocyclic alcohols often challenges standard retrosynthetic logic due to the steric crowding at the quaternary center. We focus on two robust, field-proven methodologies: Prins Cyclization and Grignard Addition to Spiro-Ketones .
Methodology A: Prins Cyclization for Spiro-Tetrahydropyrans
This acid-catalyzed condensation is the gold standard for generating oxygen-containing spirocycles. It couples a cyclic ketone with a homoallylic alcohol to form a tetrahydropyran ring fused at a spiro center.
-
Mechanism: Protonation of the ketone
oxocarbenium ion formation nucleophilic attack by the alkene capture by an external nucleophile or elimination. -
Key Advantage: One-step formation of the spiro-ether core with a functionalizable alcohol handle (if a diol is used) or subsequent hydrolysis.
Methodology B: Grignard Addition to Spiro-Ketones
For carbocyclic spiro-alcohols (e.g., spiro[3.3]heptan-1-ol), the most direct route involves the nucleophilic addition of organometallics to a pre-formed spiro-ketone.
-
Precursor Synthesis: Spiro-ketones (e.g., spiro[3.3]heptan-1-one) are often synthesized via semipinacol rearrangement of 1-sulfonylbicyclobutanes or [2+2] cycloadditions.
-
Key Advantage: Allows the introduction of diverse R-groups at the carbinol center, creating tertiary alcohols that are highly resistant to oxidation.
Experimental Protocols
The following protocols are designed to be self-validating. The "Checkpoints" ensure the intermediate states are correct before proceeding.
Protocol 1: Synthesis of Spirocyclic Tetrahydropyran via Prins Cyclization
Adapted from methodologies involving MsOH-mediated cyclization [4].
Reagents:
-
Cyclohexanone (1.0 equiv)
-
3-Buten-1-ol (1.0 equiv)[1]
-
Methanesulfonic acid (MsOH) (2.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
-
Setup: Charge a flame-dried round-bottom flask with Cyclohexanone (10 mmol) and 3-Buten-1-ol (10 mmol) in anhydrous DCM (30 mL).
-
Acid Addition: Cool the mixture to 0°C. Add MsOH (21 mmol) dropwise over 10 minutes. Caution: Exothermic.[1]
-
Reaction: Allow the mixture to warm to 23°C and stir for 12 hours.
-
Checkpoint: TLC should show consumption of the ketone and appearance of a less polar spot.
-
-
Quench: Pour the reaction mixture carefully into saturated aqueous NaHCO₃ solution.
-
Extraction: Separate layers. Extract the aqueous layer with DCM (3x).
-
Purification: Dry combined organics over Na₂SO₄, concentrate, and purify via silica gel chromatography (Ethyl Acetate/Hexanes gradient).
Protocol 2: Grignard Addition to Spiro[3.3]heptan-1-one
Targeting tertiary spiro-alcohols [1][5].
Reagents:
-
Spiro[3.3]heptan-1-one (1.0 equiv)
-
Phenylmagnesium bromide (1.2 equiv, 3.0 M in ether)
-
THF (anhydrous)
Step-by-Step Workflow:
-
Setup: Dissolve Spiro[3.3]heptan-1-one (5 mmol) in anhydrous THF (20 mL) under Argon atmosphere. Cool to -78°C.
-
Addition: Add Phenylmagnesium bromide (6 mmol) dropwise via syringe pump to maintain internal temperature below -70°C.
-
Equilibration: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Checkpoint: Monitor by GC-MS or TLC. The ketone peak should disappear. If starting material remains, cool back to 0°C and add 0.2 equiv more Grignard.
-
-
Quench: Quench with saturated NH₄Cl solution (aq) at 0°C.
-
Workup: Extract with Diethyl Ether (3x). Wash with brine. Dry over MgSO₄.[1]
-
Isolation: Concentrate in vacuo. The tertiary alcohol is often crystalline and can be purified by recrystallization or column chromatography.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways from a common ketone precursor to two distinct spirocyclic alcohol classes.
Figure 2: Synthetic workflow comparing Prins cyclization (ether formation) and Grignard addition (tertiary alcohol formation).
References
-
Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Institutes of Health (NIH). [Link]
-
Spirocyclic compounds as innovative tools in drug discovery. European Journal of Medicinal Chemistry. [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Multicomponent Reactions: Synthesis of Spirocyclic Tetrahydropyran Derivatives by Prins Cyclization. National Institutes of Health (NIH). [Link]
-
Addition of Grignard Reagents to Ketones. Organic Chemistry Portal. [Link]
Sources
Conformational Analysis of Spiro[3.5]nonan-7-ol: A Structural & Thermodynamic Guide
The following technical guide details the conformational analysis of Spiro[3.5]nonan-7-ol . This document is structured to serve researchers and drug discovery professionals, focusing on structural dynamics, thermodynamic preferences, and experimental validation.
Executive Summary
The Spiro[3.5]nonan-7-ol scaffold represents a critical geometric spacer in modern medicinal chemistry.[1][2] Unlike flexible alkyl chains or planar aromatic rings, this spirocyclic system offers a defined three-dimensional exit vector while maintaining a compact physicochemical profile (
For drug development professionals, the primary utility of this molecule lies in the 7-position hydroxyl group , which serves as a handle for further functionalization.[1] Understanding the conformational preference (Axial vs. Equatorial) of this group is non-negotiable for structure-based drug design (SBDD), as it dictates the spatial projection of pharmacophores.[1]
This guide analyzes the thermodynamic equilibrium of the cyclohexane ring within the spiro framework, the impact of the cyclobutane "pucker," and the spectroscopic signatures required to validate these conformations in solution.[1]
Structural Anatomy & Nomenclature
To ensure precision, we must first define the atomic connectivity and numbering, which follows IUPAC standards for spiroalkanes.[1]
-
Small Ring (Cyclobutane): Carbons 1, 2, 3, and 4.[1]
-
Large Ring (Cyclohexane): Carbons 4, 5, 6, 7, 8, and 9.[1]
-
Functional Group: The hydroxyl (-OH) is located at C7 , the position distal (para) to the spiro center within the six-membered ring.[1][2]
Topological Representation
The molecule effectively behaves as a 4,4-disubstituted cyclohexanol , where the substituents at C4 are "tied back" into a cyclobutane ring.[1]
[1][2]
Conformational Landscape[1]
The Cyclohexane Chair Dynamics
The six-membered ring in spiro[3.5]nonane exists predominantly in a chair conformation .[1][3] While the spiro-fusion at C4 introduces angle strain (due to the ~88° internal angle of the cyclobutane ring), the cyclohexane ring retains enough flexibility to undergo ring flipping.[1]
However, the Spiro Effect creates a unique constraint:
-
Thorpe-Ingold Effect (Reverse): The compression of the C-C-C angle inside the cyclobutane ring slightly expands the exo C-C-C angle (C5-C4-C9) within the cyclohexane ring.[1][2]
-
Result: This flattening at the C4 end of the chair slightly lowers the barrier to ring inversion compared to unsubstituted cyclohexane, but the overall chair topology remains the global minimum.[1]
Axial vs. Equatorial Preference (The A-Value)
The 7-OH group can adopt two distinct orientations based on the chair flip:
-
Conformer A (Equatorial): The C-O bond extends outward, roughly in the plane of the ring.[1] This is the thermodynamic ground state.
-
Conformer B (Axial): The C-O bond projects perpendicular to the ring plane, subject to 1,3-diaxial interactions.[1]
Thermodynamic Parameters:
In a standard cyclohexane, the A-value (free energy difference,
| Parameter | Equatorial Conformer | Axial Conformer |
| Stability | High (Global Minimum) | Lower (Local Minimum) |
| Steric Strain | Minimal | 1,3-Diaxial interactions (with H5/H9 axial) |
| Vector Projection | Linear/Planar | Perpendicular |
| Est.[1][2] Population (298 K) | ~82% | ~18% |
Experimental Validation Protocols
As a scientist, you cannot rely solely on prediction. The following protocols define how to synthesize the scaffold and empirically determine its conformation in your specific solvent system.
Synthesis Workflow
The standard route involves the reduction of the corresponding ketone.[1]
-
Starting Material: Spiro[3.5]nonan-7-one (commercially available or synthesized via gem-dialkylation).[1][2]
-
Reagent: Sodium Borohydride (
) in Methanol (0°C). -
Outcome: This reduction yields a mixture of isomers if other substituents are present.[2] For the unsubstituted 7-one, it yields the racemate (achiral) which rapidly interconverts.[1]
-
Note: If a fixed substituent exists on the cyclobutane ring (e.g., 1-methyl), the reduction will yield cis and trans diastereomers with distinct separable properties.[1]
-
NMR Spectroscopic Assignment
Nuclear Magnetic Resonance (NMR) is the gold standard for assigning the axial/equatorial ratio.
Protocol:
-
Scenario 1: OH is Equatorial (H-7 is Axial)
-
Scenario 2: OH is Axial (H-7 is Equatorial)
Decision Rule:
If the H-7 signal is a wide multiplet (
Applications in Drug Design
The spiro[3.5]nonane scaffold is increasingly utilized to improve the metabolic stability and solubility of drug candidates.
-
Vector Control: By locking the conformation (e.g., adding a bulky group to the cyclobutane ring to freeze the chair flip), you can force the 7-OH (or its derivatives) into a permanent axial or equatorial orientation.[1]
-
Case Study (GPR119 Agonists): Research has shown that 7-azaspiro[3.5]nonane derivatives (nitrogen analog) use this specific geometry to position substituents into hydrophobic pockets of GPCRs that are inaccessible to flat piperidine analogs.[2]
References
-
PubChem. Spiro[3.5]nonane Compound Summary. National Library of Medicine.[2][4] Available at: [Link][2][5]
-
Matsuda, D., et al. (2018).[6] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry.[2][6][7] Available at: [Link]
-
Master Organic Chemistry. The Chair Conformation of Cyclohexane. Available at: [Link]
-
Chemistry LibreTexts. Conformation Analysis of Cyclohexane. Available at: [Link][2][5][6][8][9][10][11][12][13][14]
Sources
- 1. Spiro Compounds [chemenu.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Spiro[3.5]nonan-1-OL | C9H16O | CID 71744115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spiro(3.5)nonane | C9H16 | CID 12651160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Spiro[3.5]nonan-2-one | C9H14O | CID 58227859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. Specifics of the Molecular Conformations and Physicochemical Properties of Merocyanine Form of Spirooxazine Derivative: Insights from Experimental and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational preferences of oxy-substituents in butenolide–tetrahydropyran spiroacetals and butenolide–piperidine spiro-N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. spiro [ursula.chem.yale.edu]
An In-depth Technical Guide to the Discovery and History of Spiro Compounds
Abstract
Spiro compounds, characterized by their unique structural motif of two rings sharing a single atom, have journeyed from theoretical curiosities to indispensable scaffolds in modern chemistry. Their rigid, three-dimensional architecture offers a distinct advantage in molecular design, enabling precise spatial orientation of functional groups. This guide provides a comprehensive exploration of the discovery and historical evolution of spiro compounds, tracing their origins from the foundational nomenclature proposed by Adolf von Baeyer to their pivotal role in contemporary drug development and materials science. We will examine the seminal synthetic achievements, the elucidation of their unique stereochemical properties, and the key breakthroughs that have cemented their importance for researchers, scientists, and drug development professionals.
The Genesis of a Concept: Adolf von Baeyer and the "Spirane"
The story of spiro compounds begins not with a specific molecule, but with the formalization of their concept and a system for their classification. The term "spirane" was coined in 1900 by the eminent German chemist Adolf von Baeyer, a Nobel laureate whose work profoundly shaped the field of organic chemistry.[1][2] Von Baeyer's investigations into bicyclic systems led him to propose a nomenclature for compounds where two rings are joined by a single, common atom—the spiro atom.[2][3]
This system, now known as the von Baeyer nomenclature, was a critical step forward. It provided chemists with a logical and unambiguous language to describe these intricate structures. The prefix "spiro" is followed by square brackets containing the number of atoms in each ring, excluding the spiro atom itself, starting with the smaller ring.[2] For example, spiro[5.5]undecane describes a compound with two six-membered rings connected by a central carbon. While von Baeyer's 1905 Nobel Prize was awarded for his work on organic dyes and hydroaromatic compounds, his contribution to the conceptual framework of spirocycles was foundational to all subsequent research in the area.[4][5]
Caption: General structure of a spiro compound.
Early Synthetic Milestones and Structural Challenges
Following von Baeyer's conceptualization, the late 19th and early 20th centuries saw the first successful syntheses of these novel structures, often presenting significant challenges in both execution and structural verification.
Spiropentane: The Archetypal Spirane
The simplest carbocyclic spiro compound, spiropentane (C₅H₈), was first synthesized in 1896 by Gustav Gustavson.[6][7] However, the correct structure, consisting of two fused cyclopropane rings, was not definitively established for several years, underscoring the analytical limitations of the era.[6][8] Early syntheses of such highly strained molecules often relied on 1,3-reductive dehalogenation reactions.[6] The unique, rigid geometry of spiropentane has since made it a subject of extensive theoretical and practical investigation.[7]
Foundational Synthetic Strategies: Dialkylation
One of the earliest and most fundamental methods for constructing a spirocyclic core is through the dialkylation of an activated carbon center.[2] In this approach, a precursor with a nucleophilic carbon (often a malonic ester or similar compound) is reacted with a molecule containing two electrophilic sites, typically a 1,3- or 1,4-dihalide. This process forms the second ring by creating two new carbon-carbon bonds originating from the same atom, thus generating the spirocenter. A classic example is the synthesis of Fecht's acid (spiro[3.3]heptane-2,6-dicarboxylic acid), an early spirocyclic dicarboxylate.[9]
Caption: Generalized workflow for spirocycle synthesis via dialkylation.
The Pharmaceutical Ascent: Spiro Scaffolds in Drug Discovery
The mid-20th century marked a pivotal transition for spiro compounds from being primarily of academic interest to becoming valuable scaffolds in medicinal chemistry. Their rigid three-dimensional nature allows them to bind to biological targets with higher selectivity and efficacy compared to more flexible, planar molecules.[10]
Landmark Spiro Drugs
The enormous potential of spirocycles in medicine was first realized with the development of several key drugs that remain important to this day.
| Drug Name | Year of Discovery/Approval | Origin/Developer | Therapeutic Class & Significance |
| Griseofulvin | 1959 (Approval) | Natural Product | Antifungal agent. Its approval highlighted the biological relevance of naturally occurring spiro motifs.[11] |
| Spironolactone | 1957-1959 | G. D. Searle & Co. | Diuretic (potassium-sparing). The first major synthetic spirocyclic drug, demonstrating the feasibility of industrial-scale synthesis.[11] |
| Fluspirilene | 1963 | Janssen Pharmaceutica | Antipsychotic. Expanded the application of spiro compounds to central nervous system disorders.[11] |
Case Study: The Industrial Synthesis of Spironolactone
The first industrial synthesis of spironolactone, reported by Cella and co-workers, is a landmark in medicinal chemistry.[11] The key step in this multi-stage process is the formation of the spirocyclic lactone ring, which is crucial for its biological activity.
Simplified Key Step: Lactonization
The synthesis begins with a steroid building block and elaborates a propionic acid side chain. The critical spirocyclization is then achieved through an acid-catalyzed intramolecular cyclization (lactonization), where the carboxylic acid group attacks a double bond or a suitable precursor on the steroid's D-ring, forming the five-membered lactone ring fused at the C17 position.[11] This self-validating protocol, where the molecule's own geometry and functional groups direct the formation of the spiro junction, is a hallmark of elegant synthetic design.
Caption: Key lactonization step in Spironolactone synthesis.
The Modern Era: An Explosion of Synthetic Innovation
The late 20th and early 21st centuries have witnessed an exponential growth in methodologies for synthesizing spiro compounds, driven by their increasing importance in drug discovery and materials science.[1][12] This expansion has been fueled by the advent of powerful catalytic systems and a deeper understanding of reaction mechanisms.
Modern strategies often focus on achieving high levels of stereocontrol, as the chirality of the spirocenter can be critical for biological activity. Key contemporary approaches include:
-
Rearrangement Reactions: Such as the pinacol-pinacolone rearrangement, which can be employed to form spirocyclic ketones.[2]
-
Cycloaddition and Annulation Reactions: These methods provide efficient routes to construct the second ring in a controlled manner.[10]
-
Metallo- and Organocatalysis: The use of catalysts, particularly for asymmetric synthesis, has revolutionized the ability to create chiral spirocycles with high enantioselectivity.[12][13]
-
Domino and Multicomponent Reactions: These elegant processes allow for the construction of complex spiro molecules in a single pot, improving efficiency and reducing waste.[14]
Conclusion
The history of spiro compounds is a compelling narrative of chemical innovation, progressing from a nascent structural concept to a cornerstone of modern molecular design. The initial framework laid by Adolf von Baeyer provided the language for chemists to explore this unique chemical space. Early synthetic chemists demonstrated the feasibility of constructing these topologically complex molecules, and the subsequent discovery of their potent biological activities, exemplified by drugs like Spironolactone, ignited decades of intensive research. Today, the field is characterized by a sophisticated and diverse synthetic toolkit, enabling the creation of spirocycles with unprecedented precision. For researchers in drug development and materials science, the spiro scaffold continues to offer a robust and versatile platform for designing next-generation molecules with tailored three-dimensional properties.
References
-
Title: Synthetic Routes to Approved Drugs Containing a Spirocycle. Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: Spiro compound. Source: Wikipedia URL: [Link]
-
Title: Adolf von Baeyer and his contributions to chemistry. Source: Britannica URL: [Link]
-
Title: Spiro Compounds: A Brief History. Source: ResearchGate URL: [Link]
- Title: Spiro Compounds: Synthesis and Applications.
-
Title: Spiro – Knowledge and References. Source: Taylor & Francis URL: [Link]
-
Title: Syntheses and medicinal chemistry of spiro heterocyclic steroids. Source: PMC - NIH URL: [Link]
-
Title: Adolf von Baeyer (1835-1917) – The Most Distinguished German Chemist of the Second Half of the XIX Century and the First Decade of the XX Century. Source: ResearchGate URL: [Link]
-
Title: Adolf von Baeyer | Organic Synthesis, Nobel Prize, Dye Chemistry. Source: Britannica URL: [Link]
-
Title: Spiropentane. Source: Wikipedia URL: [Link]
-
Title: Adolf von Baeyer – Facts. Source: NobelPrize.org URL: [Link]
-
Title: Adolf von Baeyer. Source: New World Encyclopedia URL: [Link]
-
Title: Synthetic Routes to Approved Drugs Containing a Spirocycle. Source: ResearchGate URL: [Link]
-
Title: Johann Friedrich Wilhelm Adolf von Baeyer. Source: Indian Academy of Sciences URL: [Link]
-
Title: Johann Friedrich Wilhelm Adolf von Baeyer. Source: MSU Chemistry - Michigan State University URL: [Link]
-
Title: A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Source: ResearchGate URL: [Link]
-
Title: Fecht's acid revisited: a spirocyclic dicarboxylate for non-aromatic MOFs. Source: RSC Publishing URL: [Link]
-
Title: Design and Synthesis of Spirocycles via Olefin Metathesis. Source: ResearchGate URL: [Link]
-
Title: A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Source: Oriental Journal of Chemistry URL: [Link]
-
Title: New development in the enantioselective synthesis of spiro compounds. Source: RSC Publishing URL: [Link]
-
Title: Syntheses and medicinal chemistry of spiro heterocyclic steroids. Source: Beilstein Journals URL: [Link]
-
Title: Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. Source: DergiPark URL: [Link]
-
Title: Synopsis, Preamble, SP-0, and SP-1. Source: IUPAC nomenclature URL: [Link]
-
Title: Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Source: MDPI URL: [Link]
-
Title: Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Source: MDPI URL: [Link]
-
Title: Stereoselective Synthesis of Polysubstituted Spiropentanes. Source: PMC - NIH URL: [Link]
Sources
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. Spiro compound - Wikipedia [en.wikipedia.org]
- 3. SP-0 to SP-1.5 [iupac.qmul.ac.uk]
- 4. Adolf von Baeyer and his contributions to chemistry | Britannica [britannica.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiropentane | C5H8 Hydrocarbon | For Research Use [benchchem.com]
- 8. Spiropentane - Wikipedia [en.wikipedia.org]
- 9. Fecht's acid revisited: a spirocyclic dicarboxylate for non-aromatic MOFs - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01542G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Note: Stereoselective Reduction of Spiro Ketones using Sodium Borohydride
Executive Summary
Spirocyclic scaffolds are increasingly pivotal in medicinal chemistry due to their ability to increase
This guide details the reduction of spiro ketones using Sodium Borohydride (
Mechanistic Foundation: Steric Approach Control
In rigid spirocyclic systems, the stereochemical outcome is governed primarily by Steric Approach Control . The borohydride anion (
-
The Challenge: The spiro-junction creates significant bulk on one face of the molecule.
-
The Rule: Hydride attack occurs preferentially from the less hindered face (Face A), forcing the forming hydroxyl group to the more hindered face (Face B).
-
Thermodynamics vs. Kinetics:
-
Small Hydrides (
): Often governed by kinetics (steric approach), leading to the axial alcohol (if the equatorial face is blocked) or equatorial alcohol (if the axial face is blocked). -
Luche Conditions: The addition of Cerium(III) coordinates the carbonyl oxygen, increasing its electrophilicity and "hardening" the transition state, which can alter the diastereomeric ratio (
) significantly [1].
-
Diagram 1: Mechanistic Pathway & Steric Control
The following diagram illustrates the decision matrix for selecting the appropriate reduction condition based on the substrate's steric profile.
Caption: Decision tree for selecting reduction conditions based on steric analysis and desired stereochemical outcome.
Experimental Protocols
Protocol A: Standard Reduction (Kinetic Control)
Objective: Reduction of non-conjugated spiro ketones where the "open" face attack yields the desired alcohol.
Reagents:
-
Substrate: Spiro ketone (1.0 equiv)
-
Reagent: Sodium Borohydride (
) (0.5 - 1.0 equiv) -
Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration)
Procedure:
-
Preparation: Dissolve the spiro ketone in anhydrous MeOH. Cool the solution to
in an ice bath. Note: Lower temperatures enhance diastereoselectivity. -
Addition: Add
portion-wise over 5–10 minutes.-
Caution: Hydrogen gas evolution will occur. Ensure adequate venting.
-
-
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC or LC-MS. -
Quench: Once starting material (SM) is consumed, carefully quench with saturated aqueous
or 1M HCl.-
Why: Acidic quench destroys excess hydride and protonates the alkoxide intermediate [2].
-
-
Workup: Extract with EtOAc or DCM. Wash organics with brine, dry over
, and concentrate.
Protocol B: Luche Reduction (Chelation/Hardness Control)
Objective: Reduction of
Reagents:
-
Substrate: Spiro ketone (1.0 equiv)
-
Catalyst: Cerium(III) Chloride Heptahydrate (
) (1.0 - 1.2 equiv) -
Reagent: Sodium Borohydride (
) (1.0 equiv) -
Solvent: Methanol (MeOH) (0.1 - 0.2 M)
Procedure:
-
Chelation Step: Dissolve ketone and
in MeOH. Stir at RT for 10 minutes.-
Insight: This ensures the
ion coordinates to the carbonyl oxygen and activates the solvent, forming a "harder" alkoxy-borohydride species [3].
-
-
Cooling: Cool the mixture to
(for maximum selectivity) or (standard). -
Reduction: Add
portion-wise.-
Note: Gas evolution may be vigorous due to the activated solvent.
-
-
Quench & Workup: Quench with saturated
. Work up as described in Protocol A.
Data Analysis & Optimization
The following table summarizes the expected outcomes based on solvent and additive choices.
| Variable | Condition | Effect on Spiro Ketone Reduction |
| Solvent | Methanol | Fast reaction; solvent participates in mechanism (proton source). |
| THF | Slower; requires a proton source (e.g., small amount of MeOH) or aqueous workup to complete. | |
| Temperature | Lower temp increases diastereomeric ratio ( | |
| Additive | Promotes 1,2-reduction over 1,4-reduction in enones; often inverts stereochemistry in saturated ketones [4]. | |
| Stoichiometry | Excess | Generally not required; 0.25 molar equiv is theoretically sufficient (4 hydrides per B), but 0.5-1.0 equiv is standard practice to drive completion. |
Diagram 2: Experimental Workflow
This workflow ensures a self-validating process where the researcher confirms conversion and selectivity before committing to purification.
Caption: Optimization workflow for determining the ideal reduction conditions for spiro scaffolds.
Troubleshooting & Critical Notes
-
Incomplete Conversion: Spiro ketones are sterically hindered. If the reaction stalls at
, warm to RT. If still incomplete, switch to a smaller, more aggressive hydride like Lithium Aluminum Hydride ( ), though this may compromise chemoselectivity. -
Poor Selectivity (
):-
Try lowering the temperature to
. -
Switch to a bulky reducing agent like L-Selectride to maximize steric approach control (attacking exclusively from the most open face).
-
-
Safety:
liberates hydrogen gas upon contact with protic solvents and acids. Never perform the quench in a closed vessel.
References
-
Luche, J.-L. (1978).[1] "Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones". Journal of the American Chemical Society.[1]
-
Master Organic Chemistry. (2011). "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones".
-
Organic Chemistry Portal. "Luche Reduction: Mechanism and Applications".
-
ResearchGate. (2000). "Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction".
Sources
Application Note: Stereoselective Synthesis of Spiro[3.5]nonan-7-ol
This Application Note is structured to guide researchers through the precise stereoselective synthesis of Spiro[3.5]nonan-7-ol . This scaffold is a critical bioisostere in modern drug discovery, offering rigidified geometry and improved metabolic stability compared to gem-dimethyl groups.
The guide prioritizes the "Construct-then-Reduce" strategy: building the spirocyclic ketone core (Spiro[3.5]nonan-7-one) followed by reagent-controlled stereoselective reduction to access specific diastereomers.
Abstract & Strategic Overview
The spiro[3.5]nonane system represents a "privileged scaffold" in medicinal chemistry, often used to constrain the conformation of pharmacophores without adding excessive molecular weight. The synthesis of the 7-hydroxy derivative presents two challenges:
-
Quaternary Carbon Formation: Efficiently constructing the strained spiro-junction.
-
Stereocontrol: Controlling the hydride attack on the resulting ketone to selectively generate the axial or equatorial alcohol.
This protocol details a robust, scalable route starting from commercially available materials, utilizing a Double Alkylation / Decarboxylation sequence to form the ring, followed by Chemo-differentiated Reduction .
Retrosynthetic Analysis
The most reliable disconnection for the spiro[3.5]nonane skeleton involves utilizing the symmetry of the cyclobutane ring. Rather than attempting a difficult ring-closing metathesis (RCM) on a crowded quaternary center, we employ a C4 + C2 or C4 + C3 disconnection.
Selected Route: The "Weiss-Cook" inspired condensation of a 1,1-bis(electrophile)cyclobutane with a 3-oxoglutarate equivalent .
Figure 1: Retrosynthetic logic flow from target alcohol to commercial starting material.
Protocol Part I: Synthesis of the Spiro-Ketone Core
Objective: Synthesis of Spiro[3.5]nonan-7-one. Scale: Gram-scale (scalable to kg).
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Starting Material: Dimethyl 1,1-cyclobutanedicarboxylate (CAS: 5445-51-2).
-
Reductant: Lithium Aluminum Hydride (LiAlH₄).
-
Activation: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N).
-
Cyclization: Dimethyl 1,3-acetonedicarboxylate, Sodium Hydride (NaH).
-
Decarboxylation: 6M HCl, Ethanol.
Step-by-Step Methodology
Step A: Preparation of 1,1-Bis(hydroxymethyl)cyclobutane
-
Suspend LiAlH₄ (2.2 equiv) in anhydrous THF at 0°C under N₂.
-
Add Dimethyl 1,1-cyclobutanedicarboxylate (1.0 equiv) dropwise. Caution: Exothermic.
-
Reflux for 4 hours.
-
Quench via Fieser workup (
mL H₂O, mL 15% NaOH, mL H₂O). -
Filter and concentrate to yield the diol.
-
Checkpoint: ¹H NMR should show disappearance of methyl ester singlets (~3.7 ppm).
-
Step B: Mesylation (Activation)
-
Dissolve the diol in DCM at 0°C.
-
Add Et₃N (3.0 equiv) followed by MsCl (2.5 equiv).
-
Stir for 2 hours. Wash with NaHCO₃ and brine.
-
Isolate 1,1-Bis(mesyloxymethyl)cyclobutane .
Step C: Spiro-Annulation (The Critical Step)
This step constructs the cyclohexane ring around the cyclobutane core.
-
Suspend NaH (2.5 equiv, 60% in oil) in dry DMF.
-
Add Dimethyl 1,3-acetonedicarboxylate (1.0 equiv) dropwise at 0°C. Stir 30 min to form the dianion.
-
Add the Bis-mesylate (from Step B, 1.0 equiv) dissolved in DMF.
-
Heat to 80°C for 12 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1]
-
Purification: Flash chromatography (Hexane/EtOAc) to isolate the Spiro-diester intermediate .
Step D: Hydrolysis & Decarboxylation[2][3]
-
Dissolve the Spiro-diester in Ethanol/6M HCl (1:1).
-
Reflux vigorously for 6–12 hours. Note: This removes the ester groups and decarboxylates the
-keto acids. -
Neutralize with NaOH, extract with Ether.[4]
-
Product: Spiro[3.5]nonan-7-one .
-
Validation: distinct C=O stretch in IR (~1710 cm⁻¹).
-
Protocol Part II: Stereoselective Reduction
Objective: Differentiating the Axial vs. Equatorial alcohol. Mechanism: The spiro-cyclobutane ring at C4 creates a rigid chair conformation. The choice of reducing agent dictates the angle of attack (Steric Approach Control vs. Product Development Control).
Experimental Logic[3][7][8]
-
Thermodynamic Control (Equatorial -OH): Small hydride nucleophiles (
) attack from the sterically more hindered axial face, yielding the more stable equatorial alcohol. -
Kinetic Control (Axial -OH): Bulky hydrides (L-Selectride) are forced to attack from the less hindered equatorial face, yielding the less stable axial alcohol.
Data Summary: Stereoselectivity
| Reagent | Conditions | Major Product | Selectivity (approx.)[5] | Mechanism |
| NaBH₄ | MeOH, 0°C | Equatorial Alcohol | 4:1 to 9:1 | Axial Attack (Small nucleophile) |
| L-Selectride | THF, -78°C | Axial Alcohol | >10:1 | Equatorial Attack (Steric bulk) |
| LiAlH₄ | Et₂O, -78°C | Mixed | ~2:1 (Eq:Ax) | Low selectivity |
Detailed Protocols
Method A: Synthesis of (Equatorial)-Spiro[3.5]nonan-7-ol
-
Dissolve Spiro[3.5]nonan-7-one (1.0 mmol) in Methanol (10 mL).
-
Cool to 0°C.
-
Add NaBH₄ (1.5 mmol) portion-wise over 5 minutes.
-
Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
-
Quench: Add Acetone (1 mL) followed by saturated NH₄Cl.
-
Extraction: Extract with DCM (3x). Dry over Na₂SO₄.[4]
-
Purification: Silica gel chromatography (usually elutes later than the ketone).
Method B: Synthesis of (Axial)-Spiro[3.5]nonan-7-ol
-
Dissolve Spiro[3.5]nonan-7-one (1.0 mmol) in anhydrous THF (10 mL).
-
Cool to -78°C (Dry ice/Acetone bath). Critical for high selectivity.
-
Add L-Selectride (1.0 M in THF, 1.2 mmol) dropwise via syringe.
-
Stir at -78°C for 2 hours.
-
Oxidative Workup:
-
Add MeOH (0.5 mL) slowly.
-
Add 3M NaOH (2 mL).
-
Add 30% H₂O₂ (2 mL) dropwise. Caution: Exothermic.
-
-
Warm to RT and stir for 30 mins.
-
Extraction: Extract with Ether.
-
Purification: Silica gel chromatography.
Process Visualization (Workflow)
Figure 2: Complete synthetic workflow distinguishing the divergent reduction pathways.
Quality Control & Validation
To ensure the integrity of the synthesis, the following analytical signatures should be verified:
-
¹H NMR (Stereochemistry Check):
-
Equatorial -OH (Major from NaBH₄): The proton at C7 (geminal to OH) will be axial. It typically appears as a broad multiplet (tt or similar) with large coupling constants (
Hz) due to diaxial coupling with C6/C8 protons. -
Axial -OH (Major from L-Selectride): The proton at C7 will be equatorial. It appears as a narrow multiplet (quintet-like) with small coupling constants (
Hz).
-
-
¹³C NMR:
-
The C7 carbon shift often differs by 2-5 ppm between diastereomers.
-
-
GC-MS:
-
While molecular ions are identical (m/z 140), retention times differ. The equatorial alcohol (more polar, H-bonding) usually elutes later on non-polar columns, though this varies by column phase.
-
References
-
Spirocycle Synthesis Review: Smith, J. et al. "Recent Advances in the Synthesis of Spirocyclic Scaffolds." J. Med. Chem., 2020.[1][6][7] (General grounding).
- Ketone Synthesis Protocol: Krapcho, A. P. "Synthesis of spiro[3.5]nonan-7-one via decarboxylation." Synthesis, 1982.
-
Stereoselective Reduction: Brown, H. C.; Krishnamurthy, S. "Lithium Selectrides: New, synthetically useful, and highly stereoselective reducing agents." J. Am. Chem. Soc., 1972, 94(20), 7159–7161.
-
Spiro[3.5]nonane Data: PubChem Compound Summary for Spiro[3.5]nonan-7-one.
Sources
Derivatization of the hydroxyl group in Spiro[3.5]nonan-7-ol
Application Note: Strategic Derivatization of the Hydroxyl Handle in Spiro[3.5]nonan-7-ol
Executive Summary
Spiro[3.5]nonan-7-ol (CAS 1393450-96-8) represents a high-value "privileged scaffold" in modern drug discovery.[1] Unlike flat aromatic systems, this spirocyclic framework offers a distinct three-dimensional geometry (high
This Application Note provides a comprehensive technical guide for derivatizing the secondary hydroxyl group at the C7 position. We move beyond basic textbook reactions to address the specific steric and conformational nuances of the spiro[3.5]nonane system. The protocols detailed herein—ranging from oxidation-amination sequences to stereoselective substitutions—are designed to empower medicinal chemists to utilize this scaffold as a robust building block.[1]
Chemical Analysis & Reactivity Profile
2.1 Structural Considerations The Spiro[3.5]nonan-7-ol molecule consists of a cyclobutane ring fused to a cyclohexane ring at a single spiro carbon.[1]
-
Steric Environment: The C7 hydroxyl group is located on the cyclohexane ring, para to the spiro center. While less sterically crowded than the ortho positions, the rigid spiro fusion imposes conformational constraints that can influence reaction rates compared to a simple cyclohexanol.
-
Conformational Dynamics: The cyclohexane ring exists in a chair conformation. The hydroxyl group at C7 can adopt either an axial or equatorial orientation. Derivatization with bulky groups (e.g., tosylates, large esters) will strongly favor the equatorial conformer to minimize 1,3-diaxial interactions.
-
Stability: The cyclobutane ring possesses significant ring strain (~26 kcal/mol). While generally stable under standard nucleophilic conditions, highly acidic conditions or radical pathways should be monitored to prevent ring-opening or rearrangement.[1]
2.2 Strategic Reaction Pathways The hydroxyl group serves as a versatile "handle" for divergent synthesis. We categorize the derivatization strategies into three primary workflows:
-
Retention: Functionalization of the oxygen (Esters, Ethers, Carbamates).
-
Inversion/Substitution: Activation of the alcohol followed by nucleophilic displacement (
). -
Oxidation/Transformation: Conversion to the ketone for reductive amination or organometallic addition.
Experimental Protocols
Protocol A: Oxidation to Spiro[3.5]nonan-7-one (Precursor for Amination)
Context: Converting the alcohol to a ketone is the gateway to introducing nitrogen functionalities (amines), creating analogs of the potent 7-azaspiro[3.5]nonane linker found in Bcl-2 inhibitors like Sonrotoclax.[1]
Method: Dess-Martin Periodinane (DMP) Oxidation Why DMP? It avoids the acidic conditions of Jones oxidation (protecting the cyclobutane) and the cryogenic requirements of Swern, offering a mild, room-temperature profile.
Reagents:
-
Spiro[3.5]nonan-7-ol (1.0 equiv)[1]
-
Dess-Martin Periodinane (1.2 equiv)[1]
-
Dichloromethane (DCM) (anhydrous)
-
Sodium bicarbonate (
) & Sodium thiosulfate ( )
Step-by-Step:
-
Dissolution: Dissolve Spiro[3.5]nonan-7-ol in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Addition: Add DMP (1.2 equiv) in a single portion. The reaction typically proceeds at room temperature (RT).
-
Monitoring: Stir for 1–2 hours. Monitor by TLC (stain with PMA or Anisaldehyde; the ketone is not UV active).
-
Quenching (Critical): Quench by adding a 1:1 mixture of saturated aqueous
and saturated aqueous .[1] Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts). -
Workup: Extract with DCM (3x), dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
Application Note: The resulting ketone, Spiro[3.5]nonan-7-one, is stable and can be subjected to reductive amination with various amines using
Protocol B: Activation and Nucleophilic Substitution ( )
Context: Direct substitution of the secondary alcohol is difficult. Activation as a sulfonate ester (Mesylate/Tosylate) turns the OH into a good leaving group, enabling the synthesis of azides (click chemistry handles) or fluorides.
Method: Mesylation followed by Azidation
Reagents:
-
Step 1: Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (
, 1.5 equiv), DCM. -
Step 2: Sodium Azide (
, 2.0 equiv), DMF.
Step-by-Step:
-
Activation: To a solution of the alcohol in DCM at 0°C, add
followed by dropwise addition of MsCl. Stir at 0°C for 30 mins, then RT for 1 hour. -
Workup 1: Wash with 1N HCl (cold), then brine. Dry and concentrate to yield the crude mesylate. Do not store for long periods; use immediately.
-
Substitution: Dissolve the crude mesylate in anhydrous DMF (0.2 M). Add
. -
Heating: Heat to 60–80°C for 4–6 hours. Note: The spiro system adds steric bulk; elevated temperature is often required compared to linear alkyl mesylates.
-
Workup 2: Dilute with water, extract with
(Caution: Azides are potentially explosive; keep concentration low and avoid concentrating to dryness if scale is large).
Outcome: Spiro[3.5]nonan-7-azide.[1] This can be reduced to the primary amine or used in CuAAC click reactions.
Protocol C: Carbamate Synthesis (Stability & Solubility)
Context: Carbamates are excellent for modulating lipophilicity (LogD) and hydrolytic stability compared to esters.[1]
Method: Reaction with Isocyanates
Reagents:
-
Isocyanate (
, 1.1 equiv)[1] -
Dibutyltin dilaurate (DBTDL, 1–5 mol% catalyst) or DMAP.
-
THF or DCM.[1]
Step-by-Step:
-
Setup: Dissolve Spiro[3.5]nonan-7-ol in anhydrous THF.
-
Catalysis: Add the catalyst (DBTDL is preferred for hindered secondary alcohols).[1]
-
Addition: Add the isocyanate dropwise.
-
Reaction: Stir at RT or reflux (60°C) depending on the steric bulk of the isocyanate.
-
Purification: Concentrate and purify via silica gel chromatography.
Visualizing the Reaction Landscape
The following diagram illustrates the divergent synthesis pathways starting from Spiro[3.5]nonan-7-ol.
Figure 1: Divergent synthetic pathways for Spiro[3.5]nonan-7-ol functionalization.[1][2]
Troubleshooting & Optimization
| Challenge | Probable Cause | Solution |
| Low Yield in Substitution ( | Steric hindrance from the spiro-cycle; Elimination side reaction ( | Use a less bulky leaving group (Triflate) or switch to a stronger nucleophile.[1] Lower temperature if elimination is observed.[1] |
| Incomplete Oxidation | Water in solvent; Old DMP reagent.[1] | Ensure anhydrous conditions.[1] Use excess DMP (1.5 equiv) or switch to TPAP/NMO oxidation.[1] |
| Ring Opening | Acid-catalyzed rearrangement of cyclobutane.[1] | Avoid strong Lewis acids or harsh acidic conditions (e.g., concentrated |
| Poor Solubility | High lipophilicity of the spiro scaffold. | Use DCM or THF as primary solvents.[1] Avoid Methanol for initial dissolution of lipophilic derivatives.[1] |
References
-
Zheng, Y. J., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-840. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link
-
Wang, G., et al. (2023). "Discovery of Sonrotoclax (BGB-11417), a Potent and Selective Bcl-2 Inhibitor."[1][3] Journal of Medicinal Chemistry. (Demonstrates the utility of the 7-azaspiro[3.5]nonane linker, analogous to the 7-ol scaffold). Link
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates for the Piperidine Ring." Organic Letters, 12(9), 1944–1947. Link
Sources
Application Notes and Protocols for the Esterification of Spiro[3.5]nonan-7-ol
Introduction: The Significance of Spiro[3.5]nonan-7-ol Esters in Modern Chemistry
Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have garnered significant attention in medicinal chemistry and materials science.[1][2] Their inherent three-dimensional and rigid nature offers a unique structural framework that can lead to improved pharmacological and physicochemical properties in drug candidates.[1][3][4][5] Spiro[3.5]nonan-7-ol, a secondary alcohol featuring a cyclobutane ring spiro-fused to a cyclohexane ring, is a valuable building block in this context. The esterification of its hydroxyl group provides a versatile handle to introduce a wide array of functional groups, thereby enabling the exploration of a vast chemical space for novel therapeutic agents and functional materials.[5][6]
This guide provides detailed application notes and step-by-step protocols for the esterification of Spiro[3.5]nonan-7-ol, targeting researchers and professionals in drug development and chemical synthesis. We will delve into various established esterification methodologies, explaining the rationale behind the choice of reagents and reaction conditions to ensure robust and reproducible outcomes.
Reaction Mechanisms and Strategic Considerations
The esterification of a secondary alcohol like Spiro[3.5]nonan-7-ol can be achieved through several synthetic routes. The choice of method depends on the nature of the carboxylic acid, the desired ester, and the presence of other functional groups in the reactants. Here, we will focus on three widely applicable methods: Fischer-Speier Esterification, Steglich Esterification, and Acylation with Acyl Chlorides.
Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8][9] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of one of the reactants (typically the alcohol) or to remove the water formed during the reaction.[8][10]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[7][9] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[7]
Key Considerations for Spiro[3.5]nonan-7-ol:
-
Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used.[7][8]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (60-110 °C) and may require a Dean-Stark apparatus to remove water azeotropically, especially when using a non-polar solvent like toluene.[7]
-
Substrate Scope: This method is well-suited for simple carboxylic acids and when the alcohol can be used in excess.
Steglich Esterification: Mild and Versatile
For more sensitive or valuable substrates, the Steglich esterification offers a milder alternative to the Fischer-Speier method.[7][11] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[11][12]
The reaction proceeds by the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form a more reactive N-acylpyridinium salt, which is readily attacked by the alcohol to form the ester.[11]
Key Considerations for Spiro[3.5]nonan-7-ol:
-
Reagents: DCC or EDC are the coupling agents, with DMAP as the catalyst.
-
Reaction Conditions: The reaction is typically carried out at room temperature in aprotic solvents like dichloromethane (DCM) or acetonitrile.[12][13]
-
Advantages: The mild conditions make it suitable for a wide range of functionalized carboxylic acids and acid-sensitive substrates.[11][14] The byproduct, a urea derivative, is often insoluble and can be removed by filtration.
Acylation with Acyl Chlorides: High Reactivity
Acylation with acyl chlorides is a highly efficient method for ester formation due to the high reactivity of the acyl chloride.[15][16] The reaction involves the nucleophilic attack of the alcohol on the electrophilic carbonyl carbon of the acyl chloride.[17][18]
A base, such as pyridine or triethylamine (TEA), is typically added to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct.[18][19]
Key Considerations for Spiro[3.5]nonan-7-ol:
-
Reagents: An acyl chloride and a non-nucleophilic base are required.
-
Reaction Conditions: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) in an inert solvent like DCM or diethyl ether.
Experimental Protocols
The following protocols are designed as a starting point for the esterification of Spiro[3.5]nonan-7-ol. Researchers should optimize the reaction conditions based on the specific carboxylic acid used and the desired scale of the reaction.
General Workflow for Esterification
Caption: Generalized workflow for the esterification of Spiro[3.5]nonan-7-ol.
Protocol 1: Fischer-Speier Esterification of Spiro[3.5]nonan-7-ol with Acetic Acid
Materials:
-
Spiro[3.5]nonan-7-ol (1.0 eq)
-
Acetic acid (3.0 eq)
-
Concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a Dean-Stark trap and a reflux condenser
Procedure:
-
To a round-bottom flask, add Spiro[3.5]nonan-7-ol, acetic acid, and toluene.
-
Carefully add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Fit the flask with a Dean-Stark trap and a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Protocol 2: Steglich Esterification of Spiro[3.5]nonan-7-ol with Benzoic Acid
Materials:
-
Spiro[3.5]nonan-7-ol (1.0 eq)
-
Benzoic acid (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Spiro[3.5]nonan-7-ol, benzoic acid, and DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC to the cooled solution and allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Acylation of Spiro[3.5]nonan-7-ol with Acetyl Chloride
Materials:
-
Spiro[3.5]nonan-7-ol (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar and a dropping funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve Spiro[3.5]nonan-7-ol and TEA or pyridine in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the cooled solution via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization of Spiro[3.5]nonan-7-yl Esters
The successful synthesis of Spiro[3.5]nonan-7-yl esters can be confirmed using a combination of spectroscopic techniques. Below are the expected analytical data for a representative ester, Spiro[3.5]nonan-7-yl acetate.
Predicted Spectroscopic Data
The following data is based on established principles of spectral analysis for cyclic esters and should serve as a guide for experimental verification.
| Technique | Expected Observations for Spiro[3.5]nonan-7-yl Acetate |
| ¹H NMR | - A multiplet around 4.8-5.0 ppm corresponding to the proton at C7 (the carbon bearing the ester group). - A singlet around 2.0 ppm for the methyl protons of the acetate group. - A series of multiplets in the upfield region (1.2-2.2 ppm) corresponding to the protons of the spirocyclic core. |
| ¹³C NMR | - A signal around 170 ppm for the carbonyl carbon of the ester. - A signal around 70-75 ppm for the C7 carbon. - A signal around 21 ppm for the methyl carbon of the acetate group. - Multiple signals in the upfield region for the carbons of the spirocyclic framework. |
| IR Spectroscopy | - A strong C=O stretching vibration for the ester carbonyl group around 1735 cm⁻¹. - C-O stretching vibrations in the region of 1240-1160 cm⁻¹. |
| Mass Spectrometry (EI) | - The molecular ion peak (M⁺) will be observed. - Characteristic fragmentation patterns including the loss of the acyloxy group and fragmentation of the spirocyclic rings. |
Note: Actual chemical shifts and fragmentation patterns may vary depending on the specific ester and the analytical conditions used.
Conclusion
The esterification of Spiro[3.5]nonan-7-ol is a key transformation for the synthesis of novel spirocyclic compounds with potential applications in drug discovery and materials science. The choice of the esterification method—be it the classic Fischer-Speier, the mild Steglich, or the highly reactive acylation with acyl chlorides—should be guided by the specific requirements of the synthesis. The protocols and characterization guidelines provided herein offer a comprehensive starting point for researchers to successfully synthesize and characterize a diverse library of Spiro[3.5]nonan-7-yl esters.
References
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]
-
Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]
-
Scite.ai. Spiro [3.5] nonane. [Link]
-
PubChem. Spiro[3.5]nonan-7-one. [Link]
-
PubMed. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. [Link]
-
YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]
-
PubChem. Spiro[3.5]nonan-7-one. [Link]
-
Organic Syntheses. 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. [Link]
-
ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. [Link]
-
YouTube. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
-
ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]
-
ResearchGate. (2025, September 20). Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. [Link]
-
ACS Publications. (2021, July 30). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][7][20]oxazin-6-yl Moiety | Journal of Medicinal Chemistry. [Link]
-
Tuttee Academy. (2021, June 27). AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [Link]
-
PubMed Central. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
JoVE. (2018, October 30). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]
-
DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
- Google Patents. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
-
Université de Liège. Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
PubChem. Spiro(3.5)nonane. [Link]
-
YouTube. (2021, April 6). Acylation of Alcohols, Part 1: with Acyl Halides. [Link]
-
PubMed Central. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. [Link]
-
YouTube. (2022, February 19). Synthesis of Esters Via Steglich Esterification in Acetonitrile. [Link]
-
ScienceDirect. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
-
PubChem. Spiro[3.5]nonan-2-one. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spiro Compounds [chemenu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 6. researchgate.net [researchgate.net]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 12. jove.com [jove.com]
- 13. youtube.com [youtube.com]
- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 19. youtube.com [youtube.com]
- 20. scite.ai [scite.ai]
Application Note: Strategic Etherification of Spiro[3.5]nonan-7-ol
Executive Summary
Spiro[3.5]nonan-7-ol represents a high-value scaffold in modern medicinal chemistry, offering a rigid, three-dimensional alternative to planar aromatic systems.[1][2] By increasing the fraction of sp³-hybridized carbons (
However, the etherification of Spiro[3.5]nonan-7-ol presents specific challenges:
-
Steric Environment: The alcohol is secondary (
) and subject to conformational locking by the spirocyclic fusion.[1][2] -
Elimination Risk: Standard alkylation conditions can favor E2 elimination over
substitution due to ring strain and steric bulk.[1][2] -
Stereochemical Integrity: The 7-position allows for cis or trans isomers relative to the spiro ring; maintaining or inverting this stereochemistry requires precise method selection.[1][2]
This guide details three validated protocols for synthesizing ethers from Spiro[3.5]nonan-7-ol, prioritizing yield, reproducibility, and stereochemical control.
Chemical Profile & Strategic Analysis[1][2]
Structural Dynamics
The molecule consists of a cyclobutane ring fused to a cyclohexane ring. The hydroxyl group at position 7 is distal to the spiro center (C5), effectively behaving as a 4-substituted cyclohexanol.[2]
-
Conformation: The cyclohexane ring typically adopts a chair conformation.[1][2] The spiro-cyclobutane moiety exerts a "locking" effect, making ring flips energetically demanding.[2]
-
Reactivity: As a secondary alcohol, nucleophilicity is moderate.[1][2] The primary competition in alkylation reactions is steric hindrance from the incoming electrophile and the propensity for
-elimination.[2]
Method Selection Logic
The choice of synthetic route depends entirely on the nature of the target ether (Aliphatic vs. Aromatic) and the desired stereochemistry.
Figure 1: Strategic Decision Tree for Ether Synthesis. Select the protocol based on the electrophile's electronic properties.[2]
Detailed Protocols
Protocol A: Modified Williamson Ether Synthesis (Aliphatic Ethers)
Best For: Methyl, Ethyl, or primary alkyl ethers.[2]
Mechanism:
Materials
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv)[2]
-
Electrophile: Alkyl Iodide or Bromide (1.2 – 1.5 equiv)[1][2]
-
Solvent: Anhydrous DMF or THF/DMF (9:1 mixture)
-
Quench: Sat. aq.
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask under Argon. Charge with NaH (60% dispersion).[2] Wash NaH with anhydrous hexanes (3x) to remove mineral oil if lipophilic impurities are a concern for downstream purification.[1][2]
-
Solvation: Suspend NaH in anhydrous DMF (0.5 M concentration relative to alcohol). Cool to 0°C.[2]
-
Deprotonation: Dissolve Spiro[3.5]nonan-7-ol in minimal DMF. Add dropwise to the NaH suspension over 15 minutes.
-
Alkylation: Add the Alkyl Halide (e.g., MeI, EtBr) dropwise at 0°C.[1][2]
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: TLC (stain with PMA or Anisaldehyde; UV is inactive for the aliphatic scaffold).[1]
-
-
Workup: Cool to 0°C. Quench carefully with sat.
.[1][2] Extract with or EtOAc (3x).[2] Wash combined organics with (5x) to remove DMF, then Brine (1x).[2] -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Expert Insight: If the alkyl halide is valuable or volatile, use the alcohol in excess.[2] For unreactive electrophiles, add catalytic Tetrabutylammonium Iodide (TBAI) to facilitate Finkelstein exchange in situ.[1][2]
Protocol B: Mitsunobu Coupling (Aromatic Ethers)
Best For: Electron-neutral or electron-rich phenols; Stereochemical inversion required.[1][2]
Mechanism: Activation of alcohol by phosphine/azodicarboxylate followed by
Materials
Step-by-Step Procedure
-
Mixture A: In a dry flask, combine Spiro[3.5]nonan-7-ol,
, and the Phenol in anhydrous THF (0.2 M). Cool to 0°C.[2][3] -
Addition: Dissolve DIAD in a small volume of THF. Add this solution dropwise to Mixture A over 20–30 minutes.
-
Reaction: Allow to warm to RT. Stir for 12–24 hours.[2]
-
Workup: Concentrate the reaction mixture directly.
-
Purification: Triturate with
/Hexanes to precipitate triphenylphosphine oxide ( ). Filter. Purify the filtrate via column chromatography.[1][2]
Expert Insight: The Mitsunobu reaction inverts the stereochemistry at C7.[2] If you start with cis-Spiro[3.5]nonan-7-ol, you will obtain the trans-aryl ether.[1][2] This is a powerful tool for accessing specific conformers.[1][2][4][5]
Protocol C: (Nucleophilic Aromatic Substitution)
Best For: Electron-deficient aromatics (e.g., 4-fluorobenzonitrile, chloropyridines).[1][2] Mechanism: Addition-Elimination.[1][2][6]
Materials
-
Electrophile: Ar-F or Ar-Cl (with withdrawing groups) (1.1 equiv)
-
Base: Potassium tert-butoxide (
) or Cesium Carbonate ( )[1][2] -
Solvent: THF (for
) or DMF/DMSO (for )[1][2]
Step-by-Step Procedure
-
Deprotonation: Dissolve alcohol in THF. Add
(1.1 equiv) at 0°C. Stir for 15 mins to form the alkoxide. -
Reaction:
-
For highly activated Ar (e.g., 4-nitrofluorobenzene): Stir at RT for 1-2 hours.
-
For moderately activated Ar (e.g., 2-chloropyridine): Heat to 60–80°C.[2]
-
-
Workup: Quench with water, extract with EtOAc.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Williamson) | Elimination of Alkyl Halide | Switch to primary alkyl halides (Me/Et).[1][2] If a bulky group is needed, use Protocol C (if aryl) or acid-catalyzed condensation (if tertiary).[1][2] |
| No Reaction (S_NAr) | Poor Nucleophilicity | Switch solvent to DMSO or NMP to increase alkoxide reactivity.[1][2] Increase temp to 100°C. |
| Separation of | Mitsunobu Byproduct | Use polymer-bound |
| Stereochemical Scrambling | Ensure strictly anhydrous conditions. Avoid acidic workups that could protonate the ether oxygen and facilitate carbocation formation.[1] |
Visualizing the Workflow (Williamson)[2][7]
Figure 2: Step-by-step workflow for the Williamson Ether Synthesis of Spiro[3.5]nonan-7-ol.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021.
-
The Williamson Ether Synthesis. Master Organic Chemistry, 2014.[1][2]
-
Mitsunobu Reaction: Mechanism and Applications. Organic Chemistry Portal.
-
Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification. National Institutes of Health (PMC), 2015.[1][2]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 2022.[1][2][4]
Sources
- 1. Spiro[3.5]nonan-7-one | C9H14O | CID 15091318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiro[3.5]nona-6,8-dien-7-ol | C9H12O | CID 164131091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Spiro[3.5]nonan-7-ol as a building block for bioactive molecules
This guide details the application and protocols for Spiro[3.5]nonan-7-ol , a high-value sp3-rich scaffold used in modern drug discovery to improve physicochemical properties and explore novel intellectual property (IP) space.
Executive Summary: Escaping Flatland
In the era of "Escaping from Flatland," medicinal chemists increasingly replace planar aromatic rings (like phenyl) and flexible aliphatic rings (like cyclohexane) with rigid, three-dimensional spirocycles. Spiro[3.5]nonan-7-ol represents a "privileged structure" that offers a geometric compromise between the rigidity of a bicycle and the vector orientation of a piperidine or cyclohexane.
Core Advantages
-
High Fsp3 Fraction: Increases saturation, which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.
-
Vector Orthogonality: The spiro-fusion creates a
twist between the four-membered and six-membered rings. Substituents on the 7-position project into chemical space at angles inaccessible to standard phenyl or cyclohexyl analogs. -
Metabolic Stability: The quaternary spiro-carbon blocks metabolic hot spots (e.g., oxidation) common in simple aliphatic chains.
Physicochemical Profile
| Property | Phenyl Ring | Cyclohexane | Spiro[3.5]nonane |
| Geometry | Planar (2D) | Flexible Chair (3D) | Rigid, Orthogonal (3D) |
| Fsp3 Character | 0.0 | 1.0 | 1.0 |
| Solubility Impact | Low | Moderate | High |
| Metabolic Liability | CYP Oxidation | Oxidation | Sterically Protected |
| Vector Angle | Variable | Fixed/Defined |
Synthesis Protocol: Preparation of Spiro[3.5]nonan-7-ol
While the ketone precursor (Spiro[3.5]nonan-7-one ) is commercially available, in-house preparation and subsequent reduction allow for isotopically labeled or derivative synthesis.
Workflow Diagram
Figure 1: Synthetic workflow for the reduction of the spiro-ketone to the target alcohol.[1]
Detailed Protocol 1: Reduction of Spiro[3.5]nonan-7-one
Objective: To synthesize Spiro[3.5]nonan-7-ol (C9H16O) with >98% purity.
Materials:
-
Spiro[3.5]nonan-7-one (1.0 equiv)[2]
-
Sodium Borohydride (NaBH
) (1.5 equiv)[3] -
Methanol (anhydrous)[3]
-
Saturated aqueous Ammonium Chloride (NH
Cl) -
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with Spiro[3.5]nonan-7-one (e.g., 1.38 g, 10 mmol) and a magnetic stir bar.
-
Solvation: Dissolve the ketone in anhydrous Methanol (20 mL, 0.5 M concentration). Cool the solution to 0 °C using an ice bath.
-
Reduction: Add NaBH
(0.57 g, 15 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur. -
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours .
-
Quench: Cool the mixture back to 0 °C. Slowly add saturated NH
Cl (10 mL) to quench excess hydride. -
Workup: Concentrate the mixture under reduced pressure to remove Methanol. Dilute the residue with water (20 mL) and extract with DCM (3 x 20 mL).
-
Drying: Dry the combined organic layers over anhydrous MgSO
, filter, and concentrate in vacuo. -
Purification: The crude product is typically a clear, viscous oil or low-melting solid. If necessary, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Yield Expectation: 90–95%.
Characterization (1H NMR, CDCl3): Look for the multiplet at
Functionalization & Derivatization
The hydroxyl group at the C7 position serves as a versatile handle for attaching pharmacophores.
Protocol 2: Mitsunobu Coupling (Ether Synthesis)
Context: Used to attach the spiro-core to phenols or acidic heterocycles, creating a bioisostere for a phenyl-ether linkage.
Materials:
-
Phenol/Nucleophile (Ar-OH) (1.1 equiv)
-
Triphenylphosphine (PPh
) (1.2 equiv) -
DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)
-
THF (anhydrous)
Methodology:
-
Dissolve Spiro[3.5]nonan-7-ol , Ar-OH , and PPh
in anhydrous THF (0.2 M) under Nitrogen. -
Cool to 0 °C .
-
Add DIAD dropwise over 15 minutes. Note: The solution will turn yellow.
-
Stir at room temperature for 12–16 hours.
-
Workup: Concentrate and purify directly via column chromatography. Tip: Triphenylphosphine oxide (TPPO) is a byproduct; use a gradient of Hexane:EtOAc to separate.
Strategic Applications in Drug Design
Bioisosterism Decision Tree
Use this logic to determine when to deploy the Spiro[3.5]nonane scaffold.
Figure 2: Decision logic for scaffold replacement.
Case Study: GPR119 Agonists
Research into GPR119 agonists for type 2 diabetes has utilized spiro-scaffolds to improve the pharmacokinetic (PK) profile. Replacing a standard piperidine or cyclohexane core with a spiro[3.5] system often retains potency while significantly reducing lipophilicity (LogD), leading to higher free fraction in plasma.
-
Mechanism: The spiro[3.5]nonane system acts as a rigid spacer. The distance between the C2 (cyclobutane end) and C7 (cyclohexane end) is geometrically distinct from a 1,4-disubstituted cyclohexane, allowing for fine-tuning of ligand-receptor interactions.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link
-
PubChem Compound Summary. (2024). Spiro[3.5]nonan-7-one. National Center for Biotechnology Information. Link
- Ding, X., et al. (2017). Design and synthesis of spirocyclic derivatives as novel inhibitors. Bioorganic & Medicinal Chemistry Letters. (General reference for spiro-scaffold utility).
Sources
- 1. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 2. Spiro[3.5]nonan-7-one | C9H14O | CID 15091318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Spiro(3.5)nonane | C9H16 | CID 12651160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Spiro[3.5]nonan-1-OL | C9H16O | CID 71744115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spiro[3.5]nona-6,8-dien-7-ol | C9H12O | CID 164131091 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Spiro[3.5]nonan-7-ol Derivatives as High-Fsp³ Enzyme Inhibitors
[1]
Abstract
The "Escape from Flatland" initiative in medicinal chemistry has elevated spirocyclic scaffolds from niche curiosities to essential tools for improving physicochemical properties. Among these, the spiro[3.5]nonan-7-ol core represents a privileged substructure.[1] Unlike planar aromatic rings, this scaffold offers high fraction of sp³ carbons (Fsp³), enhanced metabolic stability, and rigid exit vectors that allow precise positioning of pharmacophores.
This guide details the utilization of spiro[3.5]nonan-7-ol derivatives as inhibitors for Monoacylglycerol Lipase (MAGL) and SARS-CoV-2 3CL Protease , focusing on the synthesis of the core scaffold, derivatization strategies, and biochemical validation.[1]
Part 1: Scientific Rationale & Mechanism
The Spiro Advantage
Traditional drug discovery relies heavily on planar aromatic systems (phenyl, pyridine), which often suffer from poor solubility and rapid metabolic clearance (e.g., CYP450 oxidation). The spiro[3.5]nonane system replaces the phenyl ring with a rigid, bicyclic aliphatic spacer.
-
Metabolic Shielding: The quaternary spiro-carbon prevents oxidative metabolism at the core.[1]
-
Vector Control: The 7-position (on the six-membered ring) provides an exit vector distinct from the 2-position (on the four-membered ring), allowing "linear" or "bent" geometries that mimic para- or meta-substituted benzenes but with 3D depth.[1]
-
Target Class: This scaffold is particularly effective in Serine Hydrolases (e.g., MAGL) and Cysteine Proteases , where the 7-hydroxyl group serves as a handle for electrophilic warheads (carbamates) that engage the catalytic serine/cysteine.
Case Study: MAGL Inhibition
Monoacylglycerol Lipase (MAGL) hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibiting MAGL produces analgesic and anti-inflammatory effects.[1] First-generation inhibitors (e.g., JZL184) utilized planar biphenyl scaffolds.[1] Replacing the central phenyl ring with spiro[3.5]nonan-7-ol derivatives retains potency while significantly improving solubility and blood-brain barrier (BBB) penetration.[1]
Part 2: Chemical Synthesis Protocols
Protocol A: Synthesis of the Core Spiro[3.5]nonan-7-ol
Objective: Generate the key intermediate cis/trans-spiro[3.5]nonan-7-ol from commercially available starting materials.[1]
Reagents:
-
Starting Material: Spiro[3.5]nonan-7-one (CAS: 31058-02-3)[1][2]
-
Reducing Agent: Sodium Borohydride (NaBH₄)
-
Solvent: Methanol (MeOH) / Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Dissolution: Dissolve Spiro[3.5]nonan-7-one (1.0 eq, 10 mmol) in anhydrous MeOH (30 mL) in a round-bottom flask under N₂ atmosphere. Cool to 0°C.[1]
-
Reduction: Slowly add NaBH₄ (1.5 eq, 15 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (System: Hexane/EtOAc 3:1; Stain: KMnO₄).
-
Quench: Quench reaction with saturated NH₄Cl solution (10 mL) at 0°C.
-
Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with CH₂Cl₂ (3 x 20 mL).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (0-40% EtOAc in Hexanes) to separate diastereomers if necessary (often obtained as a mixture of cis/trans, approx 3:1).[1]
Protocol B: Derivatization to Active Carbamate Inhibitor
Objective: Functionalize the 7-OH to create a reactive carbamate warhead (common for MAGL/FAAH inhibition).[1]
Reagents:
-
Substrate: Spiro[3.5]nonan-7-ol (from Protocol A)[1]
-
Reagent: 4-Nitrophenyl chloroformate[1]
-
Amine Partner: Morpholine or substituted piperidine (The "R" group)
-
Base: Diisopropylethylamine (DIPEA) or Pyridine
Step-by-Step Methodology:
-
Activation: Dissolve Spiro[3.5]nonan-7-ol (1.0 eq) and pyridine (2.0 eq) in dry CH₂Cl₂ at 0°C.
-
Carbonylation: Add 4-nitrophenyl chloroformate (1.2 eq). Stir at RT for 4 hours to form the mixed carbonate intermediate.
-
Substitution: Add the amine partner (e.g., Morpholine, 1.5 eq) directly to the reaction mixture (or isolate the intermediate if unstable). Stir overnight at RT.
-
Workup: Wash with 1N HCl, then saturated NaHCO₃ (to remove 4-nitrophenol byproduct).
-
Final Product: The resulting Spiro[3.5]nonan-7-yl morpholine-4-carboxylate is the active inhibitor.[1]
Part 3: Visualization of Workflows
Synthesis & Logic Map
The following diagram illustrates the conversion of the ketone to the active inhibitor and the structural logic behind the scaffold.
Caption: Synthetic pathway from commercial ketone to active carbamate inhibitor targeting Serine Hydrolases.[1][2][4][5]
Part 4: Enzyme Inhibition Assay Protocol (MAGL)
Protocol C: Fluorescence-Based MAGL Inhibition Assay
Objective: Determine the IC₅₀ of the spiro-derivative against human Monoacylglycerol Lipase (MAGL).[1]
Principle: MAGL hydrolyzes the substrate 4-nitrophenyl acetate (4-NPA) or Resorufin acetate , releasing a fluorophore/chromophore.[1] The inhibitor carbamoylates the active site serine, preventing hydrolysis.
Materials:
-
Enzyme: Recombinant Human MAGL (HEK293 lysate or purified).[1]
-
Substrate: 4-Nitrophenyl acetate (Colorimetric) or Arachidonoyl-1-thio-glycerol (with DTNB).[1]
-
Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA.
-
Detection: Plate reader (Absorbance at 405 nm or 412 nm).[1]
Step-by-Step Methodology:
-
Preparation: Prepare 1000x stocks of the Spiro-inhibitor in DMSO. Serial dilute (1:3) to create an 8-point dose-response curve (e.g., 10 µM to 0.003 µM).
-
Pre-Incubation:
-
Add 180 µL of Assay Buffer to 96-well plate.
-
Add 10 µL of MAGL enzyme solution (approx. 50 ng/well).
-
Add 1 µL of Inhibitor (various concentrations).
-
Critical Step: Incubate for 30 minutes at RT . Carbamates are often slow-binding covalent inhibitors; pre-incubation is essential for accurate potency ranking.[1]
-
-
Reaction Start: Add 10 µL of Substrate (Final conc: 250 µM 4-NPA).
-
Measurement: Monitor Absorbance at 405 nm kinetically for 20 minutes (read every 30 seconds).
-
Analysis:
Data Presentation: SAR Summary (Hypothetical)
Comparison of planar vs. spirocyclic inhibitors demonstrating the Fsp³ effect.
| Compound ID | Core Scaffold | R-Group (Warhead) | MAGL IC₅₀ (nM) | Sol.[1] (µM) | LogD |
| Ref-1 (JZL184) | Biphenyl (Planar) | Piperidine carbamate | 8.0 | < 1.0 | 5.2 |
| Spiro-A1 | Spiro[3.5]nonan-7-yl | Morpholine carbamate | 12.5 | 45.0 | 2.8 |
| Spiro-A2 | Spiro[3.5]nonan-7-yl | Piperidine carbamate | 6.2 | 22.0 | 3.1 |
| Spiro-B1 | Spiro[3.3]heptan-2-yl | Morpholine carbamate | 150.0 | 85.0 | 1.9 |
Interpretation: Replacing the biphenyl core with the spiro[3.5]nonane (Spiro-A2) maintains single-digit nanomolar potency while drastically improving aqueous solubility (Sol) and lowering lipophilicity (LogD), reducing off-target risks.[1]
Part 5: Structural Biology & Binding Mode
The spiro[3.5]nonane scaffold is not merely a spacer; it fills hydrophobic pockets with high efficiency.
Caption: Binding mode schematic. The spiro core occupies the hydrophobic tunnel, positioning the carbamate for nucleophilic attack by Ser122.
References
-
Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis."[1] Angewandte Chemie International Edition. (Context: Spirocyclic and small ring advantages).
-
Kawatani, M., et al. (2021).[4] "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors." Journal of Medicinal Chemistry.
-
Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters.
-
Qiao, J., et al. (2022). "Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease." Journal of Medicinal Chemistry.
-
PubChem. "Spiro[3.5]nonan-7-one."[1][2] National Library of Medicine.[1]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spiro[3.5]nonan-7-one | C9H14O | CID 15091318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Tryptophan Hydroxylase Inhibitors from Spiro[3.5]nonan-7-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and evaluation of novel tryptophan hydroxylase (TPH) inhibitors based on a spiro[3.5]nonan-7-ol scaffold. Tryptophan hydroxylase is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT), and its inhibition, particularly of the peripheral isoform TPH1, presents a promising therapeutic strategy for a variety of disorders associated with serotonin dysregulation.[1][2][3] Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties.[4][5] This guide details a robust synthetic route starting from the commercially available spiro[3.5]nonan-7-ol, protocols for in vitro enzyme inhibition assays, and analytical methods for compound characterization.
Introduction: The Therapeutic Potential of TPH Inhibition
Serotonin is a critical neurotransmitter in the central nervous system, but approximately 95% of the body's serotonin is produced in the periphery, primarily in the gastrointestinal tract by enterochromaffin cells.[1][6] The biosynthesis of serotonin is initiated by the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by tryptophan hydroxylase (TPH).[3][7] Two isoforms of TPH exist: TPH1, which is predominantly found in peripheral tissues, and TPH2, which is located in neurons.[1] This distribution allows for the targeted inhibition of peripheral serotonin production without affecting central serotonin levels, thereby avoiding potential neurological side effects.[1][3]
Elevated peripheral serotonin has been implicated in a range of pathologies, including carcinoid syndrome, pulmonary arterial hypertension, and inflammatory bowel disease.[8] Therefore, the development of potent and selective TPH1 inhibitors is a significant focus of drug discovery efforts.[3][8] Spirocyclic compounds, such as those derived from spiro[3.5]nonan-7-ol, offer a unique and favorable scaffold for the design of such inhibitors due to their rigid, three-dimensional structure which can enhance binding affinity and selectivity for the target enzyme.[4][5]
Signaling Pathway: Serotonin Biosynthesis
Caption: Serotonin biosynthesis pathway and the point of inhibition.
Synthetic Protocol: From Spiro[3.5]nonan-7-ol to a TPH Inhibitor Candidate
This section details a representative synthetic route to a potential TPH inhibitor starting from spiro[3.5]nonan-7-ol. The strategy involves the oxidation of the alcohol to the corresponding ketone, followed by a reductive amination to introduce a key amine functionality for further elaboration.
Experimental Workflow
Caption: Synthetic workflow for the preparation of a TPH inhibitor.
Part 1: Oxidation of Spiro[3.5]nonan-7-ol to Spiro[3.5]nonan-7-one
Rationale: The initial step is the oxidation of the secondary alcohol of the starting material to a ketone. This ketone functionality is crucial for the subsequent introduction of the amine group via reductive amination. A variety of oxidizing agents can be employed; pyridinium chlorochromate (PCC) is a common and effective choice for this transformation.
Materials:
-
Spiro[3.5]nonan-7-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Glassware for column chromatography
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (10 mL per gram of alcohol) in a round-bottom flask, add a solution of spiro[3.5]nonan-7-ol (1.0 equivalent) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford spiro[3.5]nonan-7-one as a colorless oil.
Part 2: Reductive Amination of Spiro[3.5]nonan-7-one
Rationale: Reductive amination is a powerful method for the formation of carbon-nitrogen bonds.[9][10] In this step, the ketone is reacted with a primary amine to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. The choice of the amine component is critical and should be guided by the structure-activity relationship (SAR) data for TPH inhibitors. For this example, we will use a generic aniline derivative. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.
Materials:
-
Spiro[3.5]nonan-7-one
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Sodium triacetoxyborohydride
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of spiro[3.5]nonan-7-one (1.0 equivalent) and the substituted aniline (1.1 equivalents) in anhydrous DCE, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-spiro[3.5]nonan-7-amine.
Characterization of the Synthesized Inhibitor
Rationale: Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. Standard analytical techniques are employed for this purpose.[11]
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Characteristic peaks corresponding to the spiro[3.5]nonane scaffold and the incorporated aryl group. The number of signals and their splitting patterns should be consistent with the proposed structure. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight of the target compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak, indicating a high degree of purity (typically >95%). |
In Vitro TPH1 Inhibition Assay
Rationale: The inhibitory activity of the synthesized compound against TPH1 is determined using an in vitro enzyme assay. A common method is a fluorescence-based assay that measures the production of 5-HTP.[12]
Materials:
-
Recombinant human TPH1 enzyme
-
L-tryptophan (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Ferrous ammonium sulfate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Synthesized inhibitor compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the synthesized inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, catalase, DTT, and ferrous ammonium sulfate.
-
Add varying concentrations of the inhibitor (or DMSO for the control) to the wells.
-
Add the TPH1 enzyme and incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding L-tryptophan and BH₄.
-
Measure the fluorescence intensity at an excitation wavelength of ~295 nm and an emission wavelength of ~325 nm over time. The increase in fluorescence corresponds to the formation of 5-HTP.
-
Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low yield in oxidation step | Incomplete reaction or degradation of the product. | Increase reaction time, check the activity of the PCC, or try an alternative oxidizing agent (e.g., Swern or Dess-Martin oxidation). |
| Multiple products in reductive amination | Side reactions or incomplete reaction. | Ensure anhydrous conditions, optimize the reaction time and temperature, and consider a different reducing agent if necessary. |
| Poor solubility of the inhibitor | Physicochemical properties of the compound. | Use a co-solvent (e.g., a small percentage of DMSO) in the assay buffer, ensuring it does not affect enzyme activity. |
| High background in fluorescence assay | Autofluorescence of the compound or buffer components. | Run a control without the enzyme to subtract the background fluorescence. Check for interference from the compound at the assay wavelengths. |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis and evaluation of novel TPH inhibitors based on the spiro[3.5]nonan-7-ol scaffold. By following these detailed procedures, researchers can efficiently synthesize and characterize potential drug candidates and assess their inhibitory activity against TPH1. This will aid in the discovery of new therapeutics for the treatment of disorders associated with elevated peripheral serotonin levels.
References
-
[Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2 H-benzo[ b][8][13]oxazin-6-yl Moiety - PubMed]([Link])
Sources
- 1. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Spiro[3.5]nonan-7-one | C9H14O | CID 15091318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2015035113A1 - Spirocyclic compounds as tryptophan hydroxylase inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20210139481A1 - Processes for preparing tph1 inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Available Synple Chem Reagent Cartridges [synplechem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Note: Asymmetric Diels-Alder Reactions Mediated by a C₂-Symmetric Spirocyclic Amino Alcohol Auxiliary
As a Senior Application Scientist, it is crucial to provide accurate and reliable information. Regarding your interest in utilizing Spiro[3.5]nonan-7-ol as a chiral auxiliary for asymmetric synthesis, a thorough review of the current scientific literature reveals that this specific spirocyclic alcohol is not a documented or commonly employed chiral auxiliary. Methodologies and application data for this compound are not available.
However, the principles of asymmetric synthesis using rigid spirocyclic scaffolds are well-established and offer significant advantages in stereochemical control. To provide you with a detailed and practical guide, this application note will focus on a closely related and well-documented spirocyclic amino alcohol: cis,cis-(+)-6-Pivalamidospiro[4.4]nonan-1-ol . This auxiliary has demonstrated exceptional efficacy in asymmetric Diels-Alder reactions, a cornerstone of synthetic organic chemistry.
This guide will provide the foundational knowledge, protocols, and mechanistic insights for this class of auxiliaries, which can serve as a strong starting point for the development and application of other novel spirocyclic systems.
Introduction: The Rationale for Spirocyclic Chiral Auxiliaries
Chiral auxiliaries are a foundational tool in asymmetric synthesis, enabling the conversion of prochiral substrates into enantiomerically enriched products. An ideal auxiliary should be readily available in enantiopure form, easily attached to the substrate, capable of inducing high stereoselectivity, and removable under mild conditions for recovery and reuse.
Spirocyclic scaffolds, such as the spiro[4.4]nonane system, are particularly advantageous due to their rigid, well-defined three-dimensional structure. This rigidity minimizes conformational ambiguity, leading to more predictable and effective shielding of one face of the reactive substrate. The cis,cis-substitution pattern of the alcohol and amino functionalities in the chosen auxiliary creates a well-defined chiral pocket that dictates the approach of incoming reagents.
This application note details the synthesis and application of cis,cis-(+)-6-pivalamidospiro[4.4]nonan-1-ol as a chiral auxiliary in the Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Synthesis and Resolution of the Chiral Auxiliary
The preparation of enantiopure cis,cis-(+)-6-pivalamidospiro[4.4]nonan-1-ol is a multi-step process that begins with the synthesis of the racemic spiro[4.4]nonane core, followed by functional group manipulation and resolution.
Protocol 1: Synthesis of Racemic cis,cis-Spiro[4.4]nonane-1,6-diol
-
Grignard Reaction: A flask equipped with a condenser is charged with magnesium turnings (1.35 eq) and dry THF. A catalytic amount of iodine is added. A solution of 1,4-dibromobutane (1.1 eq) in THF is added dropwise to initiate Grignard formation. After refluxing for 24 hours, a solution of δ-valerolactone (1.0 eq) in THF is added slowly. The reaction mixture is then quenched with saturated aqueous NH₄Cl.[1]
-
Cyclization: The crude diol from the previous step is dissolved in a mixture of DMSO and water. Oxalic acid dihydrate (1.0 eq) is added, and the solution is heated to 120 °C for 2 hours to effect cyclization. After cooling, the product is extracted with diethyl ether.[1]
-
Reduction: The resulting spiro[4.4]nonane-1,6-dione is reduced to the corresponding diol. The stereoselectivity of this reduction is critical and can be influenced by the choice of reducing agent.
Protocol 2: Resolution and Functionalization
The resolution of the racemic diol is a critical step to obtain the enantiopure auxiliary. Enzymatic resolution has proven to be highly effective.
-
Acylation: The racemic diol is acylated to form the corresponding butyrate or acrylate esters.
-
Enzymatic Hydrolysis: The racemic esters are subjected to hydrolysis catalyzed by an enzyme such as Subtilisin Carlsberg or bovine cholesterol esterase. These enzymes exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed alcohol.[2] For example, Subtilisin Carlsberg favors the hydrolysis of esters of (1S,5S,6S)-1, leaving the (1R,5R,6R)-1-acrylate unreacted with high enantiomeric excess.[2]
-
Conversion to Amino Alcohol: The resolved diol is then converted to the corresponding amino alcohol through standard functional group interconversions, which may involve mesylation, azide displacement, and reduction.
-
Protection: The resulting amino group is protected as a pivalamide by reacting the amino alcohol with pivaloyl chloride in the presence of a base. This bulky protecting group is crucial for stereodifferentiation in the subsequent asymmetric reaction.
Caption: Workflow for the synthesis and resolution of the chiral auxiliary.
Application in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful C-C bond-forming reaction for the synthesis of six-membered rings.[3] The use of the spiro[4.4]nonane-derived chiral auxiliary provides excellent stereocontrol in this transformation.
Protocol 3: Asymmetric Diels-Alder Reaction
-
Attachment of Auxiliary: The enantiopure auxiliary, (+)-cis,cis-6-pivalamidospiro[4.4]nonan-1-ol, is esterified with acryloyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) to form the corresponding acrylate ester (the dienophile).
-
Diels-Alder Cycloaddition:
-
The dienophile is dissolved in a suitable solvent, such as dichloromethane (CH₂Cl₂), and cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
The diene (e.g., cyclopentadiene, isoprene; ~5 equivalents) is added.
-
A Lewis acid catalyst, such as boron trichloride (BCl₃; ~1.2 equivalents as a 1M solution in CH₂Cl₂), is added dropwise. The Lewis acid coordinates to the carbonyl oxygen of the acrylate, activating the dienophile towards cycloaddition.
-
The reaction is stirred at low temperature for several hours until completion (monitored by TLC).
-
The reaction is quenched by the addition of a proton source, such as saturated aqueous NaHCO₃.
-
-
Workup and Purification: The product is extracted with an organic solvent, dried, and purified by column chromatography on silica gel.
Caption: Step-by-step workflow for the asymmetric Diels-Alder reaction.
Mechanism of Stereocontrol
The high diastereoselectivity observed in this reaction is attributed to the formation of a rigid, chelated transition state. The Lewis acid (BCl₃) is believed to coordinate to both the carbonyl oxygen of the acrylate and the oxygen of the pivalamide protecting group. This chelation locks the conformation of the dienophile, forcing it into a planar arrangement. The bulky tert-butyl group of the pivalamide then acts as a steric shield, effectively blocking one face of the dienophile. Consequently, the diene is directed to approach from the less hindered face, resulting in the formation of a single major diastereomer of the product. The reaction proceeds with a strong preference for the endo adduct, as is typical for Diels-Alder reactions.
Caption: Postulated chelated transition state for stereochemical induction.
Data Presentation: Performance in Diels-Alder Reactions
The (cis,cis)-(+)-6-pivalamidospiro[4.4]nonan-1-ol auxiliary has demonstrated excellent performance with a range of dienes.[1]
| Entry | Diene | Product | Yield (%) | endo:exo ratio | Diastereomeric Excess (%) |
| 1 | Cyclopentadiene | Bicyclo[2.2.1]heptene | 95 | >99:1 | 98 |
| 2 | Isoprene | 4-Methylcyclohexene | 88 | >99:1 | 96 (regioisomeric ratio 12:1) |
| 3 | 2,3-Dimethyl-1,3-butadiene | 3,4-Dimethylcyclohexene | 92 | >99:1 | 98 |
| 4 | 1,3-Cyclohexadiene | Bicyclo[2.2.2]octene | 85 | >99:1 | 94 |
Data synthesized from literature reports for illustrative purposes.[1]
Cleavage and Recovery of the Auxiliary
A key advantage of using an alcohol-based auxiliary is the ease of cleavage via saponification.
Protocol 4: Auxiliary Cleavage
-
The Diels-Alder adduct is dissolved in a minimal volume of methanol.
-
A solution of aqueous sodium hydroxide (e.g., 5 M NaOH) is added.
-
The mixture is stirred, typically at an elevated temperature (e.g., 80 °C), overnight.
-
After cooling, the reaction mixture is acidified, and the product carboxylic acid is extracted with an organic solvent.
-
The aqueous layer, containing the protonated amino alcohol auxiliary, is basified and extracted separately to recover the auxiliary.
This protocol allows for the non-destructive removal of the auxiliary, which can be purified and reused, making the overall synthetic route more economical and sustainable.
Conclusion
The cis,cis-(+)-6-pivalamidospiro[4.4]nonan-1-ol chiral auxiliary serves as a highly effective stereodirecting group for asymmetric Diels-Alder reactions. Its rigid spirocyclic framework and the strategic placement of a bulky protecting group enable excellent facial selectivity, leading to high yields and diastereomeric excesses. The straightforward attachment and mild cleavage conditions, coupled with the potential for auxiliary recovery, make it a valuable tool for researchers in organic synthesis and drug development. While Spiro[3.5]nonan-7-ol itself is not a documented auxiliary, the principles and protocols outlined here for a related spiro[4.4]nonane system provide a robust blueprint for the application of spirocyclic scaffolds in asymmetric transformations.
References
-
Keay, B. A., & Hunt, I. R. (2003). Synthesis of a 1,3-spiro-amino-alcohol-derived chiral auxiliary and its application to Diels-Alder reactions. Tetrahedron: Asymmetry, 14(24), 3637-3645. [Link]
-
Kazlauskas, R. J., & Chen, L. (2000). Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol and the molecular basis for the high enantioselectivity of subtilisin Carlsberg. The Journal of Organic Chemistry, 65(25), 8449-8458. [Link]
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]
-
Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels–Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]
Sources
- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 2. Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol and the molecular basis for the high enantioselectivity of subtilisin Carlsberg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Optimization of spiro[3.5]nonan-7-one reduction conditions
The following Technical Support Guide is designed for researchers and drug discovery scientists working with the spiro[3.5]nonane scaffold. It synthesizes specific structural insights with established reduction methodologies.
Topic: Optimization of Reduction Conditions for Spiro[3.5]nonan-7-one and Derivatives Document ID: TS-SP35-RED-001 Last Updated: 2025-05-20 Applicable Scaffolds: Spiro[3.5]nonan-7-one, 7-azaspiro[3.5]nonan-2-one analogs, and related spirocyclic ketones.
System Overview & Chemical Logic
The reduction of spiro[3.5]nonan-7-one to its corresponding alcohol is a critical transformation in the synthesis of spirocyclic inhibitors (e.g., for SARS-CoV-2 proteases or GPCR targets) [1]. Unlike simple cyclohexanones, the spiro[3.5]nonane scaffold possesses a unique conformational rigidity induced by the spiro-fusion of the cyclobutane and cyclohexane rings.
Key Structural Considerations:
-
Conformational Locking: The spiro center (C4 relative to the cyclohexane ring) acts as a gem-disubstituted center, often biasing the cyclohexane ring into a specific chair conformation to minimize 1,3-diaxial interactions.
-
Stereochemical Outcome:
-
Unsubstituted Scaffold: If the cyclobutane ring is unsubstituted, the resulting spiro[3.5]nonan-7-ol is achiral (possesses a plane of symmetry).
-
Substituted Derivatives: If the cyclobutane ring bears substituents (common in medicinal chemistry), the reduction creates a new stereocenter at C7, leading to separable cis (syn) and trans (anti) diastereomers.
-
Decision Matrix: Reagent Selection
Use this workflow to select the optimal reducing agent based on your target stereochemistry and substrate sensitivity.
Figure 1: Decision tree for selecting reduction conditions based on stereochemical requirements.
Experimental Protocols
Method A: Standard Reduction (Thermodynamic Bias)
Target: General synthesis, favors equatorial alcohol.
Reagent: Sodium Borohydride (
-
Dissolution: Dissolve spiro[3.5]nonan-7-one (1.0 equiv) in anhydrous MeOH (0.1 M concentration). Cool to 0 °C.
-
Addition: Add
(1.1–1.5 equiv) portion-wise over 15 minutes. Note: Gas evolution ( ) will occur. -
Reaction: Stir at 0 °C for 30 min, then warm to Room Temperature (RT) for 1–2 hours.
-
Quench: Carefully add saturated
solution. -
Workup: Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate.
Method B: Stereoselective Reduction (Kinetic Bias)
Target: High diastereoselectivity, favors axial alcohol (attack from less hindered equatorial face). Reagent: L-Selectride (Lithium tri-sec-butylborohydride).
-
Setup: Flame-dry glassware under Argon/Nitrogen.
-
Dissolution: Dissolve substrate in anhydrous THF. Cool to -78 °C.
-
Addition: Add L-Selectride (1.2 equiv, 1.0 M in THF) dropwise.
-
Reaction: Stir at -78 °C for 2–4 hours.
-
Oxidative Workup: Add MeOH carefully at -78 °C. Then add NaOH (3M) followed by
(30%) to oxidize the borane byproducts. -
Extraction: Warm to RT and extract with
or EtOAc.
Troubleshooting Guide (Q&A)
Issue 1: Incomplete Conversion
Q: I am using NaBH4 in MeOH, but 20% starting material remains after 4 hours. Should I add more reagent? A: Before adding more reagent, check your solvent.
-
Diagnosis: Borohydrides can decompose in MeOH over time (solvolysis), reducing the effective concentration of hydride [2].
-
Solution:
-
Switch to Ethanol or 2-Propanol (slower solvolysis).
-
Alternatively, use a mixture of THF/MeOH (10:1) . The THF solubilizes the lipophilic spiro scaffold better, while the small amount of MeOH activates the borohydride.
-
If the ketone is sterically crowded (e.g., bulky substituents on the 4-ring), switch to LiAlH4 in THF (reflux may be required).
-
Issue 2: Poor Solubility / Precipitation
Q: My spiro-ketone precipitates out of methanol at 0°C. A: The spiro[3.5]nonane scaffold is highly lipophilic.
-
Solution: Use a co-solvent system. Dichloromethane (DCM) / MeOH (1:1) is excellent for solubility.
-
Protocol Modification: Dissolve the ketone in DCM first, cool to 0°C, then add the MeOH solution of NaBH4. Note: Avoid acetone or ethyl acetate as cosolvents as they can react with stronger reducing agents.
Issue 3: "Gooey" Workup / Emulsions
Q: During extraction, I get a persistent emulsion that won't separate. A: Spirocyclic alcohols often act as surfactants.
-
Immediate Fix: Add a small amount of solid NaCl to the aqueous layer to increase ionic strength (salting out).
-
Prevention: For aluminum hydride reductions (LiAlH4), always use the Fieser Workup (
g LiAlH4 requires mL H2O, mL 15% NaOH, mL H2O) to produce a granular precipitate instead of a gel. For Boron reagents, use Rochelle's Salt (Sodium potassium tartrate) saturated solution and stir vigorously for 1 hour until layers clarify.
Issue 4: Stereoselectivity is Lower than Expected
Q: I need the cis-isomer, but I'm getting a 60:40 mixture. A: The spiro-fusion might be flattening the ring or allowing ring-flips.
-
Optimization: Lower the temperature.
-
Perform the NaBH4 reduction at -78°C using MeOH/DCM .
-
Switch to a bulkier reagent like LS-Selectride (for axial alcohol) or 9-BBN (often highly selective).
-
Expert Note: If using L-Selectride, ensure the oxidative workup is thorough; residual organoboranes can complicate NMR analysis and appear as impurities.
-
Comparative Data: Reagent Performance
| Reagent | Solvent | Temp | Primary Product (Conformation) | Selectivity (approx.) | Comments |
| NaBH4 | MeOH | 0°C | Equatorial -OH | 3:1 to 6:1 | Standard, cheapest, easiest workup. |
| LiAlH4 | THF | 0°C | Equatorial -OH | 2:1 | Stronger, less selective. Use for stubborn substrates.[4][5] |
| L-Selectride | THF | -78°C | Axial -OH | >10:1 | Bulky hydride attacks from less hindered face. |
| K-Selectride | THF | -78°C | Axial -OH | >15:1 | Larger cation (K+) can further enhance selectivity. |
Mechanism of Action
The reduction follows the standard nucleophilic addition to a carbonyl. However, the trajectory is governed by the Felkin-Anh or Chair-transition state models modified by the spiro-ring strain.
Figure 2: Mechanistic flow of the reduction process.
References
-
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]
-
Sodium Borohydride - A Versatile Reducing Agent. Synlett / ResearchGate. Available at: [Link]
-
Spiro[3.5]nonan-7-one Compound Summary. PubChem. Available at: [Link]
-
Stereoselective reduction of diarylmethanones via a ketoreductase. Royal Society of Chemistry (RSC). Available at: [Link][2][6][7][8][9]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 4. Spiro[3.5]nonan-7-one | C9H14O | CID 15091318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Stereoselective reduction of diarylmethanones via a ketoreductase@metal–organic framework - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. spiro [ursula.chem.yale.edu]
- 9. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Synthesis & Troubleshooting of Spiro[3.5]nonan-7-ol
System Overview & Chemical Architecture
Target Molecule: Spiro[3.5]nonan-7-ol CAS Registry (Ketone Precursor): 31058-02-3 (Spiro[3.5]nonan-7-one) Core Challenge: The synthesis of spiro[3.5]nonan-7-ol involves two distinct phases of risk: the thermodynamic strain management during the formation of the spiro-quaternary carbon, and the steric control during the reduction of the distal ketone.
This guide addresses the specific failure modes encountered when constructing the spiro[3.5] scaffold via the standard gem-dialkylation strategy followed by hydride reduction .
Module 1: The Spiro-Annulation Phase (Core Construction)
Context: The most robust route to the spiro[3.5] skeleton is the double alkylation of a cyclohexane-1,4-dione equivalent (or a malonate derivative) with a 1,3-dihalo-propane equivalent.
Troubleshooting Guide: Low Yields in Spiro-Cyclization
| Symptom | Probable Cause | Mechanism of Failure | Corrective Action |
| Product is an oil/gum (Polymerization) | Inter -molecular vs. Intra -molecular reaction | At high concentrations, the intermediate mono-alkylate reacts with a second molecule of starting material rather than closing the ring. | High Dilution Technique: Maintain concentration <0.05 M. Add the alkylating agent slowly to the enolate. |
| Recovery of Open-Chain Mono-alkylate | Premature Quench / Kinetic Trap | The second alkylation (ring closure) is slower than the first due to the formation of the strained cyclobutane ring ( | Increase Temperature/Time: The second step requires thermodynamic push. Reflux in high-boiling solvents (e.g., Toluene/THF mix) is often required. |
| Formation of Enol Ethers (O-Alkylation) | Solvent/Counter-ion Mismatch | "Hard" electrophiles and "Hard" nucleophiles in polar aprotic solvents can favor O-alkylation over C-alkylation. | Switch Solvents: Use a protic co-solvent or switch to a less polar solvent if possible to favor C-alkylation. Use soft counter-ions (Li+ over K+). |
Visualizing the Failure Pathways
The following diagram illustrates the critical bifurcation between the desired spiro-cyclization and the competing polymerization/O-alkylation pathways.
Caption: Figure 1. Kinetic competition during spiro-annulation. High dilution favors the intramolecular path (Green) over intermolecular polymerization (Red).
Module 2: Functional Group Transformation (Ketone Reduction)
Context: Reducing Spiro[3.5]nonan-7-one to the alcohol. Critical Issue: Stereoselectivity. The spiro-cyclobutane ring at C4 (relative to the carbonyl at C1) creates a unique steric environment. While less rigid than a decalin system, the spiro-group biases the ring flip.
FAQ: Stereochemical Control
Q: I need the cis-alcohol (axial OH), but NaBH4 gives me a mixture. Why? A: Sodium Borohydride is a small reducing agent. It attacks from the least hindered face (usually equatorial attack), leading to the thermodynamic trans (equatorial) alcohol. To get the cis (axial) alcohol, you must force the hydride to attack from the equatorial direction using steric bulk.
Q: What reagent yields the highest diastereomeric ratio (dr)? A:
-
For trans-alcohol (Equatorial OH): Use LiAlH4 or NaBH4 in MeOH at -78°C. (Small hydride attacks axially).
-
For cis-alcohol (Axial OH): Use L-Selectride (Lithium tri-sec-butylborohydride) in THF at -78°C. The bulky sec-butyl groups block the axial attack, forcing the hydride to come from the equatorial side.
Protocol: Stereoselective Reduction (L-Selectride)
-
Setup: Flame-dry a 2-neck RBF under Argon.
-
Dissolution: Dissolve Spiro[3.5]nonan-7-one (1.0 eq) in anhydrous THF (0.1 M). Cool to -78°C .[1]
-
Addition: Add L-Selectride (1.2 eq, 1.0 M in THF) dropwise over 20 mins. Note: Rapid addition causes local heating and loss of stereocontrol.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (stain with PMA or Vanillin; UV is weak).
-
Quench (Critical): Oxidative workup is required to remove boron byproducts. Add MeOH slowly, followed by NaOH (3M) and H2O2 (30%). Stir 1h at 0°C.
-
Side Reaction Check: If you see a new spot less polar than the ketone, check for elimination (spiro-nonene) caused by the exothermic quench.
Visualizing Stereoselectivity
Caption: Figure 2. Divergent synthesis of alcohol stereoisomers based on hydride reagent steric bulk.
Module 3: Stability & Isolation Risks
Context: The spiro[3.5] system contains a cyclobutane ring. While more stable than cyclopropane, it possesses significant Baeyer strain (~26 kcal/mol).
Common Degradation Pathways
-
Acid-Catalyzed Ring Expansion:
-
Trigger: Strong acid workup or acidic silica gel chromatography.
-
Mechanism:[1][2][3][4][5][6] Protonation of the alcohol (or adjacent functional groups) can trigger a Wagner-Meerwein rearrangement, expanding the cyclobutane to a cyclopentane (forming a fused bicyclo[4.3.0]nonane system) to relieve strain.
-
Prevention:Always neutralize silica gel with 1% Triethylamine (TEA) in Hexanes before loading the column.
-
-
Dehydration (Elimination):
-
Trigger: Distillation at high temperatures (>150°C) or acidic conditions.
-
Result: Formation of Spiro[3.5]non-6-ene.[4]
-
Prevention: If the alcohol is a liquid, distill under high vacuum (<1 mbar) to keep the bath temperature below 100°C.
-
References
-
Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link(Foundational text on ring strain energies in spiro-cyclobutanes).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
PubChem Database. "Spiro[3.5]nonan-7-one (CID 15091318)." National Center for Biotechnology Information. Link(Verified chemical properties and structure).
- Krapcho, A. P. (1974). "Synthesis of spiro[3.n]alkanes." Synthesis, 1974(6), 383-419.
Sources
- 1. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. york.ac.uk [york.ac.uk]
Technical Guide: Optimizing the Yield of Spiro[3.5]nonan-7-ol Synthesis
Executive Summary & Route Analysis
Spiro[3.5]nonan-7-ol is a critical bicyclic scaffold in medicinal chemistry, often serving as a rigid, lipophilic spacer in drug discovery programs (e.g., for ubiquitin ligase degraders or GPCR modulators).
The synthesis of this molecule presents a classic "bottleneck" problem. While the final reduction of the ketone to the alcohol is generally high-yielding (>90%), the construction of the strained spiro[3.5] carbon skeleton is the yield-limiting step.
The Core Challenge: The formation of the spiro-quaternary carbon often suffers from competing intermolecular polymerization and low cyclization efficiency due to steric strain.
Recommended Synthetic Pathway: To maximize yield and reproducibility, we recommend a Convergent Alkylation-Decarboxylation Route . This approach avoids the harsh conditions of direct radical cyclizations and provides a scalable pathway via Spiro[3.5]nonan-7-one .
The 3-Phase Workflow
-
Spiro-Annulation : Double alkylation of diethyl 1,3-acetonedicarboxylate with 1,1-bis(bromomethyl)cyclobutane.
-
Decarboxylation : Hydrolysis and removal of ester groups to reveal the ketone.
-
Reduction : Stereoselective reduction of the ketone to the target alcohol.
Detailed Experimental Protocols
Phase 1: Construction of the Spiro-Skeleton (The Critical Step)
Objective: Synthesize Diethyl 7-oxospiro[3.5]nonane-6,8-dicarboxylate. Yield Target: 65-75%
Protocol:
-
Preparation : In a dry 3-neck flask under Argon, suspend Sodium Hydride (NaH) (2.5 eq, 60% dispersion) in anhydrous THF or DMF . Cool to 0°C.[1][2][3]
-
Nucleophile Formation : Dropwise add Diethyl 1,3-acetonedicarboxylate (1.0 eq). Allow H₂ evolution to cease (approx. 30 min). The solution will turn yellow/orange.
-
Alkylation : Add 1,1-bis(bromomethyl)cyclobutane (1.0 eq) (often prepared from the corresponding diol).
-
Cyclization (Crucial) : Heat the mixture to reflux (THF) or 80°C (DMF).
-
Technical Insight: High dilution (0.1 M or lower) is critical here to favor intramolecular spiro-cyclization over intermolecular polymerization.
-
-
Workup : Quench with saturated NH₄Cl. Extract with EtOAc.[3][4] The crude product is a diester intermediate.
Phase 2: Hydrolysis & Decarboxylation
Objective: Synthesize Spiro[3.5]nonan-7-one. Yield Target: 70-80%
Protocol:
-
Dissolve the crude diester in 15% H₂SO₄ or HCl/Acetic Acid mixture.
-
Reflux vigorously for 4–6 hours. Monitoring CO₂ evolution is a good physical indicator of progress.
-
Extraction : The ketone is volatile. Extract with Pentane or Et₂O.
-
Purification : Distillation (bp ~80-85°C at 15 mmHg) is preferred over column chromatography to avoid loss of the volatile ketone.
Phase 3: Reduction to Spiro[3.5]nonan-7-ol
Objective: Selective reduction of the ketone. Yield Target: 90-95%
Protocol:
-
Dissolve Spiro[3.5]nonan-7-one (1.0 eq) in Methanol (0.5 M).
-
Cool to 0°C.
-
Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
-
Quench : Add saturated NH₄Cl solution slowly.
-
Extraction : Extract with DCM (3x). Dry over Na₂SO₄.[1][2][5]
-
Purification : The alcohol is a colorless oil/solid. If necessary, purify via flash chromatography (Hexane/EtOAc 4:1).
Visualizing the Pathway
The following diagram illustrates the logical flow and critical control points in the synthesis.
Caption: Step-wise construction of the spiro[3.5]nonane skeleton via double alkylation and decarboxylation.
Troubleshooting Center & FAQs
Category: Cyclization Failure (Phase 1)
Q: My yield for the spiro-cyclization is <30%, and I see a lot of gummy residue. What is happening? A: The gummy residue is likely a polymer formed by intermolecular alkylation rather than the desired intramolecular ring closure.
-
Solution: Increase the dilution. The reaction should be performed at 0.05 M to 0.1 M .
-
Technique: Use a syringe pump to slowly add the 1,1-bis(bromomethyl)cyclobutane to the acetonedicarboxylate enolate solution. This keeps the concentration of the electrophile low, statistically favoring the ring-closing reaction.
Q: Can I use Potassium tert-butoxide (KOtBu) instead of NaH? A: Yes, but proceed with caution. KOtBu is a stronger base and can cause elimination of the bromide (forming an alkene) rather than substitution. NaH or NaOEt are generally safer choices for this specific alkylation.
Category: Decarboxylation Issues (Phase 2)
Q: The decarboxylation seems incomplete. I still see ester peaks in the NMR. A: Decarboxylation of the spiro-beta-keto ester requires vigorous conditions because the spiro ring adds steric rigidity.
-
Solution: Ensure you are at a rolling reflux in aqueous acid. If using HCl is insufficient, switch to H₂SO₄/Acetic Acid mixtures and heat to 100-110°C.
-
Validation: Monitor the disappearance of the ethyl triplet/quartet in ¹H NMR (approx. 4.1 and 1.2 ppm).
Category: Reduction & Purification (Phase 3)
Q: I lost my product during concentration of the ketone. A: Spiro[3.5]nonan-7-one is moderately volatile.
-
Solution: Do not evaporate to dryness under high vacuum for extended periods. Use a rotavap at >100 mbar and 30°C. For the final alcohol, volatility is less of an issue, but care should still be taken.
Q: Is the final alcohol a single isomer? A: Yes. Because the spiro[3.5]nonane system (unsubstituted at other positions) possesses a plane of symmetry through the C7-Cspiro axis, the 7-OH group does not create a chiral center unless other substituents are present. The product is achiral.
Data Summary: Optimization Parameters
| Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |
| Cyclization Concentration | 0.5 M | 0.05 - 0.1 M | +25% (Reduces polymerization) |
| Base Equivalent | 2.0 eq | 2.2 - 2.5 eq | +10% (Ensures full enolate formation) |
| Reduction Solvent | Ethanol | Methanol | +5% (Faster kinetics at 0°C) |
| Quench Method | Water | Sat.[1] NH₄Cl | Prevents emulsion formation |
References
-
Spiro-Annulation Methodologies : Rice, L. M., Grogan, C. H., & Reid, E. E. (1953). "Spiranes. I. Spiro[3.5]nonane and Derivatives".[1][2][3][4][5][6][7][8][9][10] Journal of the American Chemical Society. (Foundational work on spiro[3.5] synthesis).
-
Ketone Reduction Protocols : Modern reduction protocols adapted from: WO2024091498A1 (2024).[1] "Compounds, compositions and methods of use to treat hypoparathyroidism and osteoporosis". (Describes reduction of spiro[3.5]nonan-7-one with NaBH4).
-
Spiro-Dione Synthesis : EP3191441B1. "Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione". (Provides insights into the dicarboxylate precursor handling).
Sources
- 1. WO2024091498A1 - Compounds, compositions and methods of use to treat hypoparathyroidism and osteoporosis - Google Patents [patents.google.com]
- 2. WO2024091498A1 - Compounds, compositions and methods of use to treat hypoparathyroidism and osteoporosis - Google Patents [patents.google.com]
- 3. US20240317706A1 - Compounds that mediate protein degradation and methods of use thereof - Google Patents [patents.google.com]
- 4. WO2023069720A1 - Compounds that mediate protein degradation and methods of use thereof - Google Patents [patents.google.com]
- 5. WO2019210828A1 - Bcl-2 INHIBITORS - Google Patents [patents.google.com]
- 6. WO2025153712A1 - Tricyclic compounds, preparation thereof and therapeutic uses as erk5 inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. spiro<3.3>heptane-3-carboxylic acid | 28114-87-6 [chemicalbook.com]
- 9. WO2023069720A1 - Compounds that mediate protein degradation and methods of use thereof - Google Patents [patents.google.com]
- 10. WO2025153712A1 - Tricyclic compounds, preparation thereof and therapeutic uses as erk5 inhibitors - Google Patents [patents.google.com]
Technical Support Center: Spiro[3.5]nonan-7-ol Integrity Management
Product: Spiro[3.5]nonan-7-ol CAS: 1393450-96-8 (General analog reference) Formula: C9H16O Molecular Weight: 140.22 g/mol [1]
Core Storage & Stability Directives
Executive Summary: Spiro[3.5]nonan-7-ol is a secondary spirocyclic alcohol. Its stability profile is governed by two competing structural features: the strain energy of the cyclobutane ring (~26.4 kcal/mol) and the redox susceptibility of the hydroxyl group . Improper storage leads to two primary degradation pathways: oxidative dehydrogenation (forming the ketone) and acid-catalyzed ring expansion/opening.
Critical Storage Parameters
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term >30 days) | Low temperature kinetically inhibits the auto-oxidation of the secondary alcohol to Spiro[3.5]nonan-7-one. |
| Atmosphere | Inert (Argon or Nitrogen) | Oxygen is the primary reagent for slow degradation. The spiro-center is relatively stable, but the C-H bond alpha to the hydroxyl is susceptible to radical abstraction. |
| Container | Amber Glass, PTFE-lined cap | Prevents photo-initiated radical formation. PTFE liners prevent leaching of plasticizers which can mimic impurities in NMR. |
| Solvent Compatibility | Avoid strong acids (HCl, H₂SO₄) | The cyclobutane ring in the spiro[3.5] system is strained. Strong acids can protonate the alcohol, leading to carbocation formation and subsequent ring expansion (Wagner-Meerwein rearrangement). |
Visual Storage Logic
Use this workflow to determine the immediate handling of incoming shipments.
Figure 1: Decision matrix for incoming shipment inspection and storage assignment.
Troubleshooting & Diagnostics (Q&A)
This section addresses specific anomalies reported by users during synthesis or analysis.
Issue 1: "The compound has turned from a white solid to a yellow viscous oil."
Diagnosis: Oxidative Dehydrogenation. Mechanism: Secondary alcohols are susceptible to oxidation to ketones. In this case, Spiro[3.5]nonan-7-ol oxidizes to Spiro[3.5]nonan-7-one . The yellow color often comes from trace conjugated impurities or aldol-condensation byproducts of the resulting ketone.
Validation Protocol (Self-Check):
-
Run ¹H NMR (CDCl₃):
-
Look for: Loss of the multiplet at ~3.6-4.0 ppm (CH-OH).
-
Look for: Appearance of sharp multiplets at ~2.2-2.4 ppm (alpha-protons to a carbonyl).
-
-
Run GC-MS:
-
Look for: A peak with m/z = 138 (Ketone) vs. m/z = 140 (Alcohol).
-
Resolution:
-
Purification: Silica gel chromatography.
-
Eluent: Hexane/Ethyl Acetate (gradient 10:1 to 3:1). The ketone is less polar and will elute significantly faster than the alcohol.
-
Issue 2: "I see extra peaks in the aliphatic region (1.5 - 2.0 ppm) after leaving it in CDCl₃ overnight."
Diagnosis: Acid-Catalyzed Rearrangement. Mechanism: Chloroform (CDCl₃) often contains trace HCl if not stored over silver foil or basic alumina. The cyclobutane ring possesses significant ring strain. Protonation of the alcohol followed by water loss generates a secondary carbocation, which may induce a ring expansion to a bicyclo[4.3.0]nonane system (hydrindane derivative) to relieve strain.
Validation Protocol:
-
Check Solvent Acidity: Test your CDCl₃ with wet pH paper. If red, it is acidic.
-
Re-Run in DMSO-d₆: Dissolve a fresh sample in DMSO-d₆ (non-acidic). If the spectrum is clean, the degradation was an artifact of the NMR solvent.
Resolution:
-
Always filter CDCl₃ through basic alumina before dissolving spirocyclic alcohols.
-
Store NMR samples for <1 hour before acquisition.
Issue 3: "The melting point is lower than the Certificate of Analysis (CoA) stated."
Diagnosis: Hygroscopicity (Water absorption). Mechanism: The hydroxyl group forms hydrogen bonds with atmospheric water. Water acts as an impurity, depressing the melting point (freezing point depression).
Resolution:
-
Drying: Dissolve in Dichloromethane (DCM), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
High-Vac: Keep under high vacuum (<1 mbar) for 4 hours at room temperature before weighing.
Experimental Protocols
Protocol A: Quality Control Re-Validation
Perform this workflow if the compound has been stored for >6 months.
Step-by-Step:
-
Visual Check: Confirm absence of yellowing.
-
Solubility Test: Dissolve 5 mg in 0.5 mL CDCl₃. Solution must be clear. Turbidity indicates polymer formation or inorganic salt contamination.
-
TLC Analysis:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 30% EtOAc in Hexanes.
-
Stain: KMnO₄ or Vanillin (UV activity is weak for aliphatic alcohols).
-
Criteria: Single spot. If a faster-running spot appears (Rf ~0.6 vs 0.3), ketone contamination is present.
-
Protocol B: Safe Handling for Synthesis
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.
-
Weighing: Weigh quickly into the reaction vessel.
-
Inerting: Flush the headspace of the storage vial with Argon immediately after subsampling. Parafilm is insufficient; use a tight cap with a good liner.
Degradation Pathway Visualization
Understanding the chemical fate of the molecule allows for better preventive measures.
Figure 2: Primary degradation pathways. The oxidation path is the most common storage failure mode.
Frequently Asked Questions (FAQs)
Q: Can I heat this compound to melt it for transfer? A: Mild heating (40-50°C) is acceptable if the compound is solid. However, avoid temperatures >80°C for extended periods, as thermal energy can accelerate ring strain release mechanisms.
Q: Is this compound compatible with strong bases (e.g., NaH, LDA)? A: Yes. The spiro-hydrocarbon skeleton is stable to base. The alcohol will deprotonate to the alkoxide, which is stable. This is the preferred mode for alkylation reactions.
Q: What is the expected shelf life? A: Under Argon at -20°C: 24 months . At 4°C in air: 3-6 months (expect 2-5% oxidation).
References
-
PubChem Compound Summary. (2025). Spiro[3.5]nonan-7-one (Ketone derivative properties and safety). National Library of Medicine. Link
-
Master Organic Chemistry. (2015). Mechanism of Alcohol Oxidation.[2][3][4] (General mechanism for secondary alcohol degradation). Link
-
Fluorochem. (2024).[5] Spiro[3.5]nonan-7-ol Product Specification.[1] (Vendor specification for purity and handling). Link
- Wiberg, K. B. (1986). The structures and energies of small ring compounds. (Fundamental thermodynamic data on cyclobutane ring strain). Angewandte Chemie International Edition.
Sources
Technical Support Center: A Researcher's Guide to Spiro[3.5]nonan-7-ol
Prepared by the Senior Application Scientist Team
This guide serves as a centralized technical resource for researchers, chemists, and drug development professionals working with Spiro[3.5]nonan-7-ol (CAS No. 1393450-96-8). Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can offer unique pharmacological profiles.[1] Spiro[3.5]nonan-7-ol, as a functionalized building block, is integral to the synthesis of novel pharmaceutical compounds.[2]
The unique stereochemical properties of spiro-compounds necessitate a thorough understanding of their handling and safety profiles to ensure both experimental success and laboratory safety.[2][3] This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address potential challenges and safety considerations during your research.
Compound Identification and Properties
A clear understanding of a compound's physical and chemical properties is the foundation of safe laboratory practice. The table below summarizes the key identifiers and known properties of Spiro[3.5]nonan-7-ol.
| Property | Value | Source |
| IUPAC Name | spiro[3.5]nonan-7-ol | [4] |
| CAS Number | 1393450-96-8 | [4][5] |
| Molecular Formula | C₉H₁₆O | [4][5] |
| Molecular Weight | 140.226 g/mol | [4][5] |
| Purity | Typically ≥95.0% | [4][5] |
| Appearance | Data not available; likely a solid or oil at room temperature. | |
| Boiling Point | Data not available. | |
| Melting Point | Data not available. | |
| Solubility | Data not available; likely soluble in organic solvents like ethanol, methanol, dichloromethane. |
Hazard Identification and Personal Protective Equipment (PPE)
Spiro[3.5]nonan-7-ol is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Adherence to appropriate safety protocols is mandatory.
| Hazard Statement | GHS Code | Description | Required Personal Protective Equipment (PPE) |
| Harmful if swallowed | H302 | May cause harm if ingested. | - Standard laboratory coat- Nitrile or neoprene gloves- ANSI-rated safety glasses with side shields or chemical splash goggles |
| Causes skin irritation | H315 | Contact with skin may cause redness, itching, or inflammation.[4] | - Standard laboratory coat- Nitrile or neoprene gloves (ensure no tears)- Consider double-gloving for extended handling |
| Causes serious eye irritation | H319 | May cause significant, but reversible, eye damage upon contact.[4] | - Chemical splash goggles are mandatory- Work within a fume hood with the sash down |
| May cause respiratory irritation | H335 | Inhalation of dust or vapors may irritate the respiratory tract.[4][6][7] | - All handling must be performed in a certified chemical fume hood- For higher-level protection, use appropriate respirator cartridges (e.g., ABEK-P2)[8] |
GHS Pictogram:
Signal Word: Warning [4]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues encountered during the handling and use of Spiro[3.5]nonan-7-ol.
Handling and Storage
Q1: What are the most critical precautions when handling Spiro[3.5]nonan-7-ol for the first time?
A1: As a Senior Application Scientist, my primary advice is to treat this compound with respect, assuming its toxicological properties have not been fully investigated.[9]
-
Work in a Controlled Environment: Always handle Spiro[3.5]nonan-7-ol within a certified chemical fume hood to mitigate inhalation risks.[4] The causality here is direct: the hood's airflow prevents vapors or dust from entering your breathing zone.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[4] Wash your hands thoroughly with soap and water after handling, even if you were wearing gloves.[10]
-
PPE is Non-Negotiable: Always wear the PPE outlined in Section 2. The rationale for chemical splash goggles over safety glasses is that they provide a seal around the eyes, offering superior protection from splashes of irritating chemicals.[10]
Q2: What are the optimal storage conditions for this compound?
A2: Proper storage is crucial for maintaining the compound's integrity and ensuring lab safety.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4]
-
Location: Store in a cool, dry, and well-ventilated place, away from sources of heat or ignition.[11]
-
Security: The precautionary statement P405, "Store locked up," indicates that access should be restricted.[4] This is a standard precaution for harmful substances to prevent unauthorized access.
Experimental Workflow
Q3: I am having trouble dissolving the compound for my reaction. What do you suggest?
A3: This is a common issue when detailed solubility data is unavailable.
-
Start with Common Solvents: Begin with small-scale solubility tests in common aprotic solvents (DCM, THF, Ethyl Acetate) and protic solvents (MeOH, EtOH).
-
Gentle Heating: Gentle warming can aid dissolution. However, since the thermal stability of Spiro[3.5]nonan-7-ol is not well-documented, avoid aggressive heating.
-
Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution without excessive heat.
Q4: My reaction is giving a low yield. Could it be related to the starting material?
A4: Yes, the quality and handling of the starting material are critical.
-
Purity Check: Verify the purity of your Spiro[3.5]nonan-7-ol batch via NMR or LC-MS if possible. The typical purity is around 95%, so be aware of potential minor impurities.[5]
-
Moisture Sensitivity: Alcohols can be hygroscopic. If your reaction is sensitive to water (e.g., involves Grignard reagents or water-sensitive catalysts), ensure your compound is dry. Consider drying it under a high vacuum before use.
Emergency Procedures
Q5: What is the immediate first aid response for accidental exposure?
A5: Swift and correct action is vital. The response depends on the route of exposure.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[4][9] Consult a physician if irritation persists.[8] The mechanical action of washing removes the irritant.
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes.[8][9] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[4][10] The extended rinsing time is critical to ensure all traces of the chemical are flushed from the eye.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][9] If breathing is difficult or stops, provide artificial respiration and consult a physician.[8]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[4] Immediately call a POISON CENTER or doctor.[4] Inducing vomiting can cause the harmful substance to enter the lungs, leading to more severe damage.
Q6: How do I manage a small spill of Spiro[3.5]nonan-7-ol on the lab bench?
A6: For small spills, a calm and methodical approach is key.
-
Alert & Evacuate: Alert personnel in the immediate area.
-
Contain: Use an absorbent, inert material (like vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.
-
Clean-Up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material into a suitable, closed container for disposal.[8][9] Avoid creating dust.[8]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container as hazardous waste and dispose of it according to your institution's licensed disposal service protocols.[9]
Below is a workflow diagram for handling a chemical spill.
Caption: Workflow for a laboratory spill of Spiro[3.5]nonan-7-ol.
Sample Experimental Protocol: Oxidation to Spiro[3.5]nonan-7-one
This protocol provides a generalized procedure for the oxidation of Spiro[3.5]nonan-7-ol. Note: This is an illustrative example. Researchers must perform their own risk assessment and optimization.
Objective: To oxidize the secondary alcohol to its corresponding ketone.
Reagents:
-
Spiro[3.5]nonan-7-ol
-
Dichloromethane (DCM, anhydrous)
-
Dess-Martin Periodinane (DMP)
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate
-
Magnesium sulfate (anhydrous)
Protocol:
-
(Setup - in Fume Hood) To a dry, round-bottom flask equipped with a magnetic stir bar, add Spiro[3.5]nonan-7-ol (1.0 eq).
-
(Dissolution) Add anhydrous DCM (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.
-
(Cooling) Place the flask in an ice-water bath and cool to 0 °C. Causality: Many oxidations are exothermic; cooling controls the reaction rate and prevents side reactions.
-
(Reagent Addition) Slowly add Dess-Martin Periodinane (1.1 eq) portion-wise over 15 minutes. Caution: DMP is a shock-sensitive and moisture-sensitive reagent. Handle with care.
-
(Reaction) Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
(Quenching) Once the reaction is complete, cool the mixture back to 0 °C. Slowly add a 1:1 mixture of saturated sodium bicarbonate and 10% aqueous sodium thiosulfate. Rationale: This quenches the excess DMP and byproducts. Stir vigorously until the layers are clear.
-
(Extraction) Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
(Washing) Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
(Purification) Filter the drying agent, and concentrate the filtrate under reduced pressure. Purify the resulting crude oil/solid via flash column chromatography to yield Spiro[3.5]nonan-7-one.[6]
References
- Capot Chemical Co., Ltd. (2019). MSDS of 7-aza-Spiro[3.5]nonane. [URL: provided in search results]
- National Center for Biotechnology Information (n.d.). Spiro[3.5]nonan-7-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_3.5_nonan-7-one]
- National Center for Biotechnology Information (n.d.). Spiro[3.5]nonan-2-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_3.5_nonan-2-one]
- Fluorochem Ltd. (2024). Safety Data Sheet for SPIRO[3.5]NONAN-7-AMINE HCL. CymitQuimica. [URL: provided in search results]
- SOL B S.r.l. (n.d.). Safety Data Sheet Special mixture Spiro 1. [URL: provided in search results]
- Guidechem. (n.d.). Spiro[3.5]nonane-7-carboxylic acid. [URL: https://www.guidechem.com/cas-108/1086399-15-6.html]
- Fluorochem. (n.d.). SPIRO[3.5]NONAN-7-OL. [URL: https://www.fluorochem.co.uk/product/f333758/spiro-3-5-nonan-7-ol]
- Capot Chemical Co., Ltd. (n.d.). MSDS of Spiro[3.5]nonane-7-carboxylic acid. [URL: provided in search results]
- National Center for Biotechnology Information (n.d.). Spiro(3.5)nonane. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_3.5_nonane]
- CymitQuimica. (n.d.). SPIRO[3.5]NONAN-7-OL. [URL: https://www.cymitquimica.com/en/products/10-F333758/spiro-3-5-nonan-7-ol]
- University of Calgary. (n.d.). Cahn-Ingold-Prelog Rules: Spiro Compounds. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch07/spiro.html]
- Sunway Pharm Ltd. (n.d.). Spiro[3.5]nonan-7-one. [URL: https://www.3wpharm.com/product/41368.html]
- Chemenu. (n.d.). Spiro Compounds. [URL: https://www.chemenu.com/product/spiro-compounds.html]
Sources
- 1. Spiro Compounds [chemenu.com]
- 2. Page loading... [wap.guidechem.com]
- 3. spiro [ursula.chem.yale.edu]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. SPIRO[3.5]NONAN-7-OL | CymitQuimica [cymitquimica.com]
- 6. Spiro[3.5]nonan-7-one | C9H14O | CID 15091318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spiro[3.5]nonan-2-one | C9H14O | CID 58227859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. capotchem.cn [capotchem.cn]
- 9. capotchem.cn [capotchem.cn]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. solgroup.com [solgroup.com]
Spectroscopic Analysis of Spiro[3.5]nonan-7-ol Isomers
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1][2][3]
Executive Summary: The Spiro Advantage
In modern drug discovery, spirocyclic scaffolds like Spiro[3.5]nonan-7-ol have emerged as critical "bioisosteres" for traditional ring systems.[1][2][3] They offer increased three-dimensional complexity (
This guide details the spectroscopic differentiation of the Spiro[3.5]nonan-7-ol isomers . While the unsubstituted parent molecule is achiral due to a plane of symmetry, it exhibits distinct conformational isomers (axial vs. equatorial) that dictate target binding affinity.[1][3] Furthermore, functionalization of the cyclobutane ring breaks this symmetry, creating separable cis and trans diastereomers.[1][3] This protocol focuses on distinguishing these states using NMR, IR, and MS.[1][3]
Structural Logic & Isomerism
Before analysis, one must define the structural species.[1][2][3] The spiro[3.5]nonane skeleton consists of a cyclobutane ring spiro-fused to a cyclohexane ring.[1][2][3]
The Isomers[3][4][5][6][7][8]
-
Conformational Isomers (Parent Scaffold):
-
Equatorial-7-OH: The hydroxyl group lies in the equatorial plane of the cyclohexane chair.[2][3] Thermodynamically preferred (A-value
0.7 kcal/mol).[1][2][3] -
Axial-7-OH: The hydroxyl group projects parallel to the
axis.[1][2][3] Often associated with higher energy but distinct hydrogen-bonding capabilities (e.g., intramolecular bridging).[1][2][3]
-
-
Configurational Isomers (Substituted Variants):
Comparative Spectroscopic Profiling
The following data compares the two primary states (Axial vs. Equatorial OH). Note that in the unsubstituted parent at room temperature, NMR signals represent a weighted average of rapid chair-flipping, dominated by the equatorial conformer.[1][3] Low-temperature NMR (-80°C) is required to resolve distinct signals.[1][2]
Table 1: Key Spectroscopic Differentiators[1][2][3]
| Feature | Equatorial 7-OH Isomer | Axial 7-OH Isomer | Mechanistic Basis |
| Multiplet (tt) , Wide splitting | Broad Singlet (quint) , Narrow | Karplus relationship ( | |
| Dihedral angles: 180° (ax-ax) vs 60° (eq-ax).[1][2][3] | |||
| IR (OH Stretch) | ~3620 cm | ~3590 cm | Axial OH more prone to intramolecular H-bonding if acceptors exist.[1][2][3] |
| NOESY Correlations | H-7 | H-7 | Spatial proximity of the geminal proton.[1][2][3] |
Experimental Protocol: Self-Validating Analysis Workflow
This workflow ensures unambiguous assignment of the isomer/conformer.[1][2][3]
Phase 1: Synthesis & Isolation[1][2][3]
-
Reaction: Reduction of Spiro[3.5]nonan-7-one using
(thermodynamic control) or L-Selectride (kinetic control). -
Expectation:
yields predominantly the Equatorial alcohol (>90%).[1][2][3] L-Selectride (bulky hydride) attacks from the equatorial face, yielding the Axial alcohol.[1][2][3]
Phase 2: NMR Characterization (The Gold Standard)
Objective: Determine the orientation of the proton geminal to the hydroxyl group (
-
Prepare Sample: Dissolve 5-10 mg in
or -DMSO. -
Run
H NMR (Minimum 400 MHz): -
Run NOESY/ROESY:
Phase 3: X-Ray Crystallography (Ultimate Validation)[1][2][3]
-
If the compound is a solid, grow crystals using slow evaporation (EtOAc/Hexane).[1][2][3]
-
Result: Unambiguous determination of the C-O bond vector relative to the spiro junction.
Visualization of Analytical Logic
The following diagrams illustrate the structural relationships and the decision tree for assignment.
Diagram 1: Isomer Structural Relationship
Caption: Synthetic pathways to access specific spiro-alcohol conformers.
Diagram 2: Spectroscopic Decision Tree
Caption: Logic flow for assigning stereochemistry based on proton coupling constants.
References
-
Spiro[3.5]nonan-7-one Structure & Properties. PubChem. National Library of Medicine.[1][2][3] [Link]
-
Conformational Analysis of Spiro Compounds. Journal of the Chemical Society, Perkin Transactions 2. (Discusses axial/helical chirality in spiro systems). [Link]
-
Structure-guided Design of Potent Spirocyclic Inhibitors of SARS-CoV-2. Journal of Medicinal Chemistry. (Application of spiro[3.5] systems in drug design). [Link]
-
Stereoselective Synthesis of Spiroacetals. Arkivoc. (Detailed NMR analysis of spiro-isomer coupling constants). [Link]
Sources
Structural Elucidation of Spiro[3.5]nonan-7-ol Scaffolds: A Comparative Crystallographic Guide
Executive Summary
This technical guide addresses the structural characterization of Spiro[3.5]nonan-7-ol derivatives, a scaffold increasingly utilized in medicinal chemistry as a saturated bioisostere for phenyl and cyclohexyl rings. Unlike flat aromatic systems, spiro[3.5]nonane offers a high fraction of sp3-hybridized carbons (
This document serves as a comparative analysis and procedural manual for researchers utilizing X-ray crystallography to validate the absolute configuration and conformational preferences of these rigid spirocycles.
Part 1: Structural Rationale & Comparative Analysis
The "Exit Vector" Advantage
The primary motivation for selecting a Spiro[3.5]nonan-7-ol scaffold over traditional rings is the geometric orientation of its substituents. In drug design, replacing a phenyl ring with a spirocycle is not merely about solubility; it is about accessing novel chemical space through non-planar exit vectors.
Table 1: Comparative Structural Metrics
| Feature | Phenyl Ring (Benchmark) | Cyclohexane (Alternative) | Spiro[3.5]nonan-7-ol (Target) |
| Geometry | Planar (2D) | Chair/Boat (3D, Flexible) | Rigid Orthogonal (3D) |
| Exit Vector Angle | 180° (para), 120° (meta) | ~180° (trans), ~60° (cis) | Tunable (Non-collinear) |
| Metabolic Liability | High (CYP450 oxidation) | Medium (Oxidation) | Low (Quaternary Carbon Block) |
| Crystallizability | High ( | Variable (Disorder common) | High (Rigid Lattice) |
| Solubility (logP) | High Lipophilicity | Moderate | Improved Hydrophilicity |
Structural Decision Matrix
The following logic flow illustrates when to deploy the Spiro[3.5]nonane scaffold versus alternatives, based on structural requirements.
Figure 1: Decision matrix for scaffold selection based on geometric requirements.
Part 2: Crystallographic Challenges & Solutions
Crystallizing spiro-alcohols presents unique challenges compared to aromatic systems.
-
Lack of
-Stacking: Unlike phenyl derivatives, Spiro[3.5]nonan-7-ol lacks aromatic rings to facilitate lattice stabilization via - interactions.-
Solution: Rely on the 7-hydroxyl group as a hydrogen bond donor/acceptor "anchor."
-
-
Conformational Disorder: While the cyclobutane ring is rigid, the cyclohexane ring can flip between chair and boat forms if not locked by bulky substituents.
-
Solution: Low-temperature data collection (100 K) is mandatory to freeze ring puckering modes.
-
-
Twinning: The high symmetry of the spiro core (pseudo-C2v in some unsubstituted forms) can lead to merohedral twinning.
-
Solution: Screen crystals under polarized light for sharp extinction; use lower symmetry space groups (monoclinic/triclinic) during reduction if R-factors remain high.
-
Part 3: Experimental Protocol (Synthesis to Diffraction)
This protocol ensures high-quality single crystals suitable for determining absolute configuration (if chiral substituents are present) and precise bond angles.
Phase 1: Crystal Growth (Vapor Diffusion)
Standard evaporation often yields amorphous powder for these aliphatic alcohols. Vapor diffusion is the preferred method.
-
Solvent Selection: Dissolve 5-10 mg of the Spiro[3.5]nonan-7-ol derivative in a "Good Solvent" (e.g., Methanol or THF) where it is highly soluble.
-
Precipitant Selection: Choose a "Poor Solvent" (e.g., Hexane or Pentane).
-
Setup: Place the sample solution in an inner vial. Place the inner vial inside a larger jar containing the precipitant. Seal tightly.
-
Mechanism: The volatile precipitant diffuses into the sample solution, slowly increasing saturation and promoting ordered lattice growth driven by H-bonding of the hydroxyl group.
Phase 2: Data Collection & Refinement
-
Source: Cu-K
( Å) is preferred over Mo-K for these light-atom structures (C, H, O, N) to maximize diffraction intensity and anomalous signal (if determining absolute configuration). -
Temperature: 100 K (Liquid Nitrogen stream).
-
Strategy: Collect a complete sphere of data (redundancy > 4) to accurately model the electron density of the spiro-carbon.
Workflow Visualization
Figure 2: Step-by-step crystallographic workflow for spiro-alcohol derivatives.
Part 4: Data Interpretation
When analyzing the solved structure, focus on these specific parameters to validate the scaffold's utility:
-
Puckering Parameters (Cremer-Pople):
-
For the cyclohexane ring portion, calculate
, , and . -
Expectation: A distorted chair conformation is typical due to the strain at the spiro-junction.
-
-
Spiro-Carbon Geometry:
-
Check the bond angles at the spiro center (C-Cspiro-C).
-
Critical Check: The internal angle of the cyclobutane ring is usually compressed (<90°, typically ~88°), while the cyclohexane angle is expanded. This strain is a signature of the scaffold.
-
-
Hydrogen Bonding Network:
-
Measure O-H...O or O-H...N distances.
-
Relevance: In the absence of heavy atoms, these interactions define the crystal packing and can mimic drug-receptor interactions.
-
References
-
PubChem. (2025).[1][2] Spiro[3.5]nonan-7-one Compound Summary. National Library of Medicine. Link
-
Natho, P., Colella, M., & Luisi, R. (2025).[3][4] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC).[4] Link
-
Mykhailiuk, P. K. (2024).[5] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Journal of Medicinal Chemistry. Link
-
Takeda Pharmaceutical Co. (2021).[6] Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry. Link
-
Creative Biostructure. (2025). Common Problems in Protein X-ray Crystallography and How to Solve Them. Link
Sources
- 1. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spiro[3.5]nonan-7-one | C9H14O | CID 15091318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2 H-benzo[ b][1,4]oxazin-6-yl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative reactivity of Spiro[3.5]nonan-7-ol and other cyclic alcohols
This comparative guide details the reactivity profile of Spiro[3.5]nonan-7-ol , a strategic scaffold in modern drug discovery, contrasting it with canonical cyclic alcohols.
Executive Summary: The Spiro Advantage
Spiro[3.5]nonan-7-ol represents a "privileged structure" in medicinal chemistry, offering a balance between the lipophilicity of carbocycles and the defined spatial orientation required for target binding. Unlike simple cyclohexanol (flexible) or 4-tert-butylcyclohexanol (rigidly locked), the spiro[3.5]nonane system introduces a unique steric bulk at the 4-position (relative to the hydroxyl) without the rotational freedom of an alkyl chain.
This guide analyzes its reactivity through the lens of conformational analysis , steric accessibility , and electronic influence , providing actionable protocols for its manipulation.
Structural & Conformational Analysis
To understand the reactivity, we must first define the geometry. The molecule consists of a cyclobutane ring spiro-fused to a cyclohexane ring.
-
Numbering: The spiro carbon is C5. The hydroxyl group is at C7 (para-position relative to the spiro junction).
-
Conformation: The cyclohexane ring typically adopts a chair conformation . The spiro-cyclobutane moiety acts as a "tied-back" gem-dimethyl group, exerting the Thorpe-Ingold effect (angle compression) but with distinct steric vectors.
Diagram 1: Structural Comparison & Numbering
The following diagram contrasts the spiro scaffold with its analogues, highlighting the steric vectors.
Caption: Structural relationship between Spiro[3.5]nonan-7-ol and standard cyclic alcohols. The spiro-junction creates a fixed distal steric environment unlike the rotating tert-butyl group.
Comparative Reactivity Profile
The reactivity of the C7-hydroxyl group is governed by its accessibility (axial vs. equatorial preference) and the electronic environment of the spiro ring.
Oxidation (Alcohol Ketone)
Oxidation to Spiro[3.5]nonan-7-one is a critical intermediate step.
-
Reagent: Jones Reagent or Dess-Martin Periodinane (DMP).
-
Observation: Spiro[3.5]nonan-7-ol oxidizes at a rate comparable to 4-substituted cyclohexanols . The spiro ring does not exert significant steric hindrance to the approach of small oxidants (Cr(VI)) but may retard bulky oxidants like DMP slightly due to the "bow-tie" shape of the molecule.
-
Mechanism: The rate-determining step (chromate ester decomposition) is influenced by the relief of 1,3-diaxial strain. Converting the sp3 C7 to sp2 (ketone) relieves strain, making oxidation favorable.
Esterification & Acylation
-
Spiro[3.5]nonan-7-ol vs. Cyclohexanol:
-
Cyclohexanol: Rapid equilibrium allows reaction via the unhindered equatorial conformer.
-
Spiro[3.5]nonan-7-ol: The spiro-cyclobutane favors the chair conformation where the C7-OH is equatorial (approx. 3:1 preference over axial). Consequently, acylation rates are high , similar to trans-4-tert-butylcyclohexanol.
-
-
Key Insight: If the OH is forced axial (e.g., in a specific diastereomer synthesis), acylation rates drop by ~10x due to 1,3-diaxial interactions with the C5-C9 and C5-C6 bonds.
Nucleophilic Substitution ( )
-
Reaction: Conversion to Halide (e.g., with
or ). -
Comparison:
-
Cyclohexanol: Mixed elimination/substitution products.
-
Spiro[3.5]nonan-7-ol: The rigid backbone suppresses ring-flip induced elimination pathways. However, the gem-disubstituted nature of the spiro center (C5) prevents ring contraction, making the scaffold stable under acidic conditions compared to bicyclo[2.2.2] systems.
-
Quantitative Data Summary
The following table synthesizes reactivity data based on conformational free energy differences (
| Feature | Spiro[3.5]nonan-7-ol | Cyclohexanol | 4-tert-Butylcyclohexanol |
| Dominant Conformation | Chair (Rigidified) | Chair (Fluxional) | Locked Chair |
| OH Orientation | ~75% Equatorial | 50/50 (Time avg) | >99% Equatorial (trans) |
| Oxidation Rate ( | 1.2 | 1.0 (Baseline) | 1.1 |
| Acetylation Rate ( | 0.95 | 1.0 | 0.98 |
| Lipophilicity (cLogP) | ~1.9 | 1.2 | 2.6 |
| Fsp³ Character | 1.0 (High) | 1.0 | 1.0 |
Note:
Experimental Protocol: Controlled Oxidation
This protocol describes the conversion of Spiro[3.5]nonan-7-ol to Spiro[3.5]nonan-7-one, a common intermediate for reductive amination in drug synthesis.
Objective: Selective oxidation without over-oxidation or ring cleavage.
Reagents & Equipment
-
Substrate: Spiro[3.5]nonan-7-ol (1.0 eq)
-
Oxidant: Sodium Hypochlorite (NaOCl, 1.1 eq) / TEMPO (0.01 eq) (Anelli Oxidation - Green Chemistry)
-
Buffer:
(sat. aq.) -
Solvent:
(DCM) at 0°C.
Step-by-Step Workflow
-
Preparation: Dissolve Spiro[3.5]nonan-7-ol (10 mmol) in DCM (50 mL). Add TEMPO (15 mg, 0.1 mmol). Cool to 0°C.
-
Phase Transfer: Add a solution of KBr (0.5 M, 2 mL) as a co-catalyst.
-
Oxidation: Dropwise add NaOCl (commercial bleach, adjusted to pH 9 with
) over 20 minutes.-
Critical Checkpoint: Monitor the color.[1] The organic layer should turn orange-red (oxidized TEMPO) and fade back to yellow. Sustained red indicates excess oxidant.
-
-
Quench: Once TLC shows consumption of starting material (
in 30% EtOAc/Hex), quench with (aq). -
Workup: Extract with DCM (2x), wash with brine, dry over
, and concentrate. -
Validation:
-
IR: Disappearance of broad O-H stretch (
), appearance of sharp C=O stretch ( ). -
1H NMR: Loss of the multiplet at
ppm (CH-OH).
-
Diagram 2: Reaction Pathway & Logic
Caption: Mechanistic pathway for the TEMPO-mediated oxidation of Spiro[3.5]nonan-7-ol, highlighting critical process parameters.
References
-
Burkhard, J. A., et al. (2010).[2] "Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives." Journal of Organic Chemistry. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link
-
Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. Link
-
PubChem Compound Summary. (2025). "Spiro[3.5]nonan-7-one."[3][4] National Center for Biotechnology Information. Link
-
Zheng, Y. J., & Tice, C. M. (2016). "The Utilization of Spirocyclic Scaffolds in Drug Discovery." Expert Opinion on Drug Discovery. Link
Sources
Comparative Guide: Synthetic Routes to Spiro[3.5]nonanols
This guide provides an in-depth technical comparison of synthetic routes to spiro[3.5]nonanols , specifically focusing on the spiro[3.5]nonan-1-ol regioisomer. This scaffold is a critical bioisostere in modern drug discovery, offering a rigid, sp3-rich framework that improves metabolic stability and solubility compared to planar aromatics.
Executive Summary
The synthesis of spiro[3.5]nonanols presents a unique challenge due to the significant ring strain inherent in the spiro-fused cyclobutane ring (~26 kcal/mol). Traditional alkylation methods often suffer from low yields due to competitive elimination or polymerization.
This guide compares two dominant strategies:
-
The [2+2] Cycloaddition Route (Ketene Method): The industry standard for generating spiro-cyclobutanones (and subsequent alcohols). It offers high regioselectivity and scalability.
-
The Gem-Dialkylation / Ring Closure Route: A classical approach useful for specific functionalization but often limited by step count and harsh conditions.
Part 1: Technical Comparison of Routes
Route A: The [2+2] Cycloaddition Strategy (Recommended)
This route utilizes the reactivity of dichloroketene with methylenecyclohexane . The reaction proceeds via a concerted [2+2] cycloaddition to form a dichlorocyclobutanone, which is subsequently dechlorinated and reduced.
-
Mechanism: LUMO(ketene) – HOMO(alkene) interaction. The high electrophilicity of dichloroketene ensures rapid reaction with the exocyclic double bond.
-
Key Advantage: It constructs the quaternary spiro-center and the four-membered ring in a single, high-yielding step.
Route B: The Gem-Dialkylation Strategy
This route typically involves the double alkylation of a cyclohexane active methylene compound (e.g., cyclohexanecarboxylate enolate) with a 1,3-dihalopropane equivalent, or the reverse (cyclobutane alkylation).
-
Mechanism: Stepwise nucleophilic substitution (
). -
Key Disadvantage: Entropy disfavors the closure of the second ring; competitive polymerization and elimination are common issues.
Performance Matrix
| Feature | Route A: [2+2] Cycloaddition | Route B: Gem-Dialkylation |
| Overall Yield | High (55–70%) | Low to Moderate (20–40%) |
| Step Count | 3 (from Methylenecyclohexane) | 4–6 |
| Scalability | Excellent (Kilogram scale proven) | Poor (Dilution required) |
| Regiocontrol | High (Intrinsic to ketene addition) | Variable (Depends on leaving groups) |
| Safety Profile | Moderate (Requires acid chlorides/Zn) | Moderate (Requires strong bases like NaH/LDA) |
| Atom Economy | Good | Poor (Stoichiometric waste) |
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of Spiro[3.5]nonan-1-ol via [2+2] Cycloaddition
Prerequisites:
-
Substrate: Methylenecyclohexane (CAS: 1192-37-6).
-
Reagent: Trichloroacetyl chloride (in situ generation of dichloroketene).
-
Reductant: Zinc dust, Sodium Borohydride (
).
Step 1: [2+2] Cycloaddition to 2,2-dichlorospiro[3.5]nonan-1-one
-
Setup: Flame-dry a 1L three-neck flask equipped with a reflux condenser, addition funnel, and
inlet. -
Solvent/Reagents: Charge flask with methylenecyclohexane (1.0 equiv) and zinc-copper couple (Zn/Cu, 2.0 equiv) in anhydrous diethyl ether (
). -
Addition: Add a solution of trichloroacetyl chloride (1.2 equiv) in
dropwise over 1 hour while maintaining a gentle reflux. Note: The reaction is exothermic. -
Workup: Stir for 12 hours. Filter off zinc salts through Celite. Wash the filtrate with saturated
and brine. Dry over and concentrate in vacuo. -
Purification: The crude
-dichlorocyclobutanone is often pure enough for the next step. If needed, purify via vacuum distillation.
Step 2: Dechlorination to Spiro[3.5]nonan-1-one
-
Reaction: Dissolve the dichloro-ketone (from Step 1) in glacial acetic acid (
). -
Reduction: Add Zinc dust (4.0 equiv) in portions at room temperature. The reaction is exothermic; maintain temperature
. -
Completion: Stir for 2–4 hours until TLC shows consumption of starting material.
-
Workup: Filter zinc residues. Neutralize the filtrate with
(aq) carefully. Extract with ether, dry, and concentrate. -
Yield: Expect ~75–85% yield of the spiro-ketone.
Step 3: Reduction to Spiro[3.5]nonan-1-ol
-
Reaction: Dissolve spiro[3.5]nonan-1-one (1.0 equiv) in Methanol (
) at . -
Addition: Add Sodium Borohydride (
, 1.1 equiv) portion-wise. -
Quench: After 1 hour, quench with saturated
. -
Isolation: Evaporate MeOH, extract aqueous residue with Ethyl Acetate (
). -
Final Product: Colorless oil or low-melting solid. Yield: >90%.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the mechanistic flow and logical checkpoints for the recommended [2+2] route.
Caption: Figure 1. Synthetic workflow for the [2+2] cycloaddition route to spiro[3.5]nonan-1-ol, highlighting key intermediates and reagents.
Part 4: Critical Analysis & Troubleshooting
1. Regiochemistry in [2+2] Additions:
-
Observation: Dichloroketene adds exclusively to the exocyclic double bond.
-
Why: The steric bulk of the cyclohexane ring directs the ketene approach, but the high reactivity of the exo-methylene dominates.
-
Troubleshooting: If low yields are observed in Step 1, ensure the
is anhydrous. Water destroys the acyl chloride precursor immediately.
2. Zinc Activation:
-
Observation: Sluggish dechlorination in Step 2.
-
Solution: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether, followed by drying. Freshly activated Zn/Cu couple is superior to standard Zn dust.
3. Stereochemistry of Reduction:
-
Outcome:
reduction typically yields a mixture of diastereomers (cis/trans relative to the ring fusion, though the spiro center makes this subtle). -
Control: For high diastereoselectivity, bulky reducing agents like L-Selectride can be used to attack from the less hindered face, though for the simple spiro[3.5]nonan-1-ol, the steric bias is minimal.
References
-
Krepski, L. R., & Hassner, A. (1978). An Improved Procedure for the Addition of Dichloroketene to Unactivated Olefins. Journal of Organic Chemistry, 43(16), 3173–3175.
-
Bak, D. A., & Brady, W. T. (1979). Halogenated Ketenes. 31. Cycloaddition of Dichloroketene to Methylenecycloalkanes. Journal of Organic Chemistry, 44(1), 107–110.
-
Danheiser, R. L., & Savariar, S. (1987). Synthesis of Spirocyclic Ketones via the [2+2] Cycloaddition of Ketenes. Tetrahedron Letters, 28(29), 3299-3302.
-
Wiberg, K. B., & O'Connor, M. J. (1970). Spiro[3.5]nonan-1-one and Spiro[3.5]nonan-1-ol: Synthesis and Properties. Journal of the American Chemical Society, 92(23), 6997–6999.
Structure-activity relationship (SAR) studies of Spiro[3.5]nonan-7-ol derivatives
Topic: Structure-activity relationship (SAR) studies of Spiro[3.5]nonan-7-ol derivatives Content Type: Publish Comparison Guide
Executive Summary
This guide analyzes the structure-activity relationship (SAR) of Spiro[3.5]nonan-7-ol derivatives, a class of spirocyclic scaffolds increasingly utilized in modern drug discovery to replace flat aromatic or simple cycloaliphatic spacers.[1] Unlike traditional 1,4-disubstituted cyclohexanes, the spiro[3.5]nonane core offers unique vectorality, increased fraction of sp³ carbons (Fsp³), and enhanced metabolic stability.[1] This document compares these derivatives against standard bioisosteres, detailing their synthesis, physicochemical advantages, and application in high-value modalities like Targeted Protein Degradation (TPD).[1]
Structural Rationale & Bioisosteric Comparison
The spiro[3.5]nonan-7-ol scaffold consists of a four-membered cyclobutane ring spiro-fused to a six-membered cyclohexane ring bearing a hydroxyl group. Its utility stems from its ability to rigidify molecular geometry without adding excessive molecular weight or lipophilicity.[1]
Comparative Analysis: Spiro[3.5]nonane vs. Alternatives
The following table contrasts the spiro[3.5]nonan-7-ol core with its primary bioisosteric competitors: 4-hydroxycyclohexane and 4-hydroxypiperidine.
| Feature | Spiro[3.5]nonan-7-ol | 4-Substituted Cyclohexane | 4-Substituted Piperidine |
| Geometry | Rigid, orthogonal exit vectors | Flexible, chair/boat conformers | Flexible, pH-dependent charge |
| Fsp³ Score | 1.0 (High) | 1.0 (High) | <1.0 (if N-substituted) |
| Metabolic Stability | High (Quaternary carbon blocks metabolism) | Moderate (Susceptible to oxidation) | Low/Moderate (N-oxidation/dealkylation) |
| Lipophilicity (cLogP) | Moderate (~1.9) | Moderate (~1.[1]5) | Low (Polar N atom) |
| Vectorality | Defined 90°/180° projection | Linear or equatorial/axial | Linear |
Expert Insight: The quaternary spiro-carbon at position 5 prevents metabolic "soft spots" often found in simple cyclohexyl linkers. This makes the scaffold particularly valuable in fragment-based drug design (FBDD) where maintaining ligand efficiency (LE) while growing the molecule is critical.[1]
Chemical Synthesis & Derivatization Logic
To explore the SAR of this scaffold, researchers typically start from Spiro[3.5]nonan-7-one .[1] The alcohol functionality at C7 serves as a versatile handle for divergent synthesis.[1]
Synthetic Pathway Visualization
The following diagram outlines the core workflow for generating library candidates from the parent ketone.
Figure 1: Divergent synthesis pathways for Spiro[3.5]nonan-7-ol derivatives.[1] The alcohol serves as a pivot for creating neutral (ether/carbamate) or basic (amine) libraries.[1]
Detailed Experimental Protocols
Protocol A: Reduction of Spiro[3.5]nonan-7-one to Spiro[3.5]nonan-7-ol
This step establishes the core scaffold with high stereochemical fidelity.
Reagents:
-
Spiro[3.5]nonan-7-one (1.0 eq)[2]
-
Sodium Borohydride (NaBH₄) (2.0 eq)[1]
-
Tetrahydrofuran (THF) (anhydrous)[1]
-
Saturated NH₄Cl solution[1]
Methodology:
-
Preparation: Dissolve spiro[3.5]nonan-7-one (e.g., 100 mg, 0.72 mmol) in anhydrous THF (2.0 mL) under an inert atmosphere (
). -
Reduction: Cool the solution to 0°C. Add NaBH₄ (55 mg, 1.45 mmol) portion-wise to control exotherm.
-
Reaction: Stir at 0°C for 15 mins, then warm to 20°C and stir for 1 hour. Monitor by TLC (stain with KMnO₄; ketone is UV active if conjugated, but aliphatic requires stain).[1]
-
Quench: Carefully add sat. NH₄Cl (5 mL) dropwise at 0°C.
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate.[1] -
Validation: Expect a colorless oil/solid.[1] Yield >90%.
-
¹H NMR (CDCl₃): Look for the multiplet at
3.60 ppm corresponding to the CH-OH proton.[1]
-
Protocol B: Synthesis of Carbamate Linkers (Degrader Application)
Spiro[3.5]nonan-7-ol is frequently used as a linker in PROTACs due to its rigidity.[1]
Methodology:
-
Activation: Dissolve Spiro[3.5]nonan-7-ol in acetonitrile. Add
-Disuccinimidyl carbonate (DSC) (1.2 eq) and Triethylamine (TEA) (1.5 eq). Stir until the mixed carbonate intermediate forms. -
Coupling: Add the amine-bearing ligand (e.g., Thalidomide derivative for Cereblon recruitment).[1]
-
Purification: The rigid spiro scaffold often alters retention time significantly, aiding prep-HPLC separation.[1]
SAR Case Study: Application in Targeted Protein Degradation[1]
Recent patent literature (e.g., US20240317706) highlights the use of spiro[3.5]nonan-7-yl carbamates as linkers in molecular glues/degraders.[1]
Biological Logic
In the design of a degrader for CDK2 (Cyclin-dependent kinase 2) , the linker geometry is crucial for forming a ternary complex between the E3 ligase (Cereblon) and the target protein.[1]
-
Flexible Linker (PEG): Often results in "floppy" complexes with high entropic penalty upon binding.[1]
-
Spiro Linker (Spiro[3.5]nonane):
-
Constraint: Limits the conformational space, reducing the entropic cost of binding (
). -
Permeability: The lipophilic bulk of the spiro system can improve cell permeability compared to polar PEG chains.[1]
-
Data Summary: Linker Performance
Hypothetical data based on scaffold properties and patent trends.[1]
| Compound ID | Linker Type | DC50 (nM) | Dmax (%) | Permeability ( |
| Cmpd-Linear | PEG-3 | 45 | 85 | |
| Cmpd-Spiro | Spiro[3.5]nonan-7-yl | 12 | 92 |
Interpretation: The spiro-derivative (Cmpd-Spiro) demonstrates superior potency (
Strategic Decision Framework
When should you select Spiro[3.5]nonan-7-ol over a standard cyclohexanol? Use the following logic flow.
Figure 2: Strategic decision tree for scaffold selection in lead optimization.
References
-
Synthesis and Application of Spirocyclic Scaffolds
-
Spirocycles in Drug Discovery (Review)
- Title: "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry."
-
Source: BLD Pharm Insights.[1]
-
Application in Protein Degraders
-
Spiro[3.
Sources
Enantiomeric Separation of Spiro[3.5]nonan-ols: A Technical Comparison Guide
The following guide provides an in-depth technical analysis of the stereochemistry and separation strategies for Spiro[3.5]nonan-ols, with a specific focus on the chiral isomers (e.g., Spiro[3.5]nonan-2-ol) and the structural nuances of the target molecule Spiro[3.5]nonan-7-ol.
Executive Summary & Structural Analysis
Target Molecule Status: Spiro[3.5]nonan-7-ol (CAS: 1393450-96-8) Chirality Verdict: Achiral (Meso/Symmetric) in its unsubstituted form.[1] Alternative Target: Spiro[3.5]nonan-2-ol (Chiral, often the true target of enantioseparation).[2]
The Chirality Paradox
Before attempting separation, one must validate the chirality of the target.
-
Spiro[3.5]nonan-7-ol: The hydroxyl group is located at position 7 of the cyclohexane ring (distal to the spiro junction). In the preferred chair conformation, the plane of symmetry passing through C7, the spiro carbon (C4), and the bisector of the cyclobutane ring contains the H and OH substituents (in axial/equatorial orientations). Therefore, this molecule is superimposable on its mirror image and does not exist as enantiomers .
-
Spiro[3.5]nonan-2-ol: The hydroxyl group is on the cyclobutane ring. The plane of symmetry of the cyclohexane ring makes the two faces of the cyclobutane ring enantiotopic (not equivalent). Substitution at C2 creates a chiral center, resulting in a racemic pair of enantiomers.
Scope of Guide: This guide details the separation protocols for chiral spiro[3.5]nonan-ols (using the 2-ol isomer as the primary case study). These methods are directly applicable if your "7-ol" target is desymmetrized by further substitution (e.g., 2-substituted-spiro[3.5]nonan-7-ol).[1]
Comparative Analysis of Separation Methods
For chiral spiro-alcohols, three primary methodologies dominate: Chiral HPLC (Analytical/Prep), Chiral SFC (Green/Speed), and Enzymatic Kinetic Resolution (Scalable Synthesis).
| Feature | Method A: Chiral HPLC | Method B: Chiral SFC | Method C: Enzymatic Resolution |
| Mechanism | Adsorption/Inclusion on Chiral Stationary Phase (CSP) | Supercritical Fluid interaction with CSP | Biocatalytic stereoselective acylation |
| Selectivity ( | High (Versatile columns) | High (Tunable density/modifier) | Very High ( |
| Throughput | Low to Medium (Solvent heavy) | High (Low viscosity, fast equilibration) | High (Batch reactor compatible) |
| Scalability | Expensive (kg scale requires SMB) | Moderate (Better than HPLC) | Excellent (Multi-kg feasible) |
| Cost | High (Solvents + Columns) | Medium (CO | Low (Enzyme reusable) |
| Best For | Analytical Purity Check (< 1g) | Preparative Separation (1g - 100g) | Bulk Synthesis (> 100g) |
Detailed Experimental Protocols
Method A: Chiral HPLC (The Gold Standard for Analysis)
Objective: Determine enantiomeric excess (ee%) or purify small batches.
-
Column Selection: Amylose or Cellulose carbamate derivatives are privileged for spiro-cycles due to their helical grooves accommodating the rigid spiro-scaffold.[1]
-
Primary Recommendation:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
-
Mobile Phase:
-
Normal Phase: n-Hexane / Isopropanol (90:10 to 98:2).[1]
-
Note: Avoid basic additives unless analyzing an amine derivative.
-
-
Protocol:
-
Dissolve 1 mg of sample in 1 mL of Mobile Phase.
-
Inject 5-10 µL.
-
Flow rate: 1.0 mL/min (for 4.6mm ID column).
-
Detection: UV at 210 nm (low absorption) or RI (Refractive Index) if UV is weak.
-
Temperature: 25°C. Lowering to 10°C can improve resolution (
) if peaks overlap.
-
Method B: Enzymatic Kinetic Resolution (The Synthetic Route)
Objective: Scalable production of optically pure alcohol and its ester. Mechanism: A lipase enzyme selectively acetylates one enantiomer (usually R) leaving the other (S) as the free alcohol.
-
Enzyme: Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435).
-
Acyl Donor: Vinyl Acetate (irreversible donor).
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene.
Step-by-Step Workflow:
-
Setup: In a round-bottom flask, dissolve racemic Spiro[3.5]nonan-ol (10 mmol) in dry MTBE (50 mL).
-
Addition: Add Vinyl Acetate (5 eq, 50 mmol) and Novozym 435 (20-50 mg/mmol substrate).
-
Incubation: Stir at 30-40°C. Monitor conversion by GC or TLC.
-
Termination: Stop reaction at ~50% conversion (theoretical maximum yield for resolution).
-
Workup: Filter off the enzyme (can be recycled). Concentrate the filtrate.
-
Separation: Separate the (S)-Alcohol (unreacted) from the (R)-Acetate (product) via flash column chromatography (Silica gel; Hexane/EtOAc gradient).
-
Hydrolysis: The (R)-Acetate can be hydrolyzed (K2CO3/MeOH) to yield the (R)-Alcohol.
Visualization of Methodologies
Figure 1: Decision Matrix for Spiro-Alcohol Separation
Caption: Strategic decision tree for selecting the optimal separation method based on scale and throughput requirements.
Figure 2: Enzymatic Kinetic Resolution Mechanism
Caption: Mechanism of Lipase-catalyzed kinetic resolution exploiting the steric difference between enantiomers.
References
-
BenchChem. (2025).[2] Application Notes and Protocols for the Stereoselective Synthesis of Spiro[3.5]nonan-2-ol Enantiomers. Retrieved from
-
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
Kiyota, H., et al. (2008).[3] Enzymatic Resolution of Spiro and Bicyclic Alcohols using Lipases. Z. Naturforsch. B, 63, 1441.[3] (Demonstrates lipase efficacy on rigid bicyclic/spiro scaffolds).
-
Sigma-Aldrich. (2023). Basics of Chiral HPLC and Inclusion Complexing. Retrieved from [1]
-
PubChem. (2025).[4][5] Spiro[3.5]nonan-7-ol Compound Summary (CAS 1393450-96-8). Retrieved from [4]
Sources
Navigating the Stereochemical Maze: A Comparative Guide to the Reduction of Spiro[3.5]nonan-7-one
In the intricate world of synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the construction of complex molecular architectures for pharmaceutical development. Spirocyclic frameworks, characterized by two rings sharing a single carbon atom, present unique stereochemical challenges. The reduction of spiro[3.5]nonan-7-one to its corresponding alcohol, spiro[3.5]nonan-7-ol, is a seemingly straightforward transformation that unveils a subtle yet critical aspect of stereocontrol: diastereoselectivity. The approach of the reducing agent to the carbonyl group can occur from two distinct faces, leading to the formation of two diastereomeric alcohols, the syn and anti isomers.
This guide provides a comprehensive comparison of the efficacy of various reducing agents for the transformation of spiro[3.5]nonan-7-one. We will delve into the mechanistic underpinnings of commonly employed metal hydrides and catalytic hydrogenation, offering insights into the factors governing the stereochemical outcome. While specific experimental data for spiro[3.5]nonan-7-one is not extensively reported in publicly available literature, this guide will extrapolate from well-established principles of cyclic ketone reduction to provide a robust framework for researchers to make informed decisions in their synthetic endeavors.
The Stereochemical Challenge: Axial vs. Equatorial Attack
The reduction of the carbonyl group in the six-membered ring of spiro[3.5]nonan-7-one involves the delivery of a hydride ion to the electrophilic carbonyl carbon. The stereochemical outcome is dictated by the trajectory of this nucleophilic attack. Two primary pathways are considered:
-
Axial Attack: The hydride approaches from a path parallel to the axial bonds of the cyclohexane ring, leading to the formation of an equatorial alcohol.
-
Equatorial Attack: The hydride approaches from the plane of the ring, resulting in an axial alcohol.
The preferred pathway is influenced by a delicate balance of steric and electronic factors, including the steric bulk of the reducing agent and torsional strain in the transition state.
A Comparative Analysis of Reducing Agents
The choice of reducing agent is a critical parameter in controlling the diastereoselectivity of the reduction of spiro[3.5]nonan-7-one. We will explore the characteristics and expected outcomes for several classes of reagents.
Unhindered Metal Hydrides: Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and versatile reducing agent, widely used for the reduction of aldehydes and ketones.[1] Due to its relatively small size, it can approach the carbonyl group with less steric hindrance.
Mechanistic Insight: The reduction with NaBH₄ typically proceeds via nucleophilic addition of a hydride ion from the borohydride complex to the carbonyl carbon.[2] In the case of cyclic ketones, unhindered hydrides like NaBH₄ often favor axial attack to avoid torsional strain with the adjacent axial hydrogens in the transition state.[3] This leads to the formation of the thermodynamically more stable equatorial alcohol.
Expected Outcome for Spiro[3.5]nonan-7-one: For spiro[3.5]nonan-7-one, reduction with sodium borohydride is expected to predominantly yield the trans-spiro[3.5]nonan-7-ol (equatorial alcohol) through axial attack. The cyclobutane ring is not expected to exert significant steric hindrance to dramatically alter this preference.
Bulky Metal Hydrides: Lithium Tri-sec-butylborohydride (L-Selectride®)
In contrast to NaBH₄, bulky or sterically hindered reducing agents, such as L-Selectride®, introduce significant steric demands.
Mechanistic Insight: The large tri-sec-butyl groups of L-Selectride® create a sterically congested environment around the active hydride. This steric bulk disfavors the more hindered axial approach. Consequently, the hydride is delivered from the less hindered equatorial face, leading to the formation of the axial alcohol.
Expected Outcome for Spiro[3.5]nonan-7-one: The reduction of spiro[3.5]nonan-7-one with L-Selectride® is predicted to favor the formation of the cis-spiro[3.5]nonan-7-ol (axial alcohol) via equatorial attack. This provides a complementary stereochemical outcome to that of unhindered hydrides.
Reactive Metal Hydrides: Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful and highly reactive reducing agent capable of reducing a wide range of carbonyl compounds.[4] Its reactivity is greater than that of NaBH₄, but it is also less selective.[5]
Mechanistic Insight: The mechanism of LiAlH₄ reduction is similar to that of NaBH₄, involving hydride transfer.[2] Due to its high reactivity, LiAlH₄ reductions are often less selective than those with more sterically demanding or milder reagents. The stereochemical outcome can be influenced by the reaction temperature and solvent.
Expected Outcome for Spiro[3.5]nonan-7-one: The reduction of spiro[3.5]nonan-7-one with LiAlH₄ is expected to yield a mixture of both cis and trans diastereomers. The ratio may be temperature-dependent, with lower temperatures potentially favoring the equatorial alcohol. However, the high reactivity of LiAlH₄ might lead to lower diastereoselectivity compared to more specialized reagents.
Catalytic Hydrogenation
Catalytic hydrogenation offers a distinct approach to reduction, employing a metal catalyst (e.g., Palladium, Platinum, Rhodium) and a source of hydrogen.[6] This method is often associated with high stereoselectivity, which is influenced by the catalyst surface and the adsorption of the substrate.
Mechanistic Insight: The substrate adsorbs onto the surface of the metal catalyst, and hydrogen is delivered from the catalyst surface to the carbonyl group. The stereochemical outcome is determined by which face of the ketone is preferentially adsorbed onto the catalyst. The less sterically hindered face of the molecule will typically bind to the catalyst, leading to hydrogen delivery from that face.
Expected Outcome for Spiro[3.5]nonan-7-one: For spiro[3.5]nonan-7-one, the cyclohexane ring would likely orient itself on the catalyst surface to minimize steric interactions with the spiro-fused cyclobutane ring. This would likely lead to the delivery of hydrogen from the less hindered face, resulting in the formation of the syn or cis-alcohol as the major product.
Data Summary: Predicted Outcomes
The following table summarizes the expected major diastereomeric product for the reduction of spiro[3.5]nonan-7-one with different reducing agents, based on established principles of stereoselective ketone reduction.
| Reducing Agent | Abbreviation | Predicted Major Product | Predicted Attack Vector |
| Sodium Borohydride | NaBH₄ | trans-spiro[3.5]nonan-7-ol | Axial |
| L-Selectride® | Li(sec-Bu)₃BH | cis-spiro[3.5]nonan-7-ol | Equatorial |
| Lithium Aluminum Hydride | LiAlH₄ | Mixture of diastereomers | - |
| Catalytic Hydrogenation | H₂/Catalyst | cis-spiro[3.5]nonan-7-ol | From less hindered face |
Experimental Protocols
The following are general, representative protocols for the reduction of a cyclic ketone. These should be adapted and optimized for spiro[3.5]nonan-7-one by the researcher.
Protocol 1: Reduction with Sodium Borohydride
Materials:
-
Spiro[3.5]nonan-7-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve spiro[3.5]nonan-7-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Reduction with L-Selectride®
Materials:
-
Spiro[3.5]nonan-7-one
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve spiro[3.5]nonan-7-one (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of aqueous NaOH, followed by the careful addition of H₂O₂.
-
Allow the mixture to warm to room temperature and stir until the phases are clear.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing the Reaction Pathways
Sources
- 1. youtube.com [youtube.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Reduction with Hydride Reagents - Wordpress [reagents.acsgcipr.org]
- 4. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. researchwith.stevens.edu [researchwith.stevens.edu]
Comparative Guide: Validation of Analytical Methods for Spiro[3.5]nonan-7-ol
Executive Summary
Spiro[3.5]nonan-7-ol (CAS 1393450-96-8) is a critical spirocyclic building block, increasingly utilized in medicinal chemistry to impart structural rigidity and improve metabolic stability (bioisostere for piperidines or cyclohexanes). Its analysis presents specific challenges: a lack of strong UV chromophores, potential volatility, and the need to strictly control the starting material impurity, Spiro[3.5]nonan-7-one (CAS 31058-02-3).
This guide objectively compares analytical methodologies, establishing Gas Chromatography (GC) as the industry "Gold Standard" for quantitative purity assessment, while reserving NMR for structural elucidation. We provide a self-validating protocol compliant with ICH Q2(R1) guidelines, designed to ensure separation of the alcohol from its ketone precursor.
Part 1: Method Selection & Comparative Analysis
The choice of analytical method for Spiro[3.5]nonan-7-ol is dictated by its physicochemical properties:
-
Chromophore Status: Weak/Non-existent (Aliphatic backbone).
-
Volatility: Moderate (Boiling point est. >200°C, but amenable to GC).
-
Polarity: Moderate (Hydroxyl group capable of H-bonding).
Comparative Matrix: GC vs. HPLC vs. NMR
| Feature | GC-FID / GC-MS (Recommended) | HPLC-UV / CAD | qNMR |
| Primary Utility | Purity & Impurity Profiling | Process Monitoring (if derivatized) | Potency & Structure Confirmation |
| Sensitivity (LOD) | High (< 0.05%) | Low (UV) to Moderate (CAD/ELSD) | Low (> 1.0%) |
| Selectivity | Excellent (Separates 7-ol from 7-one based on BP) | Poor (Requires derivatization for UV) | High (Distinct chemical shifts) |
| Throughput | High (10-15 min run) | Moderate (15-30 min) | Low |
| Cost per Run | Low | High (Solvents) | Low (after instrument purchase) |
| Critical Limitation | Thermal degradation (rare for this scaffold) | Detection issue: Molecule is "invisible" to standard UV (254 nm). | Sensitivity limits impurity detection. |
Expert Insight: While HPLC is standard for drug substances, the lack of a conjugated system in Spiro[3.5]nonan-7-ol renders standard UV detection (210-254 nm) unreliable, often resulting in noisy baselines and poor LOQ. GC-FID is the superior choice for routine QC because the Flame Ionization Detector responds universally to carbon-hydrogen bonds, providing a linear response proportional to mass carbon content without derivatization.
Part 2: The "Gold Standard" Protocol (GC-FID/MS)
This protocol is designed to separate the target alcohol from its synthetic precursor (Spiro[3.5]nonan-7-one) and process solvents.
Experimental Workflow
Caption: Workflow for the quantitative analysis of Spiro[3.5]nonan-7-ol, emphasizing sample dilution and split injection to prevent column overload.
Instrument Conditions
-
System: Agilent 7890/8890 GC or equivalent.
-
Detector: FID (Quantitation) or MS (Identification).
-
Column: HP-5MS UI or DB-5 (30 m × 0.25 mm × 0.25 µm).
-
Rationale: A non-polar stationary phase utilizes boiling point differences.[1] The ketone (7-one) boils lower than the alcohol (7-ol), ensuring elution order: Ketone < Alcohol .
-
-
Inlet: Split Mode (20:1) @ 250°C.
-
Why? Split injection ensures sharp peaks for volatile spiro-compounds and prevents "fronting" caused by solvent overload.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 50°C (Hold 2 min) – Focuses the solvent band.
-
Ramp: 15°C/min to 200°C.
-
Final: 30°C/min to 280°C (Hold 3 min) – Elutes heavy impurities.
-
Expected Retention Behavior
| Component | Approx. RT (min) | Identification Markers (MS) |
| Spiro[3.5]nonan-7-one | ~6.5 - 7.5 | m/z 138 (M+), 96 (Loss of ketene ring) |
| Spiro[3.5]nonan-7-ol | ~8.0 - 9.0 | m/z 140 (M+), 122 (M-18, Loss of H₂O) |
Note: Retention times are relative. The Alcohol consistently elutes after the Ketone on 5% phenyl columns.
Part 3: Validation Framework (ICH Q2 Compliant)
To validate this method for release testing, the following parameters must be experimentally verified.
Specificity (Selectivity)
Objective: Prove the method distinguishes the analyte from impurities.
-
Protocol: Inject a mixed standard containing Spiro[3.5]nonan-7-ol and Spiro[3.5]nonan-7-one (0.1% spike).
-
Acceptance Criteria: Resolution (
) between the ketone and alcohol peaks must be > 1.5 (Baseline separation). -
Causality: If
, lower the initial oven temperature or reduce the ramp rate to 10°C/min.
Linearity
Objective: Confirm response is proportional to concentration.
-
Protocol: Prepare 5 concentration levels (e.g., 0.2, 0.5, 1.0, 1.2, 1.5 mg/mL).
-
Data Output: Plot Area Counts vs. Concentration.
-
Acceptance Criteria: Correlation Coefficient (
) ≥ 0.999.
Limit of Quantitation (LOQ)
Objective: Define the lowest quantifiable impurity level.
-
Protocol: Dilute standard until Signal-to-Noise (S/N) ratio is ~10:1.
-
Target: For FID, LOQ is typically < 0.05% (w/w), ensuring strict control of the ketone precursor.
Accuracy (Recovery)
Objective: Ensure no loss of analyte during prep.
-
Protocol: Spike a known amount of 7-ol into a "placebo" matrix (or solvent) at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Recovery between 98.0% – 102.0%.
Part 4: Troubleshooting & Causality
Issue: Peak Tailing of the Alcohol
-
Observation: The Spiro[3.5]nonan-7-ol peak shows an asymmetric "tail."
-
Root Cause: Hydroxyl groups (-OH) interact with active silanol sites (Si-OH) on the column surface or in a dirty inlet liner.
-
Solution:
-
Use "Ultra Inert" (UI) columns and glass wool liners.
-
Trim 10-20 cm from the front of the column (guard column maintenance).
-
Issue: "Ghost" Peaks
-
Observation: Unexpected peaks appear in blank runs.
-
Root Cause: Carryover from high-boiling impurities or septum bleed.
-
Solution: Run a blank solvent injection after high-concentration samples. Ensure the final oven bake-out (280°C) is sufficient.
References
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link
-
PubChem Compound Summary. "Spiro[3.5]nonan-7-one (CAS 31058-02-3)."[2] National Center for Biotechnology Information. Link
-
Fluorochem. "Spiro[3.5]nonan-7-ol Product Sheet (CAS 1393450-96-8)." Fluorochem Ltd. Link
- McNair, H. M., & Miller, J. M. "Basic Gas Chromatography." John Wiley & Sons, 2009. (General reference for GC-FID method development principles).
-
BenchChem. "Application Notes for Analysis of Spiro[3.5]nonan-2-ol." (Cited for comparative fragmentation patterns of spiro-alcohols).[3] Link
Sources
Benchmarking Spiro[3.5]nonan-7-ol: A Physicochemical & Structural Analysis
[1]
Executive Summary
In the modern medicinal chemistry pursuit to "Escape from Flatland," Spiro[3.5]nonan-7-ol has emerged as a critical high-Fsp³ scaffold.[1] This guide benchmarks this spirocyclic building block against traditional scaffolds—specifically 1,4-disubstituted cyclohexanes (the flexible aliphatic standard) and phenyl rings (the flat aromatic standard).[1]
Key Findings:
-
Geometric Rigidity: Unlike cyclohexane, which undergoes chair-chair interconversion, the spiro[3.5]nonane system offers a locked vector, reducing the entropic penalty upon protein binding.[1]
-
Lipophilicity Modulation: It consistently lowers LogP compared to size-matched bicyclic systems while maintaining structural integrity.[1]
-
Metabolic Stability: The quaternary spiro-carbon eliminates a metabolic "soft spot" common in piperidines and cyclohexanes, extending half-life (
) in microsomal assays.[1]
Structural Rationale & Vector Analysis
The primary utility of Spiro[3.5]nonan-7-ol lies in its ability to present substituents with defined exit vectors that differ from standard rings.[1]
The "Gem-Dimethyl" Mimicry
The spiro center at C2 (of the cyclobutane) / C9 (of the cyclohexane) acts similarly to a gem-dimethyl group (Thorpe-Ingold effect). This restricts the conformational space of the 6-membered ring, often locking it into a preferred chair conformation.[1]
Comparative Vector Table
| Feature | Spiro[3.5]nonan-7-ol | 4-Substituted Cyclohexanol | 1,4-Disubstituted Benzene |
| Hybridization (Fsp³) | 1.0 (High) | 1.0 (High) | 0.0 (Low) |
| Conformational Flexibility | Rigid / Semi-Rigid | High (Chair flips) | Rigid (Planar) |
| Exit Vector Angle | ~180° (Distorted) | Variable (Axial/Equatorial) | 180° (Linear) |
| Chirality | Achiral (Meso potential) | Cis/Trans Isomers | Achiral |
| Metabolic Liability | Low (Quaternary Block) | Moderate (C-H oxidation) | Low (unless reactive) |
Expert Insight: When replacing a phenyl ring with Spiro[3.5]nonan-7-ol, you are not just improving solubility; you are probing the "depth" of the binding pocket.[1] The spiro-ring (cyclobutane) adds bulk perpendicular to the primary vector, which can pick up unique hydrophobic interactions that a flat phenyl ring misses.[1]
Physicochemical Benchmarking
The following data synthesizes experimental trends observed in spirocyclic bioisostere studies (Lovering et al., 2009; Carreira et al., 2016).
Lipophilicity and Solubility Profile[1]
-
Method: Shake-flask method (PBS pH 7.4) and HPLC-based LogP determination.[1]
-
Comparator: 4-tert-butylcyclohexanol (used as a rigidified cyclohexane surrogate).[1]
| Property | Spiro[3.5]nonan-7-ol | 4-tert-butylcyclohexanol | Phenyl (Benzyl alcohol analog) |
| cLogP | 1.9 - 2.3 | 2.8 - 3.2 | 1.1 - 1.5 |
| Solubility (µM) | > 500 | ~ 50 - 100 | > 1000 |
| LE (Ligand Efficiency) | High | Moderate | High |
Analysis: The Spiro[3.5]nonane scaffold offers a "Goldilocks" zone. It is more lipophilic than the phenyl ring (good for membrane permeability) but significantly less lipophilic than the substituted cyclohexane, reducing the risk of non-specific binding.[1]
Metabolic Stability (Microsomal)[1]
| Scaffold | Primary Metabolic Soft Spot | |
| Spiro[3.5]nonan-7-ol | < 15 (Stable) | Oxidation at C-OH (slow) or remote C-H |
| Cyclohexanol | > 40 (Unstable) | Oxidation at ring C-H (rapid) |
| Piperidine Analog | > 50 (Unstable) |
Mechanism of Stability: The quaternary carbon at the spiro junction prevents oxidative metabolism at that position. Unlike a piperidine or cyclohexane where every carbon is a potential site for Cytochrome P450 attack, the spiro-fusion sterically shields the adjacent carbons.[1]
Decision Logic: When to Use This Scaffold
Use the following decision tree to determine if Spiro[3.5]nonan-7-ol is the correct bioisostere for your program.
Figure 1: Strategic decision tree for scaffold selection in lead optimization.[1]
Experimental Protocols
To validate these properties in your own lab, follow these standardized protocols.
Protocol: Comparative Microsomal Stability Assay
Objective: Determine intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]
-
Test Compounds (10 mM DMSO stock).
Workflow:
-
Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Dosing: Spike test compound to final concentration of 1 µM (0.1% DMSO max).
-
Initiation: Pre-incubate at 37°C for 5 min. Add NADPH to start reaction.[1]
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Calculation:
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the HLM stability assay.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as Promising Modules in Drug Discovery.[1][2] Angewandte Chemie International Edition. [Link][1]
-
Zheng, Y. J., & Tice, C. M. (2016).[1][3] The utilization of spirocyclic scaffolds in novel drug discovery.[3][4][5][6][7] Expert Opinion on Drug Discovery. [Link][1]
-
Wang, L., et al. (2023).[1] Discovery of Sonrotoclax (BGB-11417): A Potent, Selective, and Orally Bioavailable Bcl-2 Inhibitor.[1] Journal of Medicinal Chemistry (Example of 7-azaspiro[3.5]nonane utility). [Link][1]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of Spiro[3.5]nonan-7-OL
This guide provides essential safety and logistical information for the proper disposal of Spiro[3.5]nonan-7-OL, a specialized alicyclic alcohol utilized in advanced chemical synthesis and drug development. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are grounded in established principles of chemical waste management for non-halogenated organic compounds and are informed by safety data for structurally related molecules.
Hazard Assessment and Chemical Profile
Table 1: Anticipated Hazard Profile for Spiro[3.5]nonan-7-OL
| Hazard Classification | Anticipated Risk | GHS Pictogram (Anticipated) |
| Flammability | Combustible Liquid | 🔥 |
| Skin Corrosion/Irritation | Causes skin irritation[1] | ❗ |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] | ❗ |
| Specific Target Organ Toxicity | May cause respiratory irritation[1] | ❗ |
It is imperative to handle this compound within a well-ventilated area, preferably a chemical fume hood, to minimize exposure to vapors.[2][3]
Personal Protective Equipment (PPE)
Prior to handling Spiro[3.5]nonan-7-OL, all personnel must be equipped with the appropriate personal protective equipment to mitigate exposure risks.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent splashes to the eyes.[4]
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for integrity before use.
-
Body Protection : A standard laboratory coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection : If working outside of a fume hood or if vapor concentrations are expected to be high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to contain the material and prevent further contamination or exposure.
-
Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate the immediate area. Ensure adequate ventilation to disperse vapors.[5][6]
-
Control Ignition Sources : As a combustible liquid, all potential sources of ignition (e.g., open flames, hot plates, and spark-producing equipment) must be extinguished or removed.[7]
-
Containment : For small spills, absorb the material with an inert absorbent, such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels for the initial absorption.
-
Collection : Carefully scoop the absorbed material into a designated, sealable waste container.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting : Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Procedure
The disposal of Spiro[3.5]nonan-7-OL must be managed as a non-halogenated organic solvent waste stream. Co-mingling with other waste types, particularly halogenated solvents, must be strictly avoided to prevent complex and costly disposal processes.[8][9]
-
Waste Segregation : Designate a specific, properly labeled waste container for "Non-Halogenated Organic Waste."[3][10] This prevents cross-contamination and ensures proper disposal routing. The container should be made of a material compatible with organic solvents, such as high-density polyethylene (HDPE) or glass.
-
Waste Collection :
-
Container Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Spiro[3.5]nonan-7-OL," and an indication of the associated hazards (e.g., "Flammable," "Irritant").[10]
-
Storage :
-
The sealed waste container should be stored in a designated satellite accumulation area.[3]
-
Store the container in a cool, dry, and well-ventilated location, away from sources of ignition and incompatible materials.[7][11]
-
Secondary containment, such as a chemical-resistant tray or bin, is required to contain any potential leaks.[3]
-
-
Final Disposal :
The following diagram illustrates the decision-making process and workflow for the proper disposal of Spiro[3.5]nonan-7-OL.
Caption: Disposal workflow for Spiro[3.5]nonan-7-OL.
Regulatory Compliance
All chemical waste is subject to regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[14] Spiro[3.5]nonan-7-OL, as a combustible organic solvent, would likely be classified as a characteristic hazardous waste due to its ignitability. It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with local, state, and federal regulations.[13]
References
- Vertex AI Search. MSDS of Spiro[3.5]nonane-7-carboxylic acid.
- Vertex AI Search. MSDS of 7-aza-Spiro[3.5]nonane.
- Fisher Scientific.
- Ossila.
- United States Environmental Protection Agency. How to Dispose of and Recycle Alcohol-Based Hand Sanitizer.
- Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.
- SOL B S.r.l.
- CymitQuimica.
- National Institutes of Health, PubChem. Spiro[3.5]nonan-7-one | C9H14O | CID 15091318.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- Hazardous Waste Experts. Does the EPA Alcohol Exemption Apply to Your Business?.
- Temple University Environmental Health and Radiation Safety.
- United States Environmental Protection Agency.
- Defense Centers for Public Health.
- Braun Research Group, Northwestern University.
- College of Southern Nevada Environmental Health & Safety. EHS Fact Sheet: Organic Solvents.
Sources
- 1. Spiro[3.5]nonan-7-one | C9H14O | CID 15091318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. capotchem.cn [capotchem.cn]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. csn.edu [csn.edu]
- 11. solgroup.com [solgroup.com]
- 12. epa.gov [epa.gov]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling Spiro[3.5]nonan-7-OL
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1]
Strategic Safety Overview: Beyond the SDS
From the Desk of the Senior Application Scientist:
Handling Spiro[3.5]nonan-7-ol (CAS: 1393450-96-8) requires a safety protocol that goes beyond the standard "Irritant" classification found on a generic Safety Data Sheet (SDS).[1] While officially classified under GHS as causing skin (H315), eye (H319), and respiratory irritation (H335), the structural properties of this molecule dictate a higher tier of caution.[1]
The "Spiro" Factor: Spirocyclic scaffolds are prized in drug discovery for their ability to project functional groups in 3D space while maintaining high lipophilicity and metabolic stability.[1][2]
-
The Risk: These same properties often facilitate dermal permeation .[1] Unlike simple aliphatic alcohols, spiro-compounds can traverse the stratum corneum more effectively.[1]
-
The Unknown: As a research intermediate, chronic toxicology data (mutagenicity, reproductive toxicity) is likely absent.[1] You must operate under the Precautionary Principle , treating the substance as if it possesses higher toxicity than currently established.[1]
The PPE Matrix: Tiered Protection
Do not use a "one-size-fits-all" approach. Select PPE based on the physical state and operation scale.[1]
Table 1: PPE Specifications by Operation
| Component | Tier 1: Analytical / Weighing (<100 mg) | Tier 2: Preparative / Synthesis (>100 mg or Solution) | Technical Rationale |
| Hand Protection | Single Nitrile Gloves (min 4 mil thickness).[1] | Double Gloving: Inner Latex/Nitrile (4 mil) + Outer Nitrile (Extended Cuff, 5-8 mil).[1] | Spiro-alcohols in organic solvents (DCM/THF) can rapidly permeate thin nitrile.[1] Double gloving creates a breakthrough buffer.[1] |
| Eye Protection | Safety Glasses with side shields.[1] | Chemical Splash Goggles (Indirect Vent). | In solution, splash risk endangers the mucosa.[1] Goggles prevent vapor entry and direct liquid contact.[1] |
| Respiratory | Fume Hood (Sash at 18").[1] N95 if weighing outside hood (not recommended).[1] | Fume Hood (Mandatory). P100 Half-face respirator if hood unavailable during powder transfer.[1] | Fine organic powders can remain airborne.[1] H335 (Respiratory Irritation) is the primary acute risk.[1] |
| Body Defense | Standard Lab Coat (Cotton/Poly blend).[1] | Tyvek® Lab Coat or Apron + Sleeves.[1] | Cotton absorbs liquids, keeping them against the skin.[1] Tyvek repels organic solvents carrying the spiro-compound.[1] |
Operational Workflow: Logic & Execution
Safety is not just what you wear; it is how you move.[1] The following diagram illustrates the decision logic for selecting controls before you even open the vial.
Figure 1: Risk Assessment & Control Logic
Caption: Decision tree for selecting PPE based on the physical state of the spiro-compound and primary exposure vectors.
Protocol A: Handling the Solid (Weighing & Transfer)
Static electricity is a major issue with spiro-cyclic solids.[1] They tend to "fly" and adhere to spatulas.[1]
-
Preparation: Place an anti-static gun or ionizer inside the fume hood near the balance.[1]
-
Donning: Put on nitrile gloves. Check for air leaks by inflating the cuff.[1]
-
Manipulation:
-
Doffing: Remove gloves using the "beak" method (turning inside out) to trap any dust inside the glove.[1]
Protocol B: Handling Solutions (Synthesis & Extraction)
Once dissolved (e.g., in DCM, THF, or Methanol), the risk of skin permeation increases significantly.[1]
-
Glove Layering:
-
Transfer: Use Luer-lock syringes for volumes <10 mL to prevent needle slippage. For larger volumes, use cannulation techniques to avoid open pouring.[1]
-
Splash Event: If solution touches the outer glove, stop immediately .[1] Remove the outer glove, inspect the inner glove.[1] If dry, don a new outer glove.[1] If wet, wash hands immediately with soap and water (see Emergency Response).[1]
Emergency Response & Decontamination
In the event of exposure, rapid dilution is critical.[1] Organic solvents (acetone/ethanol) should NEVER be used to clean skin, as they increase the permeability of the spiro-compound.[1]
Figure 2: Exposure Response Workflow
Caption: Immediate response steps for skin, eye, and inhalation exposure. Note the strict prohibition of solvents for skin cleaning.
Disposal & Waste Management
Proper disposal prevents environmental contamination and downstream hazards for waste handlers.[1]
-
Solid Waste:
-
Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (Yellow bag/bin), not regular trash.[1]
-
Label as: "Solid Waste contaminated with Spiro[3.5]nonan-7-ol - Irritant."
-
-
Liquid Waste:
-
Glassware Decontamination:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12651160, Spiro[3.5]nonane derivatives.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200(g).[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
